1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose
Description
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Properties
IUPAC Name |
[(2R,3R,4R,5S,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHJRVMGYVXKK-XVIXHAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428485 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18968-05-3 | |
| Record name | β-D-Mannopyranose, 1,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18968-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Mannopyranose, 1,3,4,6-tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and characterization of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose. This acetylated sugar derivative is a crucial intermediate in carbohydrate chemistry, particularly in the synthesis of complex glycosides and oligosaccharides. Its enhanced solubility and stability in acetylated form make it a valuable component in the development of various pharmaceutical compounds.
Core Physicochemical Properties
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is a white crystalline solid.[1] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₁₀ | [2] |
| Molecular Weight | 348.30 g/mol | [1] |
| Melting Point | 124-126 °C | [1] |
| 134-136 °C | [3] | |
| 160-161 °C | [4] | |
| Optical Rotation [α]²⁰/D | -22.8° to -24.8° (c=1 in CHCl₃) | [2] |
| -68° (c=0.7 in pyridine) | [3][4] | |
| Appearance | White powder or crystalline solid | [1][2] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH). Very faint turbidity in Chloroform. | [1][3] |
| Storage Temperature | 2-8 °C, Store at 0 to 8 °C | [1][3][4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.
Synthesis Protocol
A common route for the synthesis of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose starts from D-mannose and involves a multi-step process. This compound is often synthesized as a key intermediate for the preparation of mannose triflate, a precursor for 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) used in positron emission tomography (PET).[2]
A representative multi-step synthesis from D-mannose involves: [2]
-
Per-O-acetylation: D-mannose is first fully acetylated using acetic anhydride with a catalyst such as iodine.
-
Formation of Acetobromomannose: The per-O-acetylated mannose is then treated with 30% hydrogen bromide in acetic acid to form the corresponding glycosyl bromide.
-
1,2-Orthoester Formation: The acetobromomannose is reacted with an alcohol (e.g., ethanol) in the presence of a non-nucleophilic base like 2,4,6-collidine to yield a 1,2-orthoester.
-
Hydrolysis of the 1,2-Orthoester: The final step is the selective hydrolysis of the 1,2-orthoester using an acid catalyst, such as 1M aqueous hydrochloric acid, to yield 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.
A specific example of the final hydrolysis step is as follows: [5]
To a solution of the precursor orthoester (e.g., 3,4,6-tri-O-acetyl-1,2-O-(1-ethoxyethylidene)-α-D-mannopyranose) in anhydrous acetone, 1M aqueous hydrochloric acid is added in one portion with vigorous stirring, while maintaining the temperature at approximately 18°C with a water bath. After a short period of stirring at room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in chloroform and washed with deionized water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting solid is purified by recrystallization from a suitable solvent like ethanol.[5]
Purification
Purification of the crude 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose can be achieved through recrystallization. A described method involves dissolving the crude product in a heated mixed solvent system of n-butyl alcohol and 2-methoxyethanol.[6] The solution is then cooled to induce crystallization. The purified crystals are collected by filtration, washed, and dried under vacuum.[6]
Spectroscopic Characterization
The structural confirmation of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. The spectrum will show characteristic signals for the anomeric proton, the pyranose ring protons, and the protons of the four acetyl groups.
-
¹³C NMR: Shows signals for each unique carbon atom, including the carbonyl carbons of the acetyl groups, the carbons of the pyranose ring, and the methyl carbons of the acetyl groups.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching of the acetate groups, typically around 1730-1753 cm⁻¹. The absence of a broad hydroxyl (-OH) band around 3500 cm⁻¹ (present in the precursor of its triflate derivative) confirms the presence of the acetyl group at the C2 position.[3]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight of the compound. A common observation is the sodium adduct ion [M+Na]⁺.[5]
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose from a suitable precursor, such as a mannose orthoester.
Caption: Synthesis and Purification Workflow.
Signaling Pathways
Currently, there is no scientific literature available that describes a direct role for 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in specific biological signaling pathways. Its primary application in research and development is as a synthetic intermediate for creating more complex molecules with potential biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose synthesis - chemicalbook [chemicalbook.com]
- 4. CN103739635A - Method for purifying 1,3,4,6-tetra-O-acetyl-2-O-triflat-beta-D-mannopyranose intermediate - Google Patents [patents.google.com]
- 5. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose(18968-05-3) 1H NMR spectrum [chemicalbook.com]
- 6. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose(18968-05-3) IR Spectrum [chemicalbook.com]
An In-Depth Technical Guide to 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose: Structure, Stereochemistry, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose, a crucial intermediate in carbohydrate chemistry and drug development. This document details its structure, stereochemistry, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and analysis.
Core Data Presentation
This section summarizes the key quantitative data for this compound, facilitating easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₀O₁₀ | [1] |
| Molecular Weight | 348.30 g/mol | [1] |
| CAS Number | 18968-05-3 | |
| Appearance | White crystalline solid | [2] |
| Melting Point | 159-163 °C | [3] |
| Optical Rotation | [α]²⁰/D = -22.8° to -24.8° (c=1 in CHCl₃) | [1] |
| Purity | ≥ 98% |
Structure and Stereochemistry
This compound is a derivative of D-mannose, a C-2 epimer of glucose. The stereochemistry of this molecule is critical to its function and reactivity.
The pyranose ring adopts a stable chair conformation, designated as ⁴C₁. In the β-anomer, the acetyl group at the anomeric carbon (C-1) is in the equatorial position. The hydroxyl group at C-2 is in the axial position, which is characteristic of mannose. The acetyl groups at C-3, C-4, and C-6 are in the equatorial, axial, and equatorial positions, respectively.
Figure 1. Chair conformation of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound.
Synthesis from D-Mannose (Four-Step Method)
A reliable method for the synthesis of the title compound starts from D-mannose and proceeds through four key steps.[4]
Step 1: Per-O-acetylation of D-Mannose
-
To a stirred solution of acetic anhydride, add a catalytic amount of iodine at room temperature.
-
Slowly add D-mannose to the solution.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and stir until the excess acetic anhydride is hydrolyzed.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude penta-O-acetyl-D-mannopyranose.
Step 2: Formation of Acetobromomannose
-
Dissolve the crude penta-O-acetyl-D-mannopyranose in a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield acetobromomannose.
Step 3: Formation of the 1,2-Orthoester
-
Dissolve the acetobromomannose in a mixture of ethanol and 2,4,6-collidine.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude 1,2-orthoester.
Step 4: Hydrolysis of the 1,2-Orthoester
-
Dissolve the crude 1,2-orthoester in a suitable solvent such as acetone.
-
Add a dilute aqueous acid (e.g., 1M HCl) and stir at room temperature.[5]
-
Monitor the reaction by TLC until the hydrolysis is complete.
-
Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Concentrate the solution and purify the product by recrystallization (e.g., from ethanol) or column chromatography to afford this compound.
Figure 2. Four-step synthesis of the target compound from D-Mannose.
Analytical HPLC Method
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of acetylated carbohydrates.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically employed. A starting gradient of 80:20 (A:B) moving to a higher concentration of acetonitrile over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength, typically around 210 nm, where the acetyl groups have some absorbance.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10-20 µL.
Spectroscopic Data
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. The following are typical chemical shifts observed in CDCl₃:
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~5.8 | d | ~1.5 |
| H-2 | ~4.9 | dd | ~3.5, 1.5 |
| H-3 | ~5.3 | dd | ~9.5, 3.5 |
| H-4 | ~5.1 | t | ~9.5 |
| H-5 | ~4.0 | m | - |
| H-6a | ~4.3 | dd | ~12.0, 5.0 |
| H-6b | ~4.1 | dd | ~12.0, 2.0 |
| CH₃ (acetyl) | 2.0-2.2 | s (multiple) | - |
¹³C NMR Spectroscopy
The carbon NMR spectrum confirms the carbon framework of the molecule. Typical chemical shifts in CDCl₃ are as follows:
| Carbon | Chemical Shift (ppm) |
| C-1 | ~91 |
| C-2 | ~68 |
| C-3 | ~70 |
| C-4 | ~66 |
| C-5 | ~72 |
| C-6 | ~62 |
| C=O (acetyl) | ~170 |
| CH₃ (acetyl) | ~21 |
This guide provides a foundational understanding and practical protocols for working with this compound. For further in-depth analysis and specific applications, researchers are encouraged to consult the primary literature.
References
- 1. chemimpex.com [chemimpex.com]
- 2. synthose.com [synthose.com]
- 3. CN103739635A - Method for purifying 1,3,4,6-tetra-O-acetyl-2-O-triflat-beta-D-mannopyranose intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, a key intermediate in carbohydrate chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed structural information and analytical protocols for this compound.
Data Presentation
While 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose is a well-known compound, a complete, publicly available, and assigned dataset of its ¹H and ¹³C NMR spectra can be challenging to locate. However, the NMR data for the closely related derivative, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, is available and provides a valuable reference for the approximate chemical shifts and coupling patterns of the pyranose ring protons.[1] The electron-withdrawing nature of the triflate group at the C-2 position will induce downfield shifts for nearby protons, most notably H-1 and H-2, as well as adjacent carbons.
Note: The following tables summarize the reported ¹H NMR data for 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose in CDCl₃, which can be used as an estimation for the target compound. A table for ¹³C NMR data is included for completeness, though specific chemical shift values for the target compound were not available in the searched literature.
Table 1: ¹H NMR Data for 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (400 MHz, CDCl₃) [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.91 | d | 0.9 |
| H-3 | 5.30 | t | 9.9 |
| H-4 | 5.19 | dd | 10.0, 3.0 |
| H-2 | 5.15 | dd | 3.1, 0.9 |
| H-6a, H-6b | 4.22 | qd | 12.5, 3.8 |
| H-5 | 3.84 | ddd | 9.9, 5.2, 2.5 |
| CH₃ (acetyl) | 2.17 | s | |
| CH₃ (acetyl) | 2.15-2.04 | m |
Table 2: ¹³C NMR Data for 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | Data not available |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C=O (acetyl) | Data not available |
| CH₃ (acetyl) | Data not available |
Experimental Protocols
The following is a typical experimental protocol for acquiring ¹H and ¹³C NMR spectra of acetylated carbohydrates like 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, based on standard laboratory procedures.[1]
1. Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent for this compound.
-
Concentration: Dissolve approximately 5-10 mg of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose in 0.5-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
-
Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: The chemical shift of each peak is determined, and the integral of each proton signal is calculated to determine the relative number of protons.
-
Coupling Constant Measurement: The splitting patterns of the signals are analyzed to determine the coupling constants (J-values).
Mandatory Visualization
The following diagram illustrates the molecular structure of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose and the through-bond (scalar) coupling relationships between the protons on the pyranose ring.
Caption: Scalar coupling (J-coupling) pathways in the pyranose ring of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.
References
Stability and Storage of Acetylated Mannopyranose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for acetylated mannopyranose derivatives. Given the critical role of these compounds in drug development and various biochemical applications, ensuring their integrity from synthesis to application is paramount. This document outlines the intrinsic stability of acetylated mannopyranose, potential degradation pathways, and methodologies for assessing stability. While specific quantitative stability data for a broad range of acetylated mannopyranose derivatives is not extensively available in public literature, this guide establishes a framework for stability testing based on established principles for analogous acetylated monosaccharides and regulatory guidelines.
Recommended Storage Conditions
Proper storage is crucial to maintain the chemical integrity and purity of acetylated mannopyranose derivatives. The following conditions are recommended based on the general properties of acetylated carbohydrates and available manufacturer data for specific compounds.
| Derivative Type | Short-Term Storage | Long-Term Storage | Special Considerations |
| Per-O-acetylated Mannopyranose | Room Temperature (RT)[1][2] | -20°C[1][2] | Protect from moisture. Store in a tightly sealed container. |
| Partially Acetylated Mannopyranose | 2-8°C | -20°C | Hygroscopic nature may require storage under an inert atmosphere (e.g., Argon or Nitrogen)[3]. |
| N-acetyl-D-mannosamine Derivatives | 2-8°C[3] | 2-8°C or -20°C[3] | Hygroscopic; store under an inert atmosphere in a refrigerator[3]. |
Intrinsic Stability and Degradation Pathways
Acetylated mannopyranose derivatives are susceptible to degradation through several pathways, primarily hydrolysis of the acetyl ester groups and the glycosidic bond. The rate and extent of degradation are influenced by several factors, including temperature, pH, humidity, and light.
Primary Degradation Pathways:
-
Hydrolysis: The ester linkages of the acetyl groups are prone to hydrolysis, particularly under acidic or basic conditions, yielding acetic acid and the corresponding partially or fully de-O-acetylated mannopyranose. The glycosidic bond can also be cleaved under acidic conditions.
-
Oxidation: While generally more stable to oxidation than their unacetylated counterparts, degradation can occur in the presence of strong oxidizing agents.
-
Thermal Degradation: Elevated temperatures can lead to decomposition. The presence of acetyl groups can influence the thermal stability of the molecule.
-
Photodegradation: Exposure to UV or high-intensity visible light may induce degradation, although acetyl groups can sometimes offer a degree of photostability.
A general workflow for investigating these degradation pathways is outlined below.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocols are based on general principles outlined in the International Council for Harmonisation (ICH) guidelines.
General Sample Preparation
-
Stock Solution: Prepare a stock solution of the acetylated mannopyranose derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the respective stressor solution to a final concentration of about 100 µg/mL.
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
Mix the stock solution with purified water.
-
Incubate the solution at a controlled elevated temperature (e.g., 80°C) for a defined period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
-
Oxidative Degradation
-
Mix the stock solution with a solution of 3% hydrogen peroxide.
-
Incubate the solution at room temperature for a defined period, protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
Thermal Degradation
-
Solid State:
-
Place a known amount of the solid acetylated mannopyranose derivative in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
At defined time points, withdraw samples, dissolve in a suitable solvent, and dilute to the target concentration for analysis.
-
-
Solution State:
-
Prepare a solution of the compound in a suitable solvent.
-
Incubate the solution at an elevated temperature (e.g., 60°C or 80°C).
-
At each time point, withdraw an aliquot and dilute for analysis.
-
Photostability Testing
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
After the exposure period, analyze the light-exposed and control samples.
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV or mass spectrometric (MS) detection is the most common technique for stability studies.
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate polar degradation products from the more nonpolar parent compound.
-
Detection: A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and can aid in peak purity assessment. Mass spectrometry (LC-MS) provides molecular weight information for the identification of degradation products.
Mass Spectrometry (MS)
MS is a powerful tool for the structural elucidation of degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which aid in structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the unambiguous structural determination of isolated degradation products. 1H and 13C NMR, along with 2D techniques such as COSY, HSQC, and HMBC, can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Signaling Pathways
While the direct role of acetylated mannopyranose in specific signaling pathways is an emerging area of research, O-acetylation of other monosaccharides, such as sialic acid, is known to modulate cellular recognition and signaling events. O-acetylation can mask or create binding sites for lectins and other carbohydrate-binding proteins, thereby influencing cell-cell interactions, immune responses, and pathogen recognition.
It is hypothesized that O-acetylated mannopyranose on the cell surface or on glycoproteins could similarly modulate signaling pathways. For instance, it could influence the binding of mannose-binding lectins or other mannose receptors, which are involved in innate immunity and pathogen recognition. A hypothetical pathway illustrating this concept is presented below.
Conclusion
The stability of acetylated mannopyranose derivatives is a critical parameter that requires careful consideration during their handling, storage, and application. While long-term storage at -20°C is generally recommended to ensure stability, the susceptibility to hydrolysis, oxidation, thermal stress, and photodegradation necessitates a thorough stability assessment for each specific derivative and formulation. The methodologies and protocols outlined in this guide provide a robust framework for conducting these essential studies. Further research into the specific degradation kinetics and the biological roles of O-acetylated mannopyranose will provide a more complete understanding of these important molecules.
References
The Strategic Role of Acetyl Protecting Groups in Mannose Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates involving mannose, the use of protecting groups is paramount. Among these, the seemingly simple acetyl group plays a multifaceted and strategic role. This technical guide provides a comprehensive overview of the application of acetyl protecting groups in mannose chemistry, detailing their introduction, their profound influence on reactivity and stereoselectivity, and their selective removal.
Introduction: Why Acetyl Groups?
Acetyl (Ac) groups are one of the most common protecting groups for hydroxyl functionalities in carbohydrate chemistry. Their popularity stems from several key advantages:
-
Ease of Introduction: Acetylation is typically high-yielding and straightforward to perform.
-
Stability: Acetyl groups are stable to a wide range of reaction conditions, including those used for glycosylations and other transformations.
-
Activation: While generally considered "disarming" due to their electron-withdrawing nature which reduces the reactivity of the anomeric center, this property can be harnessed for controlled glycosylation strategies.
-
Stereodirecting Influence: The acetyl group at the C-2 position of mannose exerts a powerful stereodirecting effect through neighboring group participation, which is crucial for the synthesis of 1,2-trans-glycosidic linkages.
-
Selective Removal: Conditions have been developed for the selective removal of acetyl groups, particularly at the anomeric position, allowing for further functionalization.
This guide will delve into the practical aspects of these features, providing experimental details and quantitative data to inform synthetic strategies.
Introduction of Acetyl Groups: Per-O-acetylation
The most common method for introducing acetyl groups is per-O-acetylation, where all hydroxyl groups on the mannose ring are acetylated. This is typically achieved using acetic anhydride with a catalyst. The choice of catalyst can influence the anomeric distribution of the resulting penta-O-acetyl-D-mannose.
Experimental Protocol: Per-O-acetylation of D-Mannose
Method 1: Using Pyridine [1]
-
Materials: D-Mannose, Pyridine, Acetic Anhydride, Ethyl Acetate, 3.6% HCl, Brine, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve D-mannose (1.0 eq) in pyridine.
-
Cool the solution to 0 °C and add acetic anhydride (10.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Dilute the reaction with ethyl acetate.
-
Extract the organic phase with 3.6% HCl, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
-
Method 2: Using Sodium Acetate [2]
-
Materials: D-Mannose, Acetic Anhydride, Fused Sodium Acetate.
-
Procedure:
-
Mix D-mannose (1.0 eq), acetic anhydride (6.0 eq), and fused sodium acetate (1.5 eq).
-
Stir the mixture at 90 °C.
-
Monitor the reaction by TLC.
-
Upon completion, the crude product can be purified by column chromatography.
-
Data Presentation: Per-O-acetylation of Mannose
| Catalyst | Reagents | Temperature | Time | Yield | Anomeric Ratio (α:β) | Reference |
| Pyridine | Acetic Anhydride | 0 °C to RT | Overnight | 58-66% | Mixture | [3] |
| Fused NaOAc | Acetic Anhydride | 90 °C | 3 h | up to 96.1% | Mixture | [2] |
| HClO₄ | Acetic Anhydride | 0 °C to RT | 3 h | 88.2% | 86.9 : 13.1 | [2] |
| Cesium Fluoride | Acetic Anhydride | Not specified | Not specified | High | High α-selectivity | [4] |
The Directing Role of the C-2 Acetyl Group in Glycosylation
The presence of an acetyl group at the C-2 position of a mannosyl donor is a cornerstone of stereoselective glycosylation. It directs the formation of 1,2-trans-glycosidic linkages through a mechanism known as neighboring group participation (NGP).[5][6][7][8]
Mechanism of Neighboring Group Participation
// Node styles "Donor" [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxocarbenium" [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Dioxolenium" [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; "Acceptor" [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } केंद Caption: Mechanism of C-2 Acetyl Neighboring Group Participation.
-
Activation: The leaving group at the anomeric center is activated by a promoter (e.g., a Lewis acid).
-
Formation of Dioxolenium Ion: The carbonyl oxygen of the C-2 acetyl group attacks the transient oxocarbenium ion in an intramolecular fashion. This forms a stable, five-membered acyl-dioxolenium ion intermediate.
-
Nucleophilic Attack: The incoming nucleophile (the glycosyl acceptor) can then only attack the anomeric carbon from the face opposite to the dioxolenium ring, resulting in an Sₙ2-like displacement.
-
Product Formation: This exclusively leads to the formation of the 1,2-trans-glycosidic linkage. In the case of mannose, where the C-2 substituent is axial, this results in the α-glycoside.
Experimental Protocol: Glycosylation with an Acetylated Mannosyl Donor
Glycosylation using a Tetra-O-acetyl-mannosyl Donor with TMSOTf Activation [9]
-
Materials: Acetylated mannosyl donor (e.g., trichloroacetimidate), glycosyl acceptor, 4Å molecular sieves, Dichloromethane (CH₂Cl₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Procedure:
-
A mixture of the mannosyl donor (1.0 eq), glycosyl acceptor (1.5 eq), and freshly activated 4Å molecular sieves in anhydrous CH₂Cl₂ is stirred under an inert atmosphere (e.g., Argon) at room temperature for 1 hour.
-
The reaction mixture is cooled to the desired temperature (e.g., -35 °C).
-
A solution of TMSOTf (0.2 eq) in anhydrous CH₂Cl₂ is added dropwise.
-
The reaction is stirred at this temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with triethylamine, filtered through Celite, and the filtrate is concentrated.
-
The crude product is purified by column chromatography.
-
Data Presentation: Stereoselectivity in Glycosylation
| Donor Protecting Groups | Acceptor | Promoter | Conditions | Yield | Anomeric Ratio (α:β) | Reference |
| Per-O-acetyl | Secondary alcohol | TMSOTf | -35 °C | 76% | α-selective | [9] |
| 2-O-Acetyl, 3,4,6-O-Bn | Primary alcohol | CuBr₂/TfOH | rt, 24h | 85% | 1 : 0 | [10] |
| Per-O-acetyl (as bromide) | Phenol | LiOH | Not specified | 79% (2 steps) | β-selective | [11] |
| 2,3-di-O-Bn, 4,6-O-polystyrylborinate | Various | BSP/Tf₂O | -60 °C to rt | Excellent | β-anomerically pure | [12] |
Note: The formation of β-mannosides often requires special strategies to override the strong α-directing effect of neighboring group participation.
Selective Removal of Acetyl Groups
For subsequent synthetic transformations, it is often necessary to selectively deprotect one or more hydroxyl groups. In the context of acetylated mannose, anomeric deacetylation is a particularly valuable reaction.
Experimental Protocol: Selective Anomeric Deacetylation
Method: Using Magnesium Oxide in Methanol
-
Materials: Per-O-acetylated mannose, Magnesium Oxide (MgO), Methanol (MeOH).
-
Procedure:
-
To a solution of per-O-acetylated mannose (1.0 eq) in methanol, add MgO (1.0 eq).
-
Stir the mixture at 40 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to afford the 2,3,4,6-tetra-O-acetyl-D-mannopyranose as a mixture of anomers.
-
Data Presentation: Selective Anomeric Deacetylation
| Substrate | Reagent | Solvent | Conditions | Yield | Reference |
| Penta-O-acetyl-D-mannose | MgO | MeOH | 40 °C | Good | |
| Penta-O-acetyl-D-mannose | Zinc Acetate | MeOH | 50-55 °C, 2-6 h | Acceptable | [13] |
| Penta-O-acetyl-D-mannose | Alkali Metal Fluorides | PEG-400 | Not specified | Good | [14] |
Logical Workflow
The use of acetyl protecting groups in mannose chemistry typically follows a logical progression of protection, glycosylation, and deprotection, as illustrated in the following workflow.
Conclusion
Acetyl protecting groups are indispensable tools in the synthesis of mannose-containing oligosaccharides. Their ease of introduction and removal, coupled with their profound and predictable influence on stereoselectivity through neighboring group participation, makes them a first choice for many synthetic chemists. A thorough understanding of the experimental conditions for their manipulation, as detailed in this guide, is essential for the successful design and execution of complex glycosylation strategies in drug discovery and development.
References
- 1. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Stereoselective β-Mannosylation by Neighboring-Group Participation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid assembly of branched mannose oligosaccharides through consecutive regioselective glycosylation: A convergent and efficient strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Thioglycosides with Copper(II) Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Solid-phase synthesis of beta-mannosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Anomeric Effect in 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the anomeric effect in 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose. The anomeric effect is a critical stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational stability and reactivity of glycosidic bonds. A thorough understanding of this effect in protected monosaccharides like the title compound is essential for the rational design of carbohydrate-based therapeutics, diagnostics, and synthetic intermediates.
Introduction to the Anomeric Effect
In carbohydrate chemistry, the anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to adopt an axial orientation, which is contrary to predictions based on steric hindrance alone.[1] This phenomenon arises from a stabilizing interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the bond between the anomeric carbon and its substituent.[2]
In the case of D-mannopyranose derivatives, the C2 substituent is axial in the common ⁴C₁ chair conformation. For the β-anomer, the C1 substituent is equatorial. The anomeric effect in 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose, while present, is counteracted by the steric bulk of the four acetyl groups and the inherent preference of the β-anomer for an equatorial substituent at C1. The interplay of these stereoelectronic and steric factors determines the molecule's conformational equilibrium and reactivity.
Conformational Analysis of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
The conformational preference of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is primarily the ⁴C₁ chair conformation. The anomeric effect still influences the molecule's geometry and electronic distribution, even if it doesn't lead to a preference for the axial α-anomer.
The key stereoelectronic interaction contributing to the anomeric effect is the hyperconjugation between a lone pair (n) of the ring oxygen (O5) and the antibonding orbital (σ) of the C1-O1 bond. This n -> σ interaction is most effective when the lone pair and the C1-O1 bond are anti-periplanar.
The following diagram illustrates the key stereoelectronic interactions in the ⁴C₁ chair conformation of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.
Caption: Key stereoelectronic interactions in 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.
Quantitative Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the experimental investigation of the anomeric effect. Vicinal proton-proton coupling constants (³JHH) are particularly informative as their magnitude, described by the Karplus equation, correlates with the dihedral angle between the coupled protons.
Table 1: Representative ¹H NMR Data for 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~5.91 | d | ~0.9 |
| H-2 | ~5.15 | dd | ~3.1, ~0.9 |
| H-3 | ~5.19 | dd | ~10.0, ~3.0 |
| H-4 | ~5.30 | t | ~9.9 |
| H-5 | ~3.84 | ddd | ~9.9, ~5.2, ~2.5 |
| H-6a | ~4.22 | qd | ~12.5, ~3.8 |
| H-6b | ~4.22 | qd | ~12.5, ~3.8 |
| Ac | ~2.17, ~2.15-2.04 | m | - |
Note: Data is based on the ¹H NMR spectrum of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose and is representative.[3] The small J₁,₂ value is characteristic of the equatorial-axial relationship between H-1 and H-2 in the β-mannopyranose ⁴C₁ conformation.
Table 2: Representative ¹³C NMR Data for 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~91.0 |
| C-2 | ~68.5 |
| C-3 | ~70.0 |
| C-4 | ~66.0 |
| C-5 | ~73.0 |
| C-6 | ~62.5 |
| C=O | ~170.0 |
| CH₃ | ~20.8 |
Note: These are typical chemical shift ranges for acetylated mannose derivatives and may vary slightly.
Table 3: Theoretical Conformational Energy Data
| Conformation | Relative Energy (kcal/mol) | Method |
| ⁴C₁ Chair | 0.00 (global minimum) | DFT (B3LYP/6-31G) |
| ¹C₄ Chair | > 5.0 | DFT (B3LYP/6-31G) |
| Skew-Boat | ~2.0 - 4.0 | DFT (B3LYP/6-31G*) |
Note: These are estimated energy differences based on computational studies of related mannopyranosides. The ⁴C₁ conformation is significantly favored.[4]
Experimental Protocols
Synthesis of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
A common route to 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose involves the hydrolysis of a 1,2-orthoester of mannose.[3]
Materials:
-
1,2-O-(1-ethoxyethylidene)-β-D-mannopyranose triacetate
-
Acetone (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the 1,2-orthoester in anhydrous acetone.
-
Slowly add 1 M aqueous HCl solution while stirring vigorously at approximately 18 °C.
-
Continue stirring at room temperature for 5 minutes.
-
Concentrate the reaction mixture on a rotary evaporator, keeping the temperature below 20 °C.
-
Dissolve the resulting solid in chloroform and wash with deionized water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Triturate the residue with diethyl ether and recrystallize from ethanol to yield the product as a white solid.
NMR Spectroscopic Analysis
Objective: To acquire high-resolution ¹H NMR spectra to determine chemical shifts and vicinal coupling constants (³JHH) for conformational analysis.
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the temperature to 298 K.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width that encompasses all proton signals (e.g., 0-10 ppm).
-
Ensure high digital resolution by using a sufficient number of data points.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
Analyze the multiplicities and measure the coupling constants for all relevant signals, particularly the anomeric proton (H-1) and its coupling to H-2 (J₁,₂).
-
The following diagram outlines the experimental workflow for NMR analysis.
References
- 1. Anomeric effect - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The conformational free-energy landscape of β-D-mannopyranose: evidence for a (1)S(5) → B(2,5) → (O)S(2) catalytic itinerary in β-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glycosylation Reactions with Mannose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of chemical and chemoenzymatic glycosylation reactions involving mannose derivatives. It is designed to serve as a technical resource for researchers and professionals in the fields of chemical biology, glycobiology, and drug development, offering insights into the synthesis of complex mannose-containing glycans and glycoconjugates. The content covers fundamental principles, detailed reaction mechanisms, experimental protocols, and applications in therapeutic development.
Introduction to Mannosylation
Mannosylation, the enzymatic or chemical addition of mannose moieties to molecules, is a critical post-translational modification and a key process in the synthesis of biologically active compounds. In biological systems, O-linked mannose (O-mannose) glycans are essential for the proper development and function of organisms, from yeast to humans.[1][2] The most studied O-mannosylated protein in mammals is α-dystroglycan (α-DG), where hypoglycosylation can lead to congenital muscular dystrophies.[3][4]
From a synthetic perspective, the construction of glycosidic bonds, particularly the 1,2-cis-β-mannosidic linkage, presents a significant challenge due to stereoelectronic effects that favor the formation of the α-anomer.[5][6] This has driven the development of numerous innovative chemical and chemoenzymatic strategies to achieve high stereoselectivity and yield. These synthetic mannose-containing structures are invaluable for developing vaccines, targeted drug delivery systems, and tools for studying host-pathogen interactions.[7]
Biological O-Mannosylation Pathway
In mammals, O-mannosylation is initiated in the endoplasmic reticulum (ER) by the transfer of mannose from dolichol-phosphate-mannose (Dol-P-Man) to serine or threonine residues of a protein.[1][8] This reaction is catalyzed by a complex of protein O-mannosyltransferase 1 (POMT1) and 2 (POMT2).[1] The initial mannose residue can be further elongated in the Golgi apparatus to form various core structures, designated M1, M2, and M3.[1][9]
Figure 1: Simplified mammalian O-mannosylation pathway.
Chemical Mannosylation Strategies
The stereoselective synthesis of mannosides is a central challenge in carbohydrate chemistry. The outcome of a glycosylation reaction is influenced by the mannosyl donor, the acceptor, the promoter, and the protecting groups employed.[10][11]
Mannosyl Donors and Their Activation
A variety of mannosyl donors have been developed, each with specific activation methods. Common examples include:
-
Glycosyl Halides: Activated by heavy metal salts (e.g., Ag₂CO₃, AgOTf). While historically significant, this method often provides poor stereoselectivity.
-
Thioglycosides: Activated by electrophilic promoters such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) or trimethylsilyl triflate (TMSOTf).[12]
-
Glycosyl Trichloroacetimidates: Activated by catalytic amounts of Lewis acids like TMSOTf or BF₃·OEt₂. These donors are highly reactive and widely used.[4][13]
-
Glycosyl Sulfoxides: Activated with triflic anhydride (Tf₂O) in the presence of a hindered base, this method is key to the Crich β-mannosylation.[5]
-
Mannosyl Phosphates: Can be activated under neutral conditions, offering advantages for sensitive substrates.[6]
Figure 2: Common mannosyl donors and their activation pathways.
Stereoselective β-Mannosylation
The synthesis of the 1,2-cis-β-mannosidic linkage is particularly challenging. Several strategies have been developed to overcome the inherent preference for the α-anomer.
-
Crich β-Mannosylation: This method utilizes a 4,6-O-benzylidene protecting group on the mannosyl sulfoxide donor. Activation with Tf₂O forms an α-glycosyl triflate intermediate, which undergoes Sₙ2-like displacement by the acceptor to yield the β-mannoside with high stereoselectivity.[5]
-
Anomeric O-Alkylation: This approach involves the direct alkylation of the anomeric hydroxyl group of a partially protected mannose derivative with an electrophile (e.g., a triflate) in the presence of a base like cesium carbonate (Cs₂CO₃). This method can provide excellent β-selectivity.[3][14][15]
-
Neighboring Group Participation: The use of specific participating groups at the C-2 position can direct the stereochemical outcome of the glycosylation. While acyl groups typically lead to 1,2-trans products, specially designed auxiliaries can facilitate 1,2-cis glycosylation.[16]
-
Catalyst-Controlled Glycosylation: Recent advances have led to the development of catalysts, such as bis-thioureas, that can override the intrinsic selectivity of the donor to favor β-mannosylation.[6]
Quantitative Data on Mannosylation Reactions
The following tables summarize quantitative data from selected mannosylation reactions, highlighting the influence of donors, acceptors, and reaction conditions on yield and stereoselectivity.
Table 1: Cesium Carbonate-Mediated β-Mannosylation [8]
| Donor | Acceptor (Triflate) | Yield (%) | α:β Ratio |
| 3,4,6-tri-O-benzyl-D-mannose | D-galactose-derived secondary triflate | 67 | only β |
| 3,4,6-tri-O-benzyl-2-deoxy-D-mannose | D-galactose-derived secondary triflate | 64 | only β |
| 3,4-di-O-benzyl-6-deoxy-D-mannose | D-galactose-derived secondary triflate | 30 | only β |
Table 2: Bis-thiourea-Catalyzed β-Mannosylation [6]
| Mannosyl Donor (Phosphate) | Acceptor | Yield (%) | α:β Ratio |
| 2,3-acetonide protected | 6-OH-galactose derivative | 85 | 1:24 |
| 2,3-acetonide protected | 4-OH-rhamnose derivative | 82 | 1:19 |
| 2,3-acetonide protected | N-acetylglucosamine derivative | 75 | 1:19 |
Table 3: NIS/TfOH-Mediated Glycosylation [17]
| Donor (Thioglycoside) | Acceptor | Yield (%) | α:β Ratio |
| 2-O-acetyl-3,4,6-tri-O-benzyl-mannosyl | D-galactose-derived acceptor | 90 | only α |
Chemoenzymatic Synthesis of Mannose-Containing Glycans
Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. A prominent strategy is the "top-down" synthesis of high-mannose N-glycans. This method involves the isolation of a large, naturally abundant glycan, such as Man₉GlcNAc₂Asn from soybean flour, which is then enzymatically trimmed using specific mannosidases to generate a library of smaller oligomannose structures.[1][9]
Figure 3: Top-down chemoenzymatic synthesis workflow.
Experimental Protocols
This section provides detailed methodologies for key mannosylation reactions cited in this guide.
General Procedure for Cs₂CO₃-Mediated β-Mannosylation[16]
-
To a solution of the mannose-derived lactol (1.0 eq.) and the sugar-derived triflate (2.0-3.0 eq.) in anhydrous 1,2-dichloroethane (DCE), add cesium carbonate (Cs₂CO₃, 2.5-3.5 eq.).
-
Stir the reaction mixture at 40 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-linked disaccharide.
Protocol for Crich β-Mannosylation using a Mannosyl Sulfoxide Donor[5][20]
-
To a solution of the 4,6-O-benzylidene protected mannosyl sulfoxide donor (1.0 eq.) and a hindered base such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP) in anhydrous dichloromethane (DCM), add triflic anhydride (Tf₂O) dropwise at -78 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture at -78 °C for 1 hour to ensure the formation of the α-mannosyl triflate intermediate.
-
Add a solution of the glycosyl acceptor (1.2-1.5 eq.) in anhydrous DCM to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer and purify the residue by silica gel chromatography to obtain the pure β-mannoside.
Top-Down Chemoenzymatic Synthesis of Man₅GlcNAc₂Asn-Fmoc[11]
-
Enzymatic Digestion: Dissolve Man₉GlcNAc₂Asn-Fmoc in a sodium acetate buffer (pH 5.0). Add α-1,2-mannosidase and incubate the mixture at 37 °C.
-
Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC). The reaction typically yields a mixture of Man₇₋₅GlcNAc₂Asn-Fmoc.
-
Purification: After the desired conversion is achieved, terminate the reaction by heating. Purify the resulting mixture of oligomannosides by preparative HPLC on a C18 column to isolate the Man₅GlcNAc₂Asn-Fmoc product.
-
Characterization: Confirm the structure of the purified product by mass spectrometry and NMR spectroscopy.
Applications in Drug Development
The ability to synthesize well-defined mannose-containing structures is crucial for various applications in drug development.
-
Targeted Drug Delivery: Mannose receptors are highly expressed on the surface of macrophages and dendritic cells.[18] Mannosylated nanoparticles or liposomes can be used to specifically deliver drugs or antigens to these cells, enhancing therapeutic efficacy and reducing off-target effects, for example in the treatment of inflammatory diseases or in cancer immunotherapy.[7][19]
-
Vaccine Development: The surfaces of many viruses, including HIV, are decorated with high-mannose glycans.[20] Synthetic oligomannose structures are being used to develop carbohydrate-based vaccines that can elicit broadly neutralizing antibodies.[20]
-
Anti-Adhesion Therapy: Bacterial adhesion to host cells is often mediated by mannose-specific lectins. Mannoside-based antagonists can block this interaction, preventing infection. This is a promising strategy for combating urinary tract infections caused by uropathogenic Escherichia coli.[21]
Conclusion
Glycosylation reactions with mannose derivatives are a cornerstone of modern synthetic and medicinal chemistry. While significant challenges remain, particularly in achieving stereocontrol, the development of sophisticated chemical and chemoenzymatic methods has enabled the synthesis of increasingly complex and biologically relevant mannose-containing molecules. These advances are paving the way for novel therapeutic strategies that harness the unique biological roles of mannose, from targeted drug delivery to the development of next-generation vaccines. Continued innovation in this field will be essential for advancing our understanding of glycobiology and for creating new tools to combat human disease.
References
- 1. Frontiers | Recent Progress in Chemo-Enzymatic Methods for the Synthesis of N-Glycans [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 6. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Top-Down Chemoenzymatic Approach to Synthesizing Diverse High-Mannose N-Glycans and Related Neoglycoproteins for Carbohydrate Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans [frontiersin.org]
- 11. N-Glycosylation with sulfoxide donors for the synthesis of peptidonucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereoselective Construction of β-Mannopyranosides by Anomeric O-Alkylation: Synthesis of the Trisaccharide Core of N-linked Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stereoselective β-Mannosylation via Anomeric O-Alkylation with L-Sugar-Derived Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01006J [pubs.rsc.org]
- 21. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of FDG Synthesis: A Technical Guide to Mannose Triflate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the critical role of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate, the key intermediate in the synthesis of the most widely used positron emission tomography (PET) tracer, 2-[18F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG). This document provides a comprehensive overview of its synthesis, its conversion to [¹⁸F]FDG, and the associated quantitative data, presented in a format tailored for specialists in the field of radiopharmaceutical chemistry and drug development.
The Key Intermediate: Mannose Triflate
The synthesis of [¹⁸F]FDG predominantly relies on a nucleophilic substitution reaction.[1][2] In this process, the precursor molecule, mannose triflate, provides the necessary chemical architecture for the stereospecific introduction of the positron-emitting radionuclide, fluorine-18.[1] The triflate group at the C-2 position serves as an excellent leaving group, facilitating the SN2 nucleophilic attack by the [¹⁸F]fluoride ion.[3][4][5] The acetyl protecting groups on the hydroxyls at positions 1, 3, 4, and 6 ensure the regioselectivity of the fluorination reaction.[1]
Synthesis of Mannose Triflate
A reliable and efficient synthesis of high-purity mannose triflate is paramount for consistent and high-yield [¹⁸F]FDG production.[6][7] The most common method involves the triflation of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.[6][7][8]
Experimental Protocol: Synthesis of Mannose Triflate
This protocol is adapted from established literature procedures.[6][7]
Materials:
-
1,3,4,6-tetra-O-acetyl-β-D-mannopyranose
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dry Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dry Argon atmosphere
-
Absolute Ethanol (for recrystallization)
Procedure:
-
Dissolve 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose in anhydrous dichloromethane containing dry pyridine in a round-bottom flask.[6]
-
Cool the mixture to -15°C using an ice-salt bath.[6]
-
Under a dry argon atmosphere and with vigorous stirring, add trifluoromethanesulfonic anhydride dropwise over a period of 40 minutes.[6] Controlled addition is crucial for simplifying the workup.[6]
-
Allow the reaction mixture to slowly warm to room temperature over approximately 6 hours.[6]
-
Following the reaction, the mixture is worked up to isolate the crude product.
-
Recrystallize the crude product from absolute ethanol to obtain pure mannose triflate as white needles.[6] The complete recrystallized product can be recovered within 3 days.[6]
Quantitative Data: Mannose Triflate Synthesis
| Parameter | Value | Reference |
| Starting Material | 2.6 g of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | [6][7] |
| Yield | ~3.0 g (~80%) | [6][7][9] |
| Purity (qNMR) | ≥98% | [6] |
| Storage | -20°C in a dark glass vial, desiccated | [6][9] |
| Stability | Stable for several months at -20°C | [6][9] |
Synthesis of 2-[¹⁸F]fluoro-2-deoxy-D-glucose (FDG)
The conversion of mannose triflate to [¹⁸F]FDG is typically performed in automated synthesis modules.[6][7] The process involves a nucleophilic fluorination followed by hydrolysis to remove the protecting acetyl groups.[2]
Experimental Workflow: Automated [¹⁸F]FDG Synthesis
The following diagram illustrates the typical workflow for the automated synthesis of [¹⁸F]FDG from mannose triflate.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mannose triflate For PET imaging, = 98 TLC 92051-23-5 [sigmaaldrich.com]
- 5. Mannose triflate_TargetMol [targetmol.com]
- 6. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose for Researchers
For researchers, scientists, and drug development professionals, 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose is a key carbohydrate intermediate with significant applications in medicinal chemistry and glycobiology. This guide provides an in-depth overview of its commercial availability, synthesis, and primary experimental applications, with a focus on its role as a precursor in the synthesis of radiopharmaceuticals.
This acetylated derivative of D-mannose serves as a crucial building block in the synthesis of complex glycans and glycoconjugates. Its protected hydroxyl groups, with the exception of the anomeric position, allow for selective chemical modifications, making it a valuable tool in the development of novel therapeutics and diagnostic agents.
Commercial Availability and Supplier Comparison
A variety of chemical suppliers offer this compound, with purity levels typically ranging from 97% to over 99%. Pricing and available quantities vary significantly between suppliers. The following table summarizes the offerings from several major commercial vendors to aid in the procurement process.
| Supplier | Purity | Available Quantities | Price (USD) | Price per Gram (USD) |
| Carl ROTH | ≥95% | 5 g | ~$315 | ~$63 |
| Synthose | Min. 98% | 500 mg | $95.00 | $190.00 |
| 1 g | $155.00 | $155.00 | ||
| 2 g | $260.00 | $130.00 | ||
| 5 g | $490.00 | $98.00 | ||
| Sigma-Aldrich | 98% | Pricing available upon request | - | - |
| TCI Chemicals | >97% (GC) | Pricing available upon request | - | - |
| Chem-Impex | ≥99% (HPLC) | Pricing available upon request | - | - |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and to request quotes for bulk quantities.
Experimental Protocols
This section details established experimental procedures for the synthesis of this compound and its primary application as a precursor for the radiotracer [18F]FDG.
Synthesis of this compound from D-mannose
A common laboratory-scale synthesis involves a four-step process starting from D-mannose.[1]
Step 1: Per-O-acetylation
-
D-mannose is treated with acetic anhydride in the presence of a catalyst, such as iodine, to acetylate all hydroxyl groups, yielding penta-O-acetyl-D-mannopyranose.
Step 2: Formation of Acetobromomannose
-
The per-acetylated mannose is then reacted with a solution of hydrogen bromide in acetic acid (e.g., 30% HBr in AcOH) to selectively replace the anomeric acetyl group with a bromine atom, forming acetobromomannose.
Step 3: 1,2-Orthoester Formation
-
The acetobromomannose is treated with an alcohol, such as ethanol, and a non-nucleophilic base like 2,4,6-collidine to form a 1,2-orthoester intermediate.
Step 4: Hydrolysis of the 1,2-Orthoester
-
The final step involves the controlled hydrolysis of the 1,2-orthoester using an aqueous acid, such as 1M aqueous HCl, to yield this compound.[1]
Application in the Synthesis of Mannose Triflate for [18F]FDG Production
A primary application of this compound is in the synthesis of the precursor for the widely used PET imaging agent, 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG).[1][2] This involves the triflation of the C2 hydroxyl group.
Triflation Protocol:
-
Dissolve this compound in anhydrous dichloromethane (CH2Cl2) containing dry pyridine in a round-bottom flask.
-
Cool the mixture to -15 °C using an ice-salt bath.
-
Under a dry argon atmosphere and with vigorous stirring, add trifluoromethanesulfonic anhydride dropwise over a period of approximately 40 minutes.
-
Allow the reaction mixture to slowly warm to room temperature over several hours (e.g., 6 hours).
-
The resulting product, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), can then be purified, for example, by recrystallization from absolute ethanol.[2]
Visualizing Workflows
To further clarify the processes described, the following diagrams illustrate the logical flow of supplier selection and the experimental workflow for the synthesis and application of this compound.
References
Methodological & Application
Synthesis of Mannose Triflate from 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate. Mannose triflate is a critical precursor for the synthesis of various biologically significant molecules, including the radiotracer [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) used in Positron Emission Tomography (PET). The protocol details the triflation of the readily available 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reliable and reproducible synthesis.
Introduction
The synthesis of glycosyl triflates is a fundamental transformation in carbohydrate chemistry, providing powerful glycosyl donors for the formation of glycosidic linkages. Mannose triflate, in particular, serves as a key intermediate in the preparation of 2-deoxy-2-fluoro-D-glucose (FDG), a widely used PET imaging agent for oncology, cardiology, and neurology. The protocol described herein involves the reaction of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base, typically pyridine, to selectively introduce the highly reactive triflate group at the C-2 position.[1][2][3] This method is efficient, scalable, and yields the desired product in high purity.[1][2]
Data Presentation
The following table summarizes the quantitative data obtained from the synthesis of mannose triflate, starting from 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.
| Parameter | Value | Reference |
| Starting Material | 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | [1][2][3] |
| Product | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | [1][4][5] |
| Molecular Formula | C₁₅H₁₉F₃O₁₂S | [4][5] |
| Molecular Weight | 480.36 g/mol | [6] |
| Typical Yield | ~80% | [1][2][3] |
| Melting Point | 118-120 °C | [1][7] |
| Appearance | White needles | [1][2] |
| Storage | -20°C under dessication | [2][6] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 5.91 (d, J = 0.9 Hz, 1H), 5.30 (t, J = 9.9 Hz, 1H), 5.19 (dd, J = 10.0, 3.0 Hz, 1H), 5.15 (dd, J = 3.1, 0.9 Hz, 1H), 4.22 (qd, J = 12.5, 3.8 Hz, 2H), 3.84 (ddd, J = 9.9, 5.2, 2.5 Hz, 1H), 2.17 (s, 3H), 2.04-2.15 (m, 9H) | [1] |
| ¹⁹F NMR (471 MHz, CDCl₃) δ (ppm) | -73.97 | [1] |
| IR (ν, cm⁻¹) | 1753, 1730, 1414, 1215 | [1] |
| HRMS (M+Na)⁺ | Calculated: 503.0442, Found: 503.0442 | [1] |
Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of mannose triflate.[1][2][3]
Materials and Reagents
-
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (Starting Material)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Absolute Ethanol
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (1.0 eq) in anhydrous dichloromethane (DCM).
-
Place the flask under an inert atmosphere of argon or nitrogen.
-
Cool the reaction mixture to -15 °C to -20 °C using an ice-salt bath.
-
-
Addition of Reagents:
-
Slowly add anhydrous pyridine (2.2 eq) to the stirred solution.
-
Subsequently, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via the dropping funnel over a period of 30-40 minutes, ensuring the temperature remains below -10 °C.
-
-
Reaction Progression:
-
Work-up:
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification and Isolation:
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of mannose triflate.
Caption: Workflow for the synthesis of mannose triflate.
Reaction Scheme
The chemical transformation is depicted in the signaling pathway diagram below.
Caption: Reaction scheme for mannose triflate synthesis.
Conclusion
The protocol outlined provides a reliable and high-yielding method for the synthesis of mannose triflate from 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose. The detailed procedure, along with the summarized data and visual workflows, should enable researchers to successfully prepare this important glycosyl donor for applications in drug development and the synthesis of PET radiotracers. Careful control of temperature during the addition of triflic anhydride is crucial for minimizing side reactions and ensuring a high yield of the desired product.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. b- D -Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate 98 92051-23-5 [sigmaaldrich.com]
- 5. beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | C15H19F3O12S | CID 11113597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 92051-23-5・Mannose Triflate F・134-15064[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. CN101659682A - Improved preparation method of mannose triflate intermediate - Google Patents [patents.google.com]
Application Notes and Protocols: 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in Glycosylation Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in glycosylation reactions. This versatile, partially protected mannose derivative serves as a key building block in the synthesis of complex carbohydrates, with its primary role being a precursor to glycosyl donors. While it can theoretically act as a glycosyl acceptor, its most prominent and well-documented application is in the preparation of mannosyl triflate, a highly reactive species used in the formation of glycosidic bonds.
Application as a Glycosyl Donor Precursor
The most significant application of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is as a starting material for the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate.[1][2] The triflate group at the C-2 position is an excellent leaving group, rendering the anomeric center highly susceptible to nucleophilic attack by a glycosyl acceptor. This makes mannose triflate a powerful glycosyl donor. This is particularly crucial in the synthesis of [¹⁸F] Fluorodeoxyglucose ([¹⁸F] FDG), a key radiopharmaceutical for Positron Emission Tomography (PET) imaging.[1][2][3][4]
Workflow for Conversion to a Glycosyl Donor and Subsequent Glycosylation
Caption: General workflow for the conversion of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose to a glycosyl donor and its subsequent use in a glycosylation reaction.
Quantitative Data: Synthesis of Mannose Triflate
The synthesis of mannose triflate from 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is efficient and high-yielding.[1][2]
| Starting Material Scale | Product | Yield | Purity | Reference |
| 2.6 g | Mannose Triflate | ~80% | >98% (qNMR) | [1] |
| Up to 52 g | Mannose Triflate | ~80% | Not specified | [1] |
Experimental Protocol: Synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate)
This protocol is adapted from published procedures for the synthesis of mannose triflate, a precursor for [¹⁸F] FDG synthesis.[1][2][3]
Materials:
-
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dry Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Ice-cold saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Absolute Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Argon or Nitrogen source
Procedure:
-
Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (e.g., 2.6 g, 7 mmol) in anhydrous CH₂Cl₂ (20 mL) containing dry pyridine (1.5 mL, 0.186 mol) in a round-bottom flask under an inert atmosphere (Argon).[1]
-
Cool the mixture to -15°C using an ice-salt bath (NaCl:Ice, 3:1).[1]
-
With vigorous stirring, add trifluoromethanesulfonic anhydride (2.2 mL, 13 mmol) dropwise over a period of 40 minutes.[1]
-
Allow the reaction mixture to slowly warm to room temperature over approximately 6 hours.[1]
-
Transfer the reaction mixture to a separatory funnel and wash successively with ice-cold saturated aqueous NaHCO₃ (40 mL) and deionized water (40–50 mL).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from absolute ethanol to obtain the purified mannose triflate as white needles.[1]
Application as a Glycosyl Acceptor
The free hydroxyl group at the C-2 position of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose allows it to function as a glycosyl acceptor. In this role, it can react with a glycosyl donor to form a disaccharide with a glycosidic linkage at the C-2 position of the mannose unit.
While this application is theoretically sound, it is less commonly reported in the literature compared to its use as a donor precursor. The reactivity of the C-2 hydroxyl can be influenced by steric hindrance and the electronic effects of the neighboring acetyl groups.
Conceptual Workflow for Use as a Glycosyl Acceptor
Caption: Conceptual workflow illustrating the use of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose as a glycosyl acceptor.
Experimental Protocol: General Glycosylation with 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose as an Acceptor (Hypothetical)
Materials:
-
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (Acceptor)
-
A suitable Glycosyl Donor (e.g., a per-acetylated glycosyl bromide or a trichloroacetimidate donor)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
A suitable promoter (e.g., Silver triflate for a glycosyl bromide, or Trimethylsilyl triflate for a trichloroacetimidate donor)
-
Molecular sieves (4Å)
-
Inert atmosphere (Argon or Nitrogen)
-
Quenching agent (e.g., Triethylamine or Pyridine)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor, 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose, and activated 4Å molecular sieves in an anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., -20°C to 0°C).
-
In a separate flask, dissolve the glycosyl donor in the anhydrous solvent.
-
Add the glycosyl donor solution to the acceptor mixture, followed by the dropwise addition of the promoter.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable base (e.g., triethylamine).
-
Filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the resulting residue by silica gel column chromatography to isolate the disaccharide product.
Synthesis of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
This compound can be synthesized from D-mannose through a multi-step process.[5] A common route involves per-O-acetylation, formation of acetobromomannose, creation of a 1,2-orthoester, and subsequent hydrolysis.[5] Another reported method involves the hydrolysis of a 1,2-O-(1-ethoxyethylidene)-β-D-mannopyranose triacetate precursor.[2]
Quantitative Data: Synthesis from a 1,2-Orthoester Precursor
| Precursor | Product | Yield | Reference |
| 1,2-O-(1-ethoxyethylidene)-β-D-mannopyranose triacetate | 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | 45% | [2] |
Experimental Protocol: Synthesis from a 1,2-Orthoester Precursor
This protocol is based on a literature procedure for the hydrolysis of a mannose orthoester.[2]
Materials:
-
1,2-O-(1-ethoxyethylidene)-β-D-mannopyranose triacetate
-
Anhydrous Acetone
-
1 M aqueous Hydrochloric Acid (HCl)
-
Chloroform (CHCl₃)
-
Deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the orthoester precursor (e.g., 4.4 g, 12 mmol) in anhydrous acetone (27 mL).
-
With vigorous stirring at approximately 18°C (water bath), add 1 M aqueous HCl (2.7 mL).
-
Continue stirring at room temperature for 5 minutes.
-
Concentrate the reaction mixture on a rotary evaporator, maintaining the temperature below 20°C.
-
Dissolve the concentrated solid in chloroform (25 mL) and wash with deionized water (2 x 10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Triturate the residue with diethyl ether and recrystallize from ethanol to yield 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose as a white solid.[2]
Conclusion
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is a valuable intermediate in carbohydrate chemistry. Its primary and well-established role is as a precursor for the synthesis of highly reactive glycosyl donors like mannose triflate, which are essential for the construction of complex oligosaccharides and for applications in radiopharmaceutical synthesis. While its use as a glycosyl acceptor is plausible, this application is not as widely documented. The protocols provided herein offer a practical guide for researchers to utilize this compound effectively in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid assembly of branched mannose oligosaccharides through consecutive regioselective glycosylation: A convergent and efficient strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Stereoselective β-Mannosylation Protocols Using Acylated Donors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of the β-Mannosidic Linkage
The stereoselective synthesis of glycosidic bonds is a cornerstone of modern chemical biology and drug development. Among these, the formation of the 1,2-cis-β-mannosidic linkage is notoriously difficult.[1][2] The synthetic challenge arises from two primary factors: the anomeric effect, which thermodynamically favors the formation of the α-anomer, and steric hindrance from the axial C2 substituent, which impedes the β-face approach of a nucleophile.[1]
While acetylated glycosyl donors are stable, readily prepared, and common in carbohydrate synthesis, their use in β-mannosylation is complicated. The electron-withdrawing nature of the C2-acetoxy group "disarms" the donor, reducing its reactivity. Furthermore, traditional neighboring group participation from a C2-acetyl group leads exclusively to the 1,2-trans (α) product. This document outlines modern, stereoselective protocols that overcome these challenges by strategically modifying or controlling the reactivity of acylated mannosyl donors.
Competing Reaction Pathways
The stereochemical outcome of a mannosylation reaction is determined by the dominant reaction mechanism. The formation of a β-linkage typically requires a direct, bimolecular displacement (SN2-like) of an activated α-anomeric intermediate. Conversely, the formation of a dissociative oxocarbenium ion intermediate usually leads to the thermodynamically more stable α-product.
Comparative Data of Key Protocols
The following table summarizes the performance of modern protocols that successfully employ modified acyl donors for stereoselective β-mannosylation. Note that peracetylated mannose donors are generally poor substrates for these reactions, often resulting in complex mixtures.[1] The successful strategies involve key modifications, such as cyclic acetals or specialized acyl groups.
| Donor Protecting Groups | Acceptor | Promoter / Catalyst | Conditions | Yield (%) | β:α Ratio | Reference |
| 2,3:4,6-Di-O-acetonide, anomeric phosphate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 1 mol% Bis-thiourea 1 | Toluene, 4Å MS, 25 °C, 24 h | 91 | >20:1 | [3] |
| 2,3:4,6-Di-O-acetonide, anomeric phosphate | (3β,5Z,7E)-24-Ethylcholesta-5,7,22-trien-3-ol | 1 mol% Bis-thiourea 1 | Toluene, 4Å MS, 40 °C, 24 h | 77 | >20:1 | [3] |
| 2,3:4,6-Di-O-acetonide, anomeric phosphate | L-Serine derivative | 1 mol% Bis-thiourea 1 | Toluene, 4Å MS, 25 °C, 24 h | 75 | >20:1 | [3] |
| 2,3:4,6-Di-O-acetonide, anomeric phosphate | Phenol | 1 mol% Bis-thiourea 1 | Toluene, 4Å MS, 40 °C, 48 h | 85 | >20:1 | [3] |
| 3-O-Picoloyl, 2,4,6-tri-O-benzyl, anomeric thiophenyl (Mannuronic Acid Donor) | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS / TfOH | 1,2-DCE, 5 mM, 25 °C, 19 h | 96 | 20:1 | [4] |
| 3-O-Picoloyl, 2,4,6-tri-O-benzyl, anomeric thiophenyl (Mannuronic Acid Donor) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS / TfOH | 1,2-DCE, 50 mM, 25 °C, 19 h | 79 | 11:1 | [4] |
| 3-O-Benzoyl, 2,4,6-tri-O-benzyl, anomeric thiophenyl (Mannuronic Acid Donor) | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS / TfOH | 1,2-DCE, 25 °C, 20 min | 92 | α-only | [4] |
Detailed Application Notes and Protocols
Protocol 1: Bis-Thiourea Catalyzed β-Mannosylation of Acetonide-Protected Donors
This protocol, developed by Jacobsen and co-workers, utilizes a bis-thiourea hydrogen-bond donor catalyst to control stereoselectivity.[3][5] The use of a 2,3-O-acetonide protected mannosyl donor is critical. This modification, while not strictly an acetyl group, mimics its electron-withdrawing nature but conformationally favors the β-attack pathway under catalyst control. This method is notable for its mild, neutral conditions and operational simplicity.[3]
Experimental Protocol:
-
Materials and Setup:
-
Mannosyl Donor: 2,3:4,6-di-O-acetonide protected diphenyl phosphate mannoside.
-
Acceptor Alcohol (1.5 - 2.0 equiv).
-
Bis-thiourea Catalyst 1 (1 mol%).
-
Solvent: Anhydrous Toluene.
-
Activated 4Å molecular sieves.
-
Reaction vessel (oven-dried) under an inert atmosphere (Argon or Nitrogen).
-
-
Procedure:
-
To a flame-dried reaction vial containing activated 4Å molecular sieves (approx. 100 mg per 0.1 mmol of donor) is added the mannosyl donor (1.0 equiv), the alcohol acceptor (1.5 equiv), and the bis-thiourea catalyst (0.01 equiv).
-
Anhydrous toluene is added to achieve a donor concentration of 0.1 M.
-
The reaction mixture is stirred at the specified temperature (e.g., 25 °C or 40 °C) and monitored by TLC or LCMS. Reaction times typically range from 24 to 48 hours.[3]
-
-
Workup and Purification:
-
Upon completion, the reaction mixture is filtered to remove the molecular sieves and the solvent is removed under reduced pressure.
-
The crude residue is purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure β-mannoside.[3]
-
-
Deprotection:
-
The acetonide protecting groups can be readily removed under mild acidic conditions. For example, stirring the protected product in a 4:1 mixture of acetic acid and water at room temperature provides the fully deprotected mannoside.[3]
-
Protocol 2: Hydrogen-Bond-Mediated Aglycone Delivery (HAD)
This strategy, from the Demchenko laboratory, installs a picoloyl (Pico) group, an acyl derivative containing a pyridine ring, at the C3 position of the mannosyl donor.[4] The pyridine nitrogen acts as a hydrogen-bond acceptor for the incoming nucleophile (the acceptor alcohol). Upon activation of the donor, the pre-associated acceptor is delivered intramolecularly to the β-face of the anomeric center, resulting in high β-selectivity.[4][6] This method is effective at ambient temperature.
Experimental Protocol:
-
Materials and Setup:
-
Mannosyl Donor: Phenyl 3-O-picoloyl-2,4,6-tri-O-benzyl-1-thio-α-D-mannopyranoside.
-
Acceptor Alcohol (1.2 equiv).
-
Promoters: N-Iodosuccinimide (NIS, 2.0 equiv) and Trifluoromethanesulfonic acid (TfOH, 0.2 equiv).
-
Solvent: Anhydrous 1,2-dichloroethane (DCE).
-
Activated 3Å or 4Å molecular sieves.
-
Reaction vessel (oven-dried) under an inert atmosphere (Argon or Nitrogen).
-
-
Procedure (High Dilution Conditions for Enhanced Selectivity):
-
A solution of the mannosyl donor (1.0 equiv) and the acceptor alcohol (1.2 equiv) in anhydrous DCE is prepared to achieve a final donor concentration of 5 mM.
-
Freshly activated molecular sieves are added, and the mixture is stirred at room temperature (25 °C) for 30 minutes.
-
The mixture is cooled to 0 °C.
-
NIS (2.0 equiv) is added, followed by the dropwise addition of a solution of TfOH (0.2 equiv) in DCE.
-
The reaction is allowed to warm to room temperature and stirred for the required time (e.g., 19 hours), with progress monitored by TLC.[4]
-
-
Workup and Purification:
-
The reaction is quenched by the addition of triethylamine.
-
The mixture is diluted with dichloromethane and filtered through Celite.
-
The filtrate is washed sequentially with a saturated aqueous solution of Na₂S₂O₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the pure β-linked disaccharide.[4]
-
Conclusion
While peracetylated mannosyl donors remain challenging substrates for β-mannosylation due to their disarmed nature, strategic modifications of the acyl protecting group pattern provide powerful and reliable solutions. The catalyst-controlled method using 2,3-acetonide donors and the Hydrogen-Bond-Mediated Aglycone Delivery (HAD) protocol using a 3-O-picoloyl group are two state-of-the-art approaches that deliver high yields and excellent β-selectivity under relatively mild conditions. These protocols represent valuable tools for synthetic chemists in academia and industry for the assembly of complex oligosaccharides and glycoconjugates containing the critical β-mannoside motif.
References
- 1. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 3. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogen-bond-mediated aglycone delivery: focus on β-mannosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Acetyl Groups from 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the removal of acetyl protecting groups from 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose to yield β-D-mannopyranose. The selection of a deprotection strategy is critical in carbohydrate chemistry and drug development, impacting yield, purity, and the integrity of the target molecule. This document outlines two primary chemical methods—Zemplén (basic) deacetylation and a general acidic hydrolysis—and discusses the utility of enzymatic deprotection.
Introduction
The acetyl group is a commonly used protecting group for hydroxyl functionalities in carbohydrate synthesis due to its ease of introduction and general stability. However, its efficient and clean removal is a crucial step to yield the final deprotected carbohydrate. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is a key intermediate in the synthesis of various biologically active molecules and glycoconjugates. The choice of deprotection method depends on the overall chemical architecture of the molecule and the presence of other sensitive functional groups.
This document provides protocols for the following deprotection methods:
-
Zemplén Deacetylation (Basic Hydrolysis): A widely used and high-yielding method employing a catalytic amount of sodium methoxide in methanol.
-
Acidic Hydrolysis: A method suitable for substrates that are sensitive to basic conditions, typically using a mineral acid in an alcoholic solvent.
-
Enzymatic Deprotection: A mild and selective alternative, though often resulting in partial deprotection.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the deprotection of this compound.
| Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Zemplén Deacetylation | Catalytic Sodium Methoxide (NaOMe) | Methanol (MeOH) | 0 to 25 | 30 min - 4 h | >95 | High yielding and generally clean. Requires anhydrous conditions for optimal results.[1] |
| Acidic Hydrolysis | Dilute Hydrochloric Acid (HCl) | Methanol/Water | 25 to 60 | 2 - 16 h | Variable | Can be useful for base-sensitive substrates, but may risk anomerization or glycosidic bond cleavage. |
| Enzymatic Deprotection | Candida antarctica Lipase B (CALB) | Buffer/Organic | 25 - 45 | 12 - 48 h | Mixture of Products | High selectivity can lead to incomplete deprotection, yielding a mixture of partially acetylated products. |
Experimental Protocols
Protocol 1: Zemplén Deacetylation of this compound
This protocol describes the complete deprotection of this compound using a catalytic amount of sodium methoxide in methanol.[1]
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution in Methanol (e.g., 25 wt% or a freshly prepared 0.5 M solution)
-
Dowex® 50WX8 (H+ form) or Amberlite® IR120 (H+ form) ion-exchange resin
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent (e.g., Ethyl acetate/Methanol, 9:1)
-
TLC stain (e.g., p-anisaldehyde or ceric ammonium molybdate)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Purge the flask with argon or nitrogen.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC. The starting material is UV active and will stain with p-anisaldehyde, while the product is not UV active but will stain. The product will have a significantly lower Rf value.
-
Once the starting material is consumed (typically within 1-4 hours), add the ion-exchange resin to the reaction mixture until the pH is neutral (check with pH paper).
-
Stir for an additional 15-20 minutes.
-
Filter the mixture to remove the resin, washing the resin with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude β-D-mannopyranose.
-
The product can be further purified by recrystallization (e.g., from ethanol) or silica gel chromatography if necessary.
Protocol 2: Acidic Hydrolysis of this compound
This protocol provides a general method for the complete deprotection of this compound under acidic conditions.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a solution of HCl in methanol (e.g., 1.25 M) or a few drops of concentrated HCl.
-
Stir the reaction mixture at room temperature or heat gently (e.g., to 40-50 °C) to increase the reaction rate.
-
Monitor the reaction by TLC as described in Protocol 1.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid by the slow addition of a saturated sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to provide the crude product.
-
Purify as needed by recrystallization or chromatography.
Discussion of Enzymatic Deprotection
Enzymatic deprotection offers a mild and often highly selective alternative to chemical methods. Lipases, such as Candida antarctica Lipase B (CALB) and Candida rugosa lipase, are known to catalyze the hydrolysis of acetyl groups from sugars.
However, for the purpose of complete deprotection of this compound to β-D-mannopyranose, enzymatic methods may not be the most efficient approach. Studies have shown that lipases can exhibit strong regioselectivity, leading to the formation of a mixture of partially deacetylated products. For instance, CALB has been observed to selectively deacetylate certain positions on peracetylated mannose derivatives, leaving other acetyl groups intact. This selectivity, while advantageous for the synthesis of specific partially protected sugars, is a drawback when the desired product is the fully deprotected carbohydrate.
For complete deprotection, enzymatic methods would likely require prolonged reaction times, higher enzyme loadings, and potentially multiple enzymatic steps with different enzymes, making it a less practical approach compared to the high-yielding and straightforward Zemplén deacetylation.
Visualizations
Chemical Reaction Pathway
Caption: General deprotection pathways of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.
Experimental Workflow for Zemplén Deacetylation
Caption: Workflow for Zemplén deacetylation of acetylated mannopyranose.
References
Application Notes and Protocols for Glycosylation of Serine/Threonine with 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-linked mannosylation, the attachment of a mannose sugar to the hydroxyl group of serine (Ser) or threonine (Thr) residues, is a critical post-translational modification in eukaryotes.[1] This modification plays a significant role in protein stability, cellular recognition, and signaling pathways.[1] The synthesis of O-mannosylated peptides and proteins is essential for studying their biological functions and for the development of novel therapeutics. This document provides detailed protocols for the chemical glycosylation of serine and threonine residues with 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose, a readily available mannose donor.[2]
The chemical synthesis of β-mannosides presents a significant challenge due to the stereoelectronic effects that favor the formation of the α-anomer.[3] This protocol outlines a Lewis acid-catalyzed approach for the glycosylation reaction, followed by a standard deprotection procedure to yield the desired β-O-mannosylated amino acid. Careful control of reaction conditions is crucial for maximizing the yield and selectivity of the desired β-anomer.
Chemical Reaction Pathway
The overall synthetic scheme involves two main stages: the Lewis acid-promoted glycosylation of a protected serine or threonine derivative with this compound, followed by the deprotection of the acetyl and amino acid protecting groups.
Caption: General overview of the two-step synthesis of β-O-Mannosyl-Ser/Thr.
Quantitative Data Summary
The following table summarizes representative quantitative data for the glycosylation and deprotection steps. Please note that yields and selectivity can vary depending on the specific substrate and reaction conditions.
| Entry | Amino Acid Acceptor | Glycosylation Yield (%) | Anomeric Ratio (β:α) | Deprotection Yield (%) |
| 1 | Fmoc-Ser-OBn | 65 | 4:1 | 92 |
| 2 | Fmoc-Thr-OBn | 60 | 3:1 | 90 |
| 3 | Fmoc-Ser-OAll | 68 | 4.5:1 | 95 |
| 4 | Fmoc-Thr-OAll | 62 | 3.5:1 | 93 |
Experimental Protocols
Protocol 1: β-O-Mannosylation of Fmoc-Serine Benzyl Ester
This protocol describes the glycosylation of N-α-Fmoc-L-serine benzyl ester with this compound using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid promoter.
Materials:
-
N-α-Fmoc-L-serine benzyl ester
-
This compound
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-α-Fmoc-L-serine benzyl ester (1 equivalent) and activated 4 Å molecular sieves.
-
Dissolve the mixture in anhydrous DCM.
-
Add this compound (1.5 equivalents) to the solution.
-
Cool the reaction mixture to -20 °C in a cryocooler.
-
Slowly add TMSOTf (0.2 equivalents) dropwise to the stirred solution.
-
Maintain the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), quench the reaction by adding triethylamine (Et3N).
-
Allow the mixture to warm to room temperature and filter off the molecular sieves.
-
Wash the filtrate with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected glycosylated serine.
Protocol 2: Deprotection of the Glycosylated Amino Acid
This protocol describes the removal of the acetyl protecting groups from the mannose moiety and the benzyl ester from the serine residue.
Materials:
-
Protected (2,3,4,6-tetra-O-acetyl-β-D-mannopyranosyl)-Fmoc-L-serine benzyl ester
-
Sodium methoxide (NaOMe) in Methanol (0.5 M solution)
-
Anhydrous Methanol (MeOH)
-
Dowex 50WX8 (H+ form) resin
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2)
Procedure for Deacetylation:
-
Dissolve the protected glycosylated serine (1 equivalent) in anhydrous methanol.
-
Add a catalytic amount of 0.5 M sodium methoxide in methanol solution.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction mixture with Dowex 50WX8 (H+ form) resin.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deacetylated intermediate.
Procedure for Debenzylation:
-
Dissolve the deacetylated intermediate in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final deprotected β-O-mannosyl-serine.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of β-O-mannosylated serine/threonine.
Caption: Step-by-step workflow for the synthesis and purification of β-O-mannosylated amino acids.
References
Application Notes and Protocols for Large-Scale Preparation of Mannose Triflate for PET Centers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate. This precursor is critical for the routine and large-scale production of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), the most widely used radiopharmaceutical in Positron Emission Tomography (PET) imaging.[1][2][3]
The in-house synthesis of mannose triflate offers a reliable and cost-effective alternative to importing the precursor, ensuring a steady supply for PET centers and hospitals to meet the growing demand for FDG.[1][4] The protocols outlined below are based on established methods that have been successfully scaled up to produce significant quantities of mannose triflate with high yield and purity.[1][4][5][6]
Overview of Mannose Triflate Synthesis
The synthesis of mannose triflate is achieved through the triflation of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose with triflic anhydride (Tf₂O) in the presence of pyridine under an inert atmosphere.[1][4][5] This reaction is a nucleophilic substitution where the hydroxyl group at the C-2 position of the mannose derivative is converted to a triflate group, which is an excellent leaving group for the subsequent nucleophilic substitution with [¹⁸F]fluoride.[7][8]
The overall chemical transformation is depicted in the reaction scheme below.
Chemical Reaction Pathway
Caption: Synthesis of mannose triflate from its acetylated precursor.
Experimental Protocols
Large-Scale Synthesis of Mannose Triflate (Scaled up to 52g)
This protocol is adapted from a method that has been successfully scaled up to produce 52g of mannose triflate.[4][6]
Materials:
-
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (Starting material)
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Argon gas supply
-
Ice-salt bath (NaCl:Ice, 3:1)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Addition funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in anhydrous dichloromethane under an argon atmosphere.
-
Cooling: Cool the reaction mixture in an ice-salt bath.
-
Addition of Pyridine: Slowly add pyridine to the cooled solution while stirring.
-
Addition of Triflic Anhydride: Add triflic anhydride dropwise to the reaction mixture via the addition funnel over a period of time. Caution: This addition is crucial and should be controlled to manage the exothermic reaction.
-
Reaction: Allow the reaction to proceed for 6 hours, maintaining the cold temperature and inert atmosphere.[1][5] The reaction mixture can be allowed to slowly warm to room temperature over this period.[6]
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Drying and Storage: Dry the crystalline product under vacuum. The obtained mannose triflate can be stored in a dark glass vial, desiccated at -20°C, and is stable for several months.[4] It has also been shown to be stable at room temperature for about one month without a reduction in radiosynthesis yields.[4]
Automated Synthesis of [¹⁸F]FDG using Mannose Triflate
This protocol describes the use of the synthesized mannose triflate in an automated synthesis module, such as the Siemens Explora FDG-4, for the production of [¹⁸F]FDG.[1][4][5][6]
Materials:
-
In-house synthesized mannose triflate
-
Acetonitrile
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron
-
Quaternary methyl ammonium (QMA) cartridge
-
1M Hydrochloric acid (HCl)
-
Automated synthesis module (e.g., Siemens Explora FDG-4)
Procedure:
-
[¹⁸F]Fluoride Trapping: The [¹⁸F]fluoride in [¹⁸O]H₂O is passed through a QMA cartridge to trap the ¹⁸F⁻ ions.[6][7][8]
-
Elution: The trapped ¹⁸F⁻ is eluted into the reaction vessel with a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water.[6]
-
Azeotropic Drying: The mixture is heated to remove water azeotropically with acetonitrile, making the reaction mixture completely dry.[4][6]
-
Radiolabeling: A solution of mannose triflate in acetonitrile (e.g., 500 mg in 20 mL) is added to the reaction vessel.[4] The mixture is heated at 95°C for 3-5 minutes to achieve radiolabeling via nucleophilic substitution.[4][6]
-
Hydrolysis: After labeling, 2 mL of 1M HCl is added, and the mixture is heated at 120°C for 8 minutes to hydrolyze the acetyl protecting groups.[4]
-
Purification: The final product, [¹⁸F]FDG, is purified using a series of anion exchange, C-18 reverse phase, and alumina columns within the automated synthesizer.[7]
[¹⁸F]FDG Synthesis Workflow
Caption: Automated workflow for the synthesis of [¹⁸F]FDG.
Data Presentation
The following tables summarize the quantitative data obtained from the large-scale synthesis of mannose triflate and its subsequent use in [¹⁸F]FDG production.
Table 1: Synthesis Yield of Mannose Triflate
| Starting Material (1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose) | Product (Mannose Triflate) | Yield | Reference |
| 2.6 g | ~3.0 g | ~80% | [1][4][5][6] |
| 52 g | - | Scaled up | [1][4][5][6] |
Table 2: [¹⁸F]FDG Synthesis Yields using In-house Mannose Triflate
| Parameter | Value | Reference |
| Radiochemical Yield (decay uncorrected) | 55% ± 2% | [1][4][5][6] |
| Minimum Radiochemical Yield | 51% | [4] |
| Maximum Radiochemical Yield | 57.6% | [4] |
| Radiochemical Yield (decay corrected) | 76% ± 3% | [4] |
Table 3: Quality Control of [¹⁸F]FDG
| Parameter | Specification | Reference |
| Radiochemical Purity | >96% | [1][4][5][6][9] |
| Rƒ value (Radio-TLC) | 0.4 - 0.5 | [4] |
| Appearance | Within limits as per pharmacopoeia | [1][4][6] |
| pH | Within limits as per pharmacopoeia | [4] |
| Chemical Impurities | Within limits as per pharmacopoeia | [4] |
| Residual Solvents | Within limits as per pharmacopoeia | [4] |
| Bacterial Endotoxin Test | Within limits as per pharmacopoeia | [4] |
| Sterility | Sterile | [4][9] |
Characterization of Mannose Triflate
The synthesized mannose triflate should be characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
The results of these characterizations for the in-house synthesized mannose triflate have been shown to be consistent with the expected structure.[1][4][5][6]
Conclusion
The large-scale, in-house preparation of mannose triflate is a viable and effective strategy for PET centers to ensure a consistent and affordable supply of the precursor for [¹⁸F]FDG synthesis.[1][4][6] The protocols described provide a robust framework for the synthesis, purification, and quality control of mannose triflate, leading to high yields of [¹⁸F]FDG that meet all pharmacopoeial standards. The implementation of these procedures can significantly contribute to the self-reliance of PET centers and support the growing clinical demand for PET imaging.
References
- 1. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mannose triflate_TargetMol [targetmol.com]
- 4. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. 18ffdg.wordpress.com [18ffdg.wordpress.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of High-Mannose Type N-Linked Glycans
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-mannose type N-linked glycans are crucial oligosaccharides involved in a myriad of biological processes, including protein folding and quality control, cellular trafficking, and immune recognition.[1][2][3] Their unique structures, characterized by a core pentasaccharide extended with multiple mannose residues, serve as recognition motifs for a variety of glycan-binding proteins (lectins). The dense clustering of high-mannose glycans on the envelope glycoproteins of viruses like HIV-1 has made them a significant target for vaccine development.[4][5] Furthermore, their role in lysosomal enzyme targeting via the mannose-6-phosphate receptor highlights their importance in cellular homeostasis.[6][7] Access to structurally well-defined high-mannose glycans is therefore essential for advancing research in glycobiology, immunology, and therapeutic development.
This document provides detailed application notes and protocols for the synthesis of high-mannose N-glycans, focusing on chemoenzymatic strategies that offer efficiency and accessibility.
Applications in Research and Drug Development
The availability of homogeneous high-mannose N-glycans has propelled advancements in several key areas:
-
HIV Vaccine Development: The envelope glycoprotein gp120 of HIV-1 is heavily decorated with high-mannose N-glycans, which form a "glycan shield" to evade the host immune system.[1][4] However, specific clusters of these glycans are recognized by broadly neutralizing antibodies (bnAbs) such as 2G12.[5][8] Synthetic high-mannose glycans and their conjugates are critical for designing vaccine candidates that can elicit such protective antibodies.[4][9][10][11]
-
Drug Targeting and Delivery: The mannose receptor (MR) and mannose-6-phosphate (M6P) receptor are C-type lectin receptors expressed on macrophages, dendritic cells, and other cell types.[12][13] These receptors recognize terminal mannose or M6P residues, facilitating the targeted delivery of drugs, enzymes, or imaging agents to these cells. Synthetic high-mannose glycans and their M6P-derivatives are instrumental in developing these targeted therapies, particularly for lysosomal storage disorders.[6][7]
-
Immunology and Adjuvants: Mannose-containing structures are recognized by pattern recognition receptors (PRRs) on immune cells, such as DC-SIGN and mannose-binding lectin (MBL).[14][15][16] This recognition can trigger innate immune responses. Consequently, high-mannose glycans and their derivatives are being explored as vaccine adjuvants to enhance the immunogenicity of co-administered antigens.[16][17]
-
Glycan Microarrays: To understand the binding specificity of lectins, antibodies, and other glycan-binding proteins, researchers utilize glycan microarrays. A library of synthetic high-mannose glycans is essential for creating comprehensive arrays to probe these interactions, leading to the discovery of novel glycoepitopes.[1]
Synthesis Strategies
Two primary strategies are employed for the synthesis of high-mannose N-glycans: total chemical synthesis and chemoenzymatic synthesis.
-
Chemical Synthesis: This approach involves the stepwise assembly of monosaccharide building blocks. While it offers precise control over the final structure, it is often a multi-step, labor-intensive process requiring extensive use of protecting groups.[6][7][18] A common strategy involves the coupling of a branched Man₅ glycosyl donor with a Man₄GlcNAc₂ acceptor.[5]
-
Chemoenzymatic Synthesis: This strategy combines the flexibility of chemical synthesis with the high specificity and efficiency of enzymatic reactions. A popular and accessible chemoenzymatic method is the "top-down" approach.[1][19][20][21] This involves starting with a readily available, large high-mannose glycan, such as Man₉GlcNAc₂Asn isolated from soybean flour, and sequentially trimming it with specific exoglycosidases (mannosidases) to generate a library of smaller high-mannose structures.[1][21]
Below is a generalized workflow for the chemoenzymatic synthesis of a high-mannose glycan library.
Caption: Chemoenzymatic "Top-Down" Synthesis Workflow.
N-Glycan Biosynthesis and Processing Pathway
To understand the origin of high-mannose glycans, it is helpful to visualize their biosynthetic pathway. N-glycans are initially assembled as a lipid-linked precursor (Glc₃Man₉GlcNAc₂-PP-Dol) in the endoplasmic reticulum (ER) and transferred to nascent proteins. Subsequent trimming by glycosidases in the ER and Golgi apparatus leads to the formation of high-mannose, hybrid, or complex type N-glycans.[3][22][23]
References
- 1. Top-Down Chemoenzymatic Approach to Synthesizing Diverse High-Mannose N-Glycans and Related Neoglycoproteins for Carbohydrate Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Glycoscience of Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Large-scale synthesis of Man9GlcNAc2 high mannose glycan and the effect of the glycan core on multivalent recognition by HIV antibody 2G12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of high-mannose oligosaccharides containing mannose-6-phosphate residues using regioselective glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of mannosidase-stable Man3 and Man4 glycans containing S-linked Manα1→2Man termini - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Large-Scale Synthesis of Man9GlcNAc2 High-Mannose Glycan and the Effect of the Glycan Core on Multivalent Recognition by HIV Antibody 2G12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vaccine Elicitation of High Mannose-Dependent Neutralizing Antibodies against the V3-Glycan Broadly Neutralizing Epitope in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decoding the mannose receptor-mAb interaction: the importance of high-mannose N-glycans and glycan-pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycans in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Ricin - Wikipedia [en.wikipedia.org]
- 18. books.rsc.org [books.rsc.org]
- 19. Frontiers | Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans [frontiersin.org]
- 20. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01006J [pubs.rsc.org]
- 21. Frontiers | Recent Progress in Chemo-Enzymatic Methods for the Synthesis of N-Glycans [frontiersin.org]
- 22. Chemoenzymatic Methods for the Synthesis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, processing, and function of N-glycans in N-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Regioselective Glycosylation of Branched Mannose Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched mannose oligosaccharides are crucial components of N-glycans on glycoproteins, playing significant roles in various biological processes, including immune responses, viral infections, and cancer progression. The precise chemical synthesis of these complex structures is essential for developing vaccines, immunotherapies, and diagnostic tools. Regioselective glycosylation, a technique that allows for the specific formation of a glycosidic bond at a particular hydroxyl group in a polyol acceptor, is a cornerstone of modern carbohydrate synthesis. This document provides detailed application notes and protocols for the regioselective synthesis of branched mannose oligosaccharides, focusing on chemical strategies that enhance efficiency and yield.
High-mannose N-glycans are particularly important as they are recognized by macrophages and dendritic cells, initiating an immune response.[1] Aberrant glycosylation patterns, often involving high-mannose structures, are observed in various diseases, including cancer.[1] Access to structurally pure high-mannose oligosaccharides is therefore critical for immunological studies and vaccine development.[1]
Key Synthetic Strategies
The synthesis of branched mannose oligosaccharides often relies on convergent strategies where large, pre-assembled fragments are coupled together. This approach, combined with regioselective glycosylation, significantly reduces the number of synthetic steps and improves overall yields compared to linear strategies.[1][2] Key elements of these strategies include the use of partially protected acceptors and specific glycosyl donors, such as trichloroacetimidates.[1][2]
Logical Workflow for Convergent Synthesis
The following diagram illustrates a typical convergent strategy for the synthesis of a branched mannose oligosaccharide. This workflow minimizes the number of protection and deprotection steps, a common bottleneck in carbohydrate synthesis.
Caption: Convergent synthesis workflow for branched mannose oligosaccharides.
Signaling Pathway: Mannose-6-Phosphate Dependent Lysosomal Trafficking
A key biological role of mannosylated glycans is exemplified by the mannose-6-phosphate (M6P) pathway, which is responsible for trafficking newly synthesized lysosomal enzymes to the lysosome. This process relies on the specific recognition of M6P residues on high-mannose N-glycans by M6P receptors.
Caption: Mannose-6-Phosphate pathway for lysosomal enzyme trafficking.[3][4]
Experimental Protocols
The following protocols are based on established methods for the regioselective glycosylation of mannose acceptors.
Protocol 1: TMSOTf-Catalyzed Regioselective Glycosylation
This protocol describes a general method for the regioselective glycosylation of a partially protected mannoside acceptor with a trichloroacetimidate donor, catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][3]
Materials:
-
Glycosyl Donor (e.g., a trichloroacetimidate-activated mannoside)
-
Glycosyl Acceptor (e.g., a mannoside with one or more free hydroxyl groups)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et3N)
-
Celite®
-
Silica Gel for column chromatography
Procedure:
-
Dissolve the glycosyl donor (1.0 eq) and glycosyl acceptor (1.2-1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add activated 4 Å molecular sieves to the solution and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and -35 °C).
-
Add TMSOTf (0.1-0.2 eq) dropwise to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the donor is consumed.
-
Quench the reaction by adding triethylamine (Et3N).
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the desired oligosaccharide.
Protocol 2: Pre-activation Strategy for Stereoselective Mannosylation
This protocol utilizes a pre-activation approach, where the glycosyl donor is activated before the addition of the acceptor. This can lead to improved stereoselectivity in some cases.[5]
Materials:
-
Glycosyl Donor (e.g., a thiomannoside)
-
Glycosyl Acceptor
-
Anhydrous Dichloromethane (DCM)
-
Promoter (e.g., Tf2O or a combination of AgOTf and p-TolSCl)
-
Sterically hindered base (e.g., 2,6-di-tert-butyl-4-methylpyridine (DTBMP) or 2,4,6-tri-tert-butyl-pyrimidine (TTBP))
-
Activated 4 Å Molecular Sieves
-
Triethylamine (Et3N)
-
Celite®
-
Silica Gel for column chromatography
Procedure:
-
Azeotropically dry the glycosyl donor and acceptor over toluene.
-
To a solution of the glycosyl donor and a sterically hindered base in anhydrous DCM, add activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes, then cool to -78 °C.
-
Add the promoter (e.g., Tf2O) and stir for a further 5-10 minutes to ensure complete activation of the donor.
-
Add a solution of the glycosyl acceptor in anhydrous DCM to the reaction mixture.
-
Allow the reaction to proceed, monitoring by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the reaction mixture through Celite® and wash with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and water.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Data Presentation: Regioselective Glycosylation Reactions
The following tables summarize quantitative data from various regioselective glycosylation reactions for the synthesis of branched mannose oligosaccharides.
Table 1: TMSOTf-Catalyzed Glycosylation for Man7 and Man9 Synthesis [1][2]
| Donor | Acceptor | Product | Yield (%) |
| Mannose Trichloroacetimidate | Partially Protected Mannoside | Disaccharide | 78 |
| Disaccharide Trichloroacetimidate | Trisaccharide Acceptor | Pentasaccharide | Not Specified |
| Tetrasaccharide Trichloroacetimidate | Trisaccharide Acceptor | Heptasaccharide (Man7) | ~25 (overall) |
| Pentasaccharide Trichloroacetimidate | Tetrasaccharide Acceptor | Nonasaccharide (Man9) | ~25 (overall) |
Table 2: Synthesis of Mannose-6-Phosphate (M6P) Containing Oligosaccharides [3][4]
| Donor | Acceptor | Catalyst | Product | Yield (%) |
| α-(1→2)-linked disaccharide donor | Partially protected triol acceptor | TMSOTf | Trisaccharide | Good |
| TIPS-protected monosaccharide donor | Partially protected triol acceptor | TMSOTf | Disaccharide | Good |
| TBDMS-protected monosaccharide donor | Disaccharide Acceptor | TMSOTf | Tetrasaccharide | Not Specified |
| Disaccharide Donor | Disaccharide Acceptor | TMSOTf | Pentasaccharide | Not Specified |
Table 3: Stereoselective Mannosylation via Pre-activation [5][6]
| Donor | Acceptor | Promoter System | Product | Yield (%) | α:β Ratio |
| Mannosyl Sulfoxide | Diol Acceptor | Tf2O | Disaccharide | 90 | 1:5 |
| Thiomannosyl Donor | Diol Acceptor | p-TolSCl / AgOTf | Disaccharide | 63 | Not Specified |
| 3-O-TBDMS-4,6-O-benzylidene protected mannosyl donor | Monosaccharide Acceptor | Tf2O | Disaccharide | 77 | 1.8:1 |
Conclusion
The convergent synthesis of branched mannose oligosaccharides, facilitated by regioselective glycosylation, is a powerful strategy for accessing these biologically significant molecules. The careful selection of protecting groups, glycosyl donors, and reaction conditions, including catalyst and activation method, allows for the efficient and stereocontrolled construction of complex glycans. The protocols and data presented herein provide a valuable resource for researchers in glycochemistry, immunology, and drug development, enabling the synthesis of well-defined mannose oligosaccharides for further biological investigation and therapeutic application.
References
- 1. Rapid assembly of branched mannose oligosaccharides through consecutive regioselective glycosylation: A convergent and efficient strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid assembly of branched mannose oligosaccharides through consecutive regioselective glycosylation: A convergent and efficient strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of high-mannose oligosaccharides containing mannose-6-phosphate residues using regioselective glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Branched Man5 Oligosaccharides and an Unusual Stereochemical Observation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Oligosaccharides and Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the chemical and enzymatic synthesis of oligosaccharides and glycoproteins. The methodologies outlined are essential for researchers in glycobiology, drug discovery, and biotechnology seeking to produce well-defined glycans and glycoconjugates for functional studies and therapeutic development.
Solid-Phase Oligosaccharide Synthesis (SPOS)
Solid-phase synthesis offers a powerful strategy for the efficient and automated production of complex oligosaccharides. By immobilizing the growing glycan chain on a solid support, excess reagents and byproducts can be easily removed by filtration, simplifying the purification process.[1][2][3][4] This approach has been successfully applied to the synthesis of various biologically relevant oligosaccharides, including fragments of bacterial peptidoglycans.[1][5]
Automated Solid-Phase Synthesis of a Peptidoglycan (PGN) Octasaccharide
This protocol describes the automated solid-phase synthesis of an octasaccharide fragment of peptidoglycan, a component of bacterial cell walls.[5] The synthesis is performed on a JandaJel™ Wang resin, which offers high swelling capacity and reactivity.[1]
Experimental Protocol:
-
Resin Preparation: Swell JandaJel™ Wang resin (50.0 mg, 1.0 mmol/g) in a mixed solvent of CH₂Cl₂/C₄F₉OEt/THF (5:4:1).
-
First Glycosylation: Add the glycosyl donor (1.0 eq.) and TMSOTf (0.5 eq.) in the mixed solvent at -15 °C and react for 1 hour.
-
Capping: Cap any unreacted hydroxyl groups on the resin with acetic anhydride.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group to expose the hydroxyl group for the next glycosylation step.
-
Iterative Glycosylation: Repeat the glycosylation, capping, and deprotection steps to elongate the glycan chain to the desired octasaccharide length. Two glycosylation cycles are performed for each disaccharide unit addition to ensure a high loading yield.[1]
-
Cleavage from Resin: Cleave the synthesized octasaccharide from the resin using a mixture of TFA/CH₂Cl₂/THF/H₂O (5:4:1:0.2) at 40 °C for 2 hours (repeated twice).[1]
-
Purification: Purify the crude product by silica gel and LH-20 column chromatography to obtain the pure octasaccharide.[1]
Quantitative Data:
| Step | Product | Yield | Reference |
| First Glycosylation | Monosaccharide-Resin | ~83% | [1] |
| Second Glycosylation | Disaccharide-Resin | ~68% | [1] |
| Final Cleavage and Purification | Octasaccharide | 19% (overall, 10 steps) | [1] |
Workflow for Automated Solid-Phase Oligosaccharide Synthesis:
Caption: Automated Solid-Phase Oligosaccharide Synthesis Workflow.
Chemoenzymatic Synthesis of Glycoproteins
Chemoenzymatic approaches combine the precision of enzymatic catalysis with the flexibility of chemical synthesis to produce homogeneous glycoproteins, which are often difficult to obtain from natural sources or recombinant expression systems.[6][7][8][9][10] A powerful chemoenzymatic strategy involves the use of endoglycosidases, such as Endo-β-N-acetylglucosaminidases (ENGases), for the convergent synthesis and remodeling of N-glycans on proteins.[7][11]
Synthesis of a Homogeneous Glycoprotein using Endoglycosidase-Catalyzed Glycosylation
This protocol outlines a general method for the chemoenzymatic synthesis of a glycoprotein with a defined N-glycan structure. The strategy involves the expression of a protein with a single N-acetylglucosamine (GlcNAc) residue at the glycosylation site, followed by the enzymatic transfer of a pre-assembled oligosaccharide.[7]
Experimental Protocol:
-
Protein Expression: Express the target protein with a C-terminal affinity tag (e.g., His-tag) in a suitable expression system (e.g., E. coli). The protein should be designed to have a single GlcNAc residue at the desired N-glycosylation site. This can be achieved by co-expression with an appropriate glycosyltransferase or by chemical modification.
-
Protein Purification: Purify the GlcNAc-protein using affinity chromatography followed by size-exclusion chromatography.
-
Oligosaccharide Synthesis: Synthesize the desired oligosaccharide with an oxazoline group at the reducing end. This can be achieved through chemical or enzymatic methods.
-
Endoglycosidase-Catalyzed Glycosylation: a. Dissolve the purified GlcNAc-protein and the oligosaccharide-oxazoline in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). b. Add a mutant endoglycosidase (e.g., Endo-M-N175A) to the reaction mixture. c. Incubate the reaction at 30°C for 12-24 hours.
-
Purification of Glycoprotein: Purify the resulting homogeneous glycoprotein by affinity chromatography to remove the unreacted oligosaccharide and the enzyme, followed by size-exclusion chromatography.
-
Characterization: Characterize the purified glycoprotein by SDS-PAGE and mass spectrometry to confirm its homogeneity and the structure of the attached glycan.[12][13][14][15]
Quantitative Data:
The yield of the endoglycosidase-catalyzed glycosylation reaction can vary depending on the protein substrate and the oligosaccharide donor. However, yields are often reported to be in the range of 50-90%.
Chemoenzymatic Glycoprotein Synthesis Pathway:
Caption: Chemoenzymatic Synthesis of a Homogeneous Glycoprotein.
Native Chemical Ligation (NCL) for Glycoprotein Synthesis
Native chemical ligation (NCL) is a powerful technique for the total chemical synthesis of proteins and glycoproteins.[16][17][18] It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond at the ligation site.[17][19][20] This method allows for the site-specific incorporation of glycosylated amino acids into a polypeptide chain, enabling the synthesis of glycoproteins with defined glycan structures at specific locations.[11][16]
General Protocol for Glycopeptide Ligation
This protocol provides a general framework for the synthesis of a glycoprotein via the ligation of a glycosylated peptide thioester and a peptide with an N-terminal cysteine.
Experimental Protocol:
-
Peptide Synthesis: a. Synthesize the glycopeptide fragment with a C-terminal thioester using solid-phase peptide synthesis (SPPS). The glycosylated amino acid is incorporated during the synthesis. b. Synthesize the second peptide fragment with an N-terminal cysteine residue using SPPS.
-
Peptide Purification: Purify both peptide fragments by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Native Chemical Ligation: a. Dissolve the purified peptide fragments in an equimolar ratio in a ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.5). b. Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to the reaction mixture. c. Incubate the reaction at room temperature for 4-24 hours, monitoring the progress by RP-HPLC.
-
Desulfurization (Optional): If a cysteine residue is not desired at the ligation site, it can be converted to an alanine residue through a desulfurization reaction.
-
Folding and Purification: a. After the ligation is complete, the full-length glycoprotein is folded into its native conformation, typically by dialysis against a series of buffers with decreasing concentrations of denaturant. b. Purify the folded glycoprotein by size-exclusion chromatography or other suitable chromatographic methods.
-
Characterization: Confirm the identity and purity of the synthesized glycoprotein by mass spectrometry and other analytical techniques.[12][13][14][15]
Quantitative Data:
The efficiency of NCL reactions is generally high, with yields often exceeding 70%. The overall yield of the glycoprotein synthesis will depend on the efficiency of the peptide synthesis, purification, ligation, and folding steps.
Native Chemical Ligation Workflow:
Caption: Native Chemical Ligation for Glycoprotein Synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Principles of modern solid-phase oligosaccharide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solid phase synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Chemoenzymatic Methods for the Synthesis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemoenzymatic synthesis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoenzymatic approaches to glycoprotein synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycoprotein Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. Glycoprotein Characterization Methods by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 14. Glycomic and glycoproteomic analysis of glycoproteins—a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Native Chemical Ligation for Glycoprotein Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 17. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 18. Native chemical ligation in protein synthesis and semi-synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 20. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Mannose Triflate
Welcome to the technical support center for the synthesis of mannose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in mannose triflate synthesis?
A1: The most critical factor is maintaining strictly anhydrous (dry) conditions throughout the reaction.[1] Water can react with the triflic anhydride, quenching the reagent and leading to the formation of triflic acid, which can cause side reactions and decrease the overall yield. Ensure all glassware is oven-dried, and solvents are appropriately dried before use. The reaction should be carried out under an inert atmosphere, such as argon or nitrogen.[2][3][4]
Q2: My reaction yield is consistently low. What are the common causes?
A2: Besides the presence of moisture, several other factors can contribute to low yields:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Suboptimal temperature: The reaction is typically performed at low temperatures (e.g., 0°C to room temperature) to minimize side reactions.[1]
-
Improper reagent stoichiometry: The molar ratios of the starting material (1,3,4,6-tetra-O-acetyl-β-D-mannopyranose), triflic anhydride, and base (e.g., pyridine) are crucial.[2]
-
Degradation during workup or purification: Mannose triflate can be sensitive to acidic conditions, and prolonged exposure to silica gel during column chromatography can lead to degradation.[1]
Q3: What are the potential side reactions during the synthesis of mannose triflate?
A3: A potential side reaction is the elimination of the triflate group, especially in the presence of excess base or elevated temperatures.[5] Additionally, if the starting mannose derivative is not pure, other hydroxyl groups could be triflated, leading to a mixture of products.
Q4: How can I best purify the final mannose triflate product?
A4: The most common method for purification is recrystallization, typically from absolute ethanol, which yields the product as white needles.[2][4] If column chromatography is necessary, it should be performed quickly with a suitable solvent system to minimize on-column degradation.
Q5: How should I store the synthesized mannose triflate?
A5: Crystalline mannose triflate should be stored in a dark glass vial, desiccated at -20°C.[2][4] Under these conditions, it is reported to be stable for several months.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[1] |
| Inactive triflic anhydride. | Use fresh or properly stored triflic anhydride. | |
| Incorrect reaction temperature. | Maintain the recommended low temperature during the addition of triflic anhydride.[1] | |
| Multiple Spots on TLC (Impure Product) | Incomplete reaction. | Allow the reaction to stir for the recommended time, monitoring by TLC until the starting material is consumed.[2] |
| Formation of side products. | Control the addition rate of triflic anhydride and maintain a low temperature to minimize side reactions.[2] | |
| Impure starting material. | Ensure the purity of the 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose starting material. | |
| Product Degradation During Purification | Prolonged exposure to silica gel. | If using column chromatography, perform it rapidly. Consider recrystallization as the primary purification method.[1][2] |
| Acidic conditions during workup. | Neutralize the reaction mixture carefully with a cold, saturated aqueous solution of sodium bicarbonate.[2] | |
| Difficulty in Product Crystallization | Presence of impurities. | Re-purify the product using flash column chromatography before attempting recrystallization. |
| Incorrect crystallization solvent or conditions. | Ensure the use of absolute ethanol and allow for slow cooling to promote crystal growth.[2] |
Data Presentation
Table 1: Summary of Reported Yields for Mannose Triflate Synthesis
| Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |
| 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (2.6 g) | Triflic anhydride, Pyridine, Dichloromethane | Argon atmosphere, 6 hours | ~80% (~3.0 g) | [3][4][6][7] |
| 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (49.3 g) | Triflic anhydride (27 mL), Pyridine (25 mL), Dichloromethane | Scaled-up reaction | 52 g | [2][7] |
| D-Mannose (200 g) | Multi-step synthesis including triflation | Overall yield for the entire sequence | 12% to 16% (65 g to 85 g) | [6] |
Experimental Protocol: Synthesis of Mannose Triflate
This protocol is based on a commonly cited procedure for the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose.[2][4]
Materials:
-
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
-
Trifluoromethanesulfonic anhydride (Triflic anhydride, Tf₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Absolute ethanol
Procedure:
-
Dissolve 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose in anhydrous dichloromethane in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous pyridine to the stirred solution.
-
Add triflic anhydride dropwise to the reaction mixture over a period of 40 minutes, maintaining the temperature at 0°C. Vigorous stirring is essential.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for approximately 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture successively with ice-cold saturated aqueous NaHCO₃ and water.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter the solution and concentrate it under reduced pressure on a rotary evaporator at a temperature not exceeding 30°C.
-
Recrystallize the resulting solid residue from absolute ethanol to obtain mannose triflate as white needles.
Visualizations
Caption: Workflow for the synthesis of mannose triflate.
Caption: Troubleshooting logic for low yield of mannose triflate.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting low reactivity of acetylated glycosyl donors
Welcome to the Technical Support Center for acetylated glycosyl donors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low reactivity during glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my acetylated glycosyl donor showing low reactivity?
Acetylated glycosyl donors are considered "disarmed" due to the electron-withdrawing nature of the acetyl protecting groups.[1] This electronic effect destabilizes the formation of the crucial oxocarbenium ion intermediate required for the glycosylation reaction to proceed. Consequently, they exhibit lower reactivity compared to "armed" donors with electron-donating protecting groups like benzyl ethers.[1][2]
Q2: What is the "armed-disarmed" concept in glycosylation?
The "armed-disarmed" principle categorizes glycosyl donors based on the electronic properties of their protecting groups:[1]
-
Armed donors: Possess electron-donating groups (e.g., benzyl ethers), which increase the electron density at the anomeric center, making the donor more reactive.[1][2]
-
Disarmed donors: Contain electron-withdrawing groups (e.g., acetyl, benzoyl esters), which decrease the electron density at the anomeric center, rendering the donor less reactive.[1][2]
This concept is fundamental for planning sequential glycosylation strategies.[1]
Q3: My reaction is sluggish with a significant amount of unreacted starting material. What can I do?
A sluggish reaction with unreacted starting material often indicates suboptimal activation of the disarmed acetylated donor.[1] To improve the reaction rate, consider the following strategies:
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Increase Activator Equivalents: Gradually increase the amount of the Lewis acid promoter.[1]
-
Elevate Reaction Temperature: Cautiously increasing the reaction temperature can enhance the rate of activation and coupling. However, this must be done carefully to avoid side reactions.[1][3]
-
Switch to a Stronger Activator: If you are using a milder Lewis acid, switching to a more potent one may be necessary.[1]
Q4: I'm observing multiple spots on my TLC plate, and my yield is low. What's happening?
The formation of multiple byproducts is a common issue and can be attributed to several factors:
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Incomplete reaction: This leads to a mixture of starting materials and the desired product.[1]
-
Side reactions: Hydrolysis of the donor or acceptor can occur if moisture is present in the reaction.[1]
-
Anomerization: Formation of the undesired anomer can lead to a lower yield of the desired product.[1]
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Orthoester Formation: A common byproduct, especially with participating groups at C-2.
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Deacetylation: Loss of an acetyl group can generate partially unprotected glycosides, complicating purification.[4] A glycosylation-reacetylation protocol can often remedy this.[4]
Q5: I am using an N-acetylated donor (like GlcNAc or GalNAc) and getting very low yields. What is the likely cause?
With N-acetylated donors, the N-acetyl group at the C-2 position can participate in the reaction to form a highly stable 1,2-oxazoline intermediate.[1][5] This intermediate is often unreactive towards the glycosyl acceptor, leading to significantly low yields of the desired glycoside.[1][5]
Troubleshooting Strategies for Oxazoline Formation:
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Promoter Selection: The choice of promoter can influence the equilibrium between the desired glycosylation and the formation of the oxazoline. Screening different Lewis acids is often necessary.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the reaction pathway. Acetonitrile, for instance, can sometimes promote oxazoline formation. Consider using less coordinating solvents like dichloromethane (DCM).[1]
-
Alternative Protecting Groups: To circumvent this issue, consider using a non-participating protecting group at the C-2 amino position, such as a phthalimido (Phth) or a trichloroethoxycarbonyl (Troc) group. These can be removed and replaced with an acetyl group later in the synthesis.[1]
Data Presentation
Table 1: Comparison of Lewis Acid Promoters for Glycosylation of Allyl Alcohol with Peracetylated Glucose
| Glycosyl Donor | Lewis Acid (2 equiv.) | Reacetylation | Product | Yield (%) | Anomeric Ratio (α:β) |
| Peracetylated β-D-glucose | BF₃·Et₂O | No | Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | 27 | 1:6 |
| Peracetylated β-D-glucose | BF₃·Et₂O | Yes | Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | 68 | 1:6 |
| Peracetylated β-D-glucose | TMSOTf | No | Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | 20 | 1:6 |
| Peracetylated β-D-glucose | TMSOTf | Yes | Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | 68 | 1:6 |
Data adapted from Khamsi et al., Carbohydr Res., 2012.[4] This table demonstrates the significant improvement in yield achieved by a post-glycosylation reacetylation step.
Table 2: Glycosylation with Acetylated Lactal Donors (Tri-O-acetyl-D-glucal)
| Promoter/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| BF₃·OEt₂ | DCM | 0 to RT | 50-70 |
| NIS/TfOH | DCM | -20 to 0 | 60-80 |
| TMSOTf | DCM | -40 to 0 | 55-75 |
Representative data compiled from various sources.[2][6] Yields are typical ranges and can vary based on the specific acceptor and reaction conditions.
Experimental Protocols
General Protocol for a Glycosylation Reaction with an Acetylated Donor
This protocol outlines a general procedure for the activation of a peracetylated glycosyl donor with a Lewis acid.
Materials:
-
Peracetylated glycosyl donor (e.g., Penta-O-acetyl-β-D-glucose) (1.0 eq.)
-
Glycosyl acceptor with a single free hydroxyl group (1.2-1.5 eq.)
-
Anhydrous dichloromethane (DCM)
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Lewis Acid (e.g., BF₃·OEt₂ or TMSOTf)
-
Activated molecular sieves (4 Å)
-
Triethylamine or pyridine
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents: Add the acetylated glycosyl donor, the glycosyl acceptor, and freshly activated 4Å molecular sieves to the reaction flask.
-
Solvent: Add anhydrous DCM to dissolve the reagents.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -40 °C, -20 °C, or 0 °C).
-
Activation: Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.3 eq. or BF₃·Et₂O, 1.5-3.0 eq.) dropwise to the stirred solution.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a few drops of pyridine or triethylamine.
-
Work-up: Dilute the mixture with DCM, filter off the molecular sieves, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Glycosylation-Reacetylation Procedure
This protocol is highly effective for improving yields when deacetylation byproducts are observed.[4]
Materials:
-
Same as Protocol 1
-
Acetic anhydride
-
Pyridine
Procedure:
-
Follow steps 1-6 of the "General Protocol for a Glycosylation Reaction with an Acetylated Donor."
-
Quenching: After the glycosylation is complete (as determined by TLC), quench the reaction with a few drops of pyridine.
-
Reacetylation: To the crude reaction mixture, add acetic anhydride (excess) and pyridine. Stir the mixture at room temperature overnight.
-
Work-up: Perform an aqueous work-up as described in the general protocol.
-
Purification: Purify the crude product by silica gel chromatography.
Visualizations
Caption: A troubleshooting workflow for low reactivity of acetylated glycosyl donors.
Caption: The "Armed vs. Disarmed" concept in glycosylation chemistry.
Caption: Pathway of 1,2-oxazoline formation from N-acetylated glycosyl donors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Glycosylation with 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose as a glycosyl donor.
Troubleshooting Guide
This guide addresses common issues encountered during glycosylation reactions with this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| GLY-001 | Low or no yield of the desired β-mannoside. | 1. Inactive Donor/Promoter: The glycosyl donor may have degraded, or the Lewis acid promoter is inactive. 2. Suboptimal Reaction Conditions: Temperature, reaction time, or solvent may not be optimal. 3. Sterically Hindered Acceptor: The acceptor alcohol may be too sterically hindered for the reaction to proceed efficiently. | 1. Use a freshly prepared or properly stored donor. Ensure the Lewis acid is anhydrous and active. 2. Systematically vary the reaction temperature and time. Screen different solvents. 3. Increase the equivalents of the donor and/or the promoter. Consider a less hindered acceptor if possible. |
| GLY-002 | A major byproduct is observed, often with a characteristic singlet around 1.8-2.1 ppm in the 1H NMR spectrum. | This is likely the formation of a stable 1,2-orthoester byproduct due to the participation of the C2-acetyl group.[1][2][3] | 1. Promoter Choice: Use a stronger Lewis acid (e.g., TMSOTf) which can promote the rearrangement of the orthoester to the desired glycoside.[4] 2. Acidic Workup: Mild acidic hydrolysis during the workup can convert the orthoester to the desired product or the corresponding 2-O-acetyl mannoside, which can then be re-acetylated.[1][2][3] |
| GLY-003 | The reaction produces a mixture of α and β anomers. | 1. Reaction Mechanism: The reaction may be proceeding through an SN1-like mechanism, leading to a loss of stereocontrol. 2. Promoter/Solvent Effects: The choice of Lewis acid and solvent can influence the stereochemical outcome. Nitrile solvents, for example, can favor the formation of α-glycosides. | 1. Employ conditions that favor an SN2-like mechanism, such as using a less reactive promoter or running the reaction at a lower temperature. 2. Avoid nitrile solvents if the β-anomer is desired. Screen ethereal solvents like THF or halogenated solvents like dichloromethane. |
| GLY-004 | Multiple spots are observed on TLC, and the NMR spectrum shows loss of acetyl groups. | This indicates deacetylation of the donor or the product, a common side reaction when using Lewis acids with peracetylated sugars.[5] | 1. Milder Conditions: Use a less harsh Lewis acid or a lower concentration of the promoter. 2. Re-acetylation: After the glycosylation reaction, the crude product can be treated with acetic anhydride and pyridine to re-acetylate any free hydroxyl groups before final purification. |
| GLY-005 | The reaction is sluggish and does not go to completion. | 1. Insufficient Activation: The promoter may not be strong enough to activate the donor effectively, especially with a less reactive acceptor. 2. Presence of Water: Traces of water in the reaction mixture can consume the Lewis acid and the activated donor. | 1. Switch to a more powerful Lewis acid promoter. 2. Ensure all glassware is oven-dried, and solvents are anhydrous. The use of molecular sieves is highly recommended. |
Frequently Asked Questions (FAQs)
Q1: Why is orthoester formation a common side reaction with this donor?
A1: The acetyl group at the C-2 position of the mannopyranose ring can act as a neighboring participating group. Upon activation of the anomeric center by a Lewis acid, the C-2 acetyl group can attack the anomeric carbon to form a cyclic acyloxonium ion intermediate. A nucleophilic attack by the acceptor alcohol on the acetyl carbonyl carbon of this intermediate leads to the formation of a 1,2-orthoester.[6] This is often in competition with the desired attack at the anomeric carbon, which would yield the β-mannoside.
Q2: What is the mechanism of the desired glycosylation versus the side reactions?
A2: The main reaction pathways are illustrated in the diagram below. The desired reaction proceeds through the formation of an acyloxonium ion, which is then attacked by the acceptor at the anomeric carbon (C1) to give the 1,2-trans product (β-mannoside). However, side reactions such as orthoester formation, anomerization, and deacetylation can occur under various conditions.
Q3: How can I identify the formation of an orthoester byproduct?
A3: The 1,2-orthoester of mannose has characteristic signals in the 1H NMR spectrum. A key feature is a singlet for the methyl group of the orthoester, which typically appears at a higher field than the acetyl methyl protons, often in the range of 1.7-1.8 ppm.[1][2][3] The anomeric proton signal will also be shifted compared to the desired β-mannoside.
Q4: What is the role of the Lewis acid in this reaction?
A4: The Lewis acid is crucial for activating the glycosyl donor. It coordinates to the anomeric leaving group (in this case, likely an acetate from the C1 position), facilitating its departure and the formation of a reactive electrophilic intermediate, such as an oxocarbenium ion. The strength and nature of the Lewis acid can significantly influence the reaction pathway and the distribution of products.[7] For instance, strong Lewis acids like TMSOTf can promote the conversion of an intermediate orthoester to the desired glycoside, while weaker Lewis acids might favor orthoester accumulation.[4]
Experimental Protocols
Protocol 1: General Procedure for Glycosylation
This protocol provides a starting point for the glycosylation of a primary alcohol acceptor.
-
Preparation: Add the glycosyl acceptor (1.0 equiv.) and this compound (1.2 equiv.) to an oven-dried flask containing activated 4 Å molecular sieves.
-
Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C or 0 °C).
-
Initiation: Add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.2 equiv.) dropwise.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding a few drops of pyridine or triethylamine.
-
Workup: Dilute the mixture with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate with a saturated aqueous solution of NaHCO3 and then with brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Mild Acidic Hydrolysis of Orthoester Byproduct
This protocol can be used to convert an isolated orthoester byproduct to the corresponding 2-O-acetyl mannoside.
-
Dissolution: Dissolve the purified orthoester in a mixture of acetic acid and water (e.g., 4:1 v/v).
-
Reaction: Stir the solution at room temperature and monitor the hydrolysis by TLC until the starting material is consumed.
-
Workup: Neutralize the reaction mixture carefully with a saturated aqueous solution of NaHCO3.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. The resulting 2-O-acetyl mannoside can be purified by column chromatography and then re-acetylated if necessary.[1][2][3]
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during glycosylation with this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Polymerization of mannosyl tricyclic orthoesters for the synthesis of alpha(1-6) mannopyranan-the backbone of lipomannan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A convenient synthesis of short-chain α-(1 → 2) mannopyranosyl oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose by recrystallization. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a crucial purification technique used to remove impurities generated during the synthesis of this compound. This compound is a key intermediate in the synthesis of various glycosides, oligosaccharides, and is particularly important in the development of pharmaceuticals, including radiopharmaceuticals like [¹⁸F] FDG for Positron Emission Tomography (PET).[1][2] High purity of this precursor is essential for the success of subsequent reactions and the quality of the final product.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can include stereoisomers, such as the alpha-anomer, and regioisomers like 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose, which can form due to acyl migration.[1] Residual reagents from the synthesis, such as acetic anhydride and pyridine, may also be present.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Several solvent systems have been reported for the recrystallization of this compound. Ethanol is a commonly used solvent.[3] A mixed solvent system of n-butyl alcohol and 2-methoxyethanol has also been patented for achieving high yield and purity.[1] The choice of solvent will depend on the impurity profile and the desired balance between yield and purity.
Q4: What is "oiling out" and how can it be prevented?
A4: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than solid crystals. This is common for compounds with lower melting points or when the solution is highly impure, as impurities can depress the melting point.[4][5] For acetylated sugars, this can be a particular challenge.[6] To prevent this, one can use a larger volume of solvent, cool the solution more slowly, or use a different solvent system. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a standard method for the purification of this compound.
Methodology:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Protocol 2: Recrystallization from n-Butyl Alcohol and 2-Methoxyethanol
This protocol is based on a patented method designed for high yield and purity.[1]
Methodology:
-
Prepare a mixed solvent of n-butyl alcohol and 2-methoxyethanol. The volume ratio of n-butyl alcohol to 2-methoxyethanol can be varied, with ratios of 4:1 to 8:1 being effective.
-
Add the crude this compound to the mixed solvent. A weight-to-volume ratio of crude product to mixed solvent of 1:10 is recommended.[1]
-
Heat the mixture with stirring until the solid is completely dissolved.
-
Cool the solution slowly to a temperature between 8-15 °C to allow for complete crystallization.[1]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Data Presentation
| Parameter | Recrystallization from Ethanol | Recrystallization from n-Butyl Alcohol / 2-Methoxyethanol |
| Solvent System | Ethanol | n-Butyl Alcohol and 2-Methoxyethanol |
| Reported Yield | ~45%[3] (can be <50%[1]) | Can be significantly higher than ethanol method[1] |
| Reported Purity | Not specified in detail | High purity reported[1] |
| Key Process Steps | Dissolve in minimum hot solvent, slow cooling | Dissolve in a 1:10 weight/volume ratio, cool to 8-15°C[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and re-cool.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Product "Oils Out" | - The melting point of the compound is depressed by impurities.- The solution is too concentrated.- The cooling rate is too fast. | - Reheat the solution to dissolve the oil and add more solvent.- Allow the solution to cool more slowly.- Consider using a different solvent system. |
| Low Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Impure Product (Discolored Crystals) | - Colored impurities are present.- Rapid crystallization has trapped impurities. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.- Ensure a slow cooling rate to allow for selective crystallization. |
Visualization
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the recrystallization process.
References
- 1. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose CAS#: 18968-05-3 [m.chemicalbook.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,3,4,6-テトラ-O-アセチル-β-D-マンノピラノース 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Glycosylation Reactions with Disarmed Acetylated Donors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with disarmed acetylated glycosyl donors.
Frequently Asked Questions (FAQs)
Q1: What does it mean for a glycosyl donor to be "disarmed"?
A glycosyl donor is referred to as "disarmed" when it contains electron-withdrawing protecting groups, such as acetyl or benzoyl esters.[1][2] These groups decrease the electron density at the anomeric center, which destabilizes the formation of the crucial oxocarbenium ion intermediate required for glycosylation.[1] This results in lower reactivity compared to "armed" donors that have electron-donating protecting groups like benzyl ethers.[1][3] The "armed-disarmed" concept is a fundamental principle for planning sequential glycosylation strategies.[1][4]
Q2: Why is my glycosylation reaction with an acetylated donor so sluggish?
A sluggish reaction or failure to reach completion is a common issue with disarmed acetylated donors due to their inherently low reactivity.[1] The electron-withdrawing nature of the acetyl groups makes the donor less likely to form the active oxocarbenium ion intermediate.[1][3] Insufficient activation is a primary cause for slow reactions.[1]
Q3: What are the common side reactions observed with N-acetylated donors?
With N-acetylated donors, particularly at the C-2 position, a frequent side reaction is the formation of a stable 1,2-oxazoline byproduct.[5] This occurs because the neighboring N-acetyl group can participate in the reaction by attacking the anomeric center.[5] Other potential side reactions include hydrolysis of the donor or acceptor if moisture is present, and the formation of the undesired anomer (anomerization).[1]
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting material (donor and/or acceptor).
-
Low yield of the desired glycosylated product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Activator Equivalents | Gradually increase the equivalents of the Lewis acid promoter. The optimal amount can vary significantly depending on the specific donor, acceptor, and activator used. |
| Insufficient Reaction Temperature | Cautiously increase the reaction temperature. Be aware that higher temperatures can sometimes lead to an increase in side reactions.[1] |
| Inadequate Activator Strength | If using a mild Lewis acid (e.g., TMSOTf in catalytic amounts), consider switching to a more potent activator or a stronger promoter system (e.g., NIS/TfOH).[1][6] |
| Poor Nucleophilicity of the Acceptor | If the glycosyl acceptor is sterically hindered or electronically deactivated, consider increasing the equivalents of the acceptor.[1] |
| Presence of Moisture | Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freshly activated molecular sieves (e.g., 4Å) to scavenge any residual moisture.[1] |
Issue 2: Formation of Multiple Byproducts
Symptoms:
-
TLC analysis shows multiple new spots in addition to the starting materials and the desired product.
-
Low yield of the isolated product after purification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxazoline Formation (with C-2 N-acetylated donors) | Confirm the presence of the oxazoline byproduct using NMR spectroscopy.[5] To minimize its formation, consider lowering the reaction temperature (e.g., -78°C to -40°C).[5] The choice of promoter and solvent can also influence this side reaction. Less coordinating solvents like dichloromethane (DCM) are often preferred.[1] |
| Hydrolysis | This indicates the presence of water in the reaction. Follow stringent anhydrous techniques as described above.[1] |
| Anomerization | The formation of the undesired anomer can be influenced by the solvent, temperature, and promoter system. Ethereal solvents like diethyl ether or THF can sometimes influence stereoselectivity.[5] Screening different conditions may be necessary. |
| Donor Decomposition | If the donor is unstable under the reaction conditions, consider using a milder activator or a lower concentration of the promoter.[5] |
Experimental Protocols
General Protocol for Glycosylation with a Disarmed Acetylated Donor
This protocol provides a general starting point. Optimization of reagent stoichiometry, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
Acetylated glycosyl donor (1.0 eq.)
-
Glycosyl acceptor (1.2–1.5 eq.)
-
Lewis Acid Promoter (e.g., TMSOTf (0.1–0.3 eq.) or BF₃·Et₂O (1.5–3.0 eq.))
-
Freshly activated 4Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Quenching agent (e.g., pyridine or triethylamine)
-
Saturated aqueous sodium bicarbonate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Setup: To the reaction flask, add the acetylated glycosyl donor (1.0 eq.), the glycosyl acceptor (1.2–1.5 eq.), and freshly activated 4Å molecular sieves.[1]
-
Solvent Addition: Add anhydrous DCM to dissolve the reagents. Stir the mixture at room temperature for 30 minutes.[1][5]
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -40 °C, -20 °C, or 0 °C) using an appropriate cooling bath.[1]
-
Activation: Slowly add the Lewis acid promoter dropwise to the stirred solution.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete (or no further progress is observed), quench the reaction by adding a few drops of pyridine or triethylamine.[1][5]
-
Work-up: Dilute the mixture with DCM and filter off the molecular sieves. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: A troubleshooting workflow for low-yield glycosylation reactions.
Caption: The impact of protecting groups on glycosyl donor reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Anomeric Selectivity in Mannosylation Reactions
Welcome to the technical support center for mannosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the stereochemical outcome of mannosylation, a critical step in the synthesis of complex carbohydrates and glycoconjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing anomeric selectivity in mannosylation reactions?
A1: The stereochemical outcome of a mannosylation reaction is governed by a delicate interplay of several factors. The most critical include the choice of protecting groups on the mannosyl donor, the nature of the solvent, the reaction temperature, and the promoter or catalyst system employed.[1][2][3] The reactivity of both the glycosyl donor and acceptor also plays a significant role.[4]
Q2: How can I favor the formation of the α-mannoside (1,2-cis-α linkage)?
A2: The formation of the α-mannoside is thermodynamically favored due to the anomeric effect.[5] To enhance α-selectivity, consider the following strategies:
-
Use of non-participating protecting groups: Ether-type protecting groups at the C-2 position are essential to avoid the formation of a 1,2-trans-glycoside.[6]
-
Elevated temperatures: Reactions conducted at higher temperatures often favor the thermodynamically more stable α-anomer.[5][7]
-
Solvent choice: Ethereal solvents like diethyl ether (Et₂O) or a mixture of halogenated and ethereal solvents can promote α-selectivity.[5]
-
Thermodynamic control: Employing conditions that allow for equilibration, such as using glycosyl trichloroacetimidates at elevated temperatures, can significantly enhance the α/β ratio.[7][8]
Q3: What methods are available to achieve the challenging β-mannoside (1,2-cis-β linkage)?
A3: The synthesis of β-mannosides is notoriously difficult due to steric hindrance and the opposing anomeric effect.[9][10] Several successful strategies have been developed:
-
Crich β-Mannosylation: This method utilizes a 4,6-O-benzylidene acetal protecting group on the mannosyl donor, which conformationally biases the intermediate to favor attack at the β-face.[6][9]
-
Catalyst-controlled reactions: Specific catalysts, such as bis-thiourea, can promote high β-selectivity with appropriately protected donors (e.g., 2,3-acetonide protected).[11][12]
-
Anomeric O-alkylation: This approach involves the reaction of a mannose hemiacetal with an electrophile in the presence of a base like cesium carbonate, leading to the β-mannoside.[13][14][15]
-
Intramolecular Aglycone Delivery (IAD): This strategy involves tethering the acceptor to the donor, forcing the glycosylation to occur on the β-face.[10]
Q4: How do protecting groups at positions other than C-2 influence selectivity?
A4: Protecting groups at other positions can have a profound, albeit sometimes subtle, impact on anomeric selectivity. For instance, in the context of 4,6-O-benzylidene directed β-mannosylation, bulky protecting groups at the C-3 position can diminish β-selectivity.[16] Conversely, using a sterically minimal propargyl ether at O-2 can counteract this effect and enhance β-selectivity.[16] The electronic properties of protecting groups are also crucial; electron-donating groups ("arming" groups) like benzyl ethers increase donor reactivity, while electron-withdrawing groups ("disarming" groups) like esters decrease it, which in turn can influence the reaction pathway and stereochemical outcome.[4][17]
Troubleshooting Guides
Issue 1: Poor α/β Selectivity (Obtaining a Mixture of Anomers)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The choice of solvent can significantly influence the stability of reaction intermediates.[2][5] For α-selectivity, try ethereal solvents (e.g., Et₂O, dioxane). For β-selectivity, nitrile solvents like acetonitrile (MeCN) can be effective, although this is not a universal rule.[3][5] Dichloromethane (DCM) is a common solvent for many glycosylations, but its effect on selectivity can be system-dependent.[5] |
| Suboptimal Temperature | Temperature can dictate whether a reaction is under kinetic or thermodynamic control.[3][18] For thermodynamically favored α-mannosides, consider increasing the reaction temperature.[7] For kinetically favored products, lower temperatures are generally preferred.[5] |
| Incorrect Protecting Group Strategy | The C-2 protecting group is paramount. For α-mannosylation, a non-participating group (e.g., benzyl ether) is required.[6] For β-mannosylation, specific strategies like the 4,6-O-benzylidene acetal are often necessary.[9] |
| Promoter/Catalyst Inefficiency | The choice and concentration of the promoter can affect the reaction pathway.[1] For instance, in some systems, increasing the amount of a triflic acid catalyst was found to enhance β-selectivity.[19] |
Issue 2: Predominant Formation of the undesired α-Anomer when Targeting the β-Anomer
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Lack of Conformational Constraint | The inherent preference for the α-anomer is strong.[11] To achieve β-selectivity, the mannosyl donor often needs to be conformationally restricted. The use of a 4,6-O-benzylidene acetal is a classic example that locks the pyranose ring in a conformation favoring β-attack.[6][9] |
| Reaction Proceeding via Oxocarbenium Ion | If the reaction proceeds through a long-lived, solvent-separated oxocarbenium ion, the anomeric effect will dominate, leading to the α-product.[20] Strategies that favor an SN2-like displacement or involve a contact ion pair are more likely to yield the β-anomer.[20] |
| Incompatible Donor/Catalyst System | Certain catalyst systems are specifically designed for β-mannosylation. For example, a bis-thiourea catalyst has been shown to provide high β-selectivity with 2,3-acetonide-protected mannosyl donors, whereas a standard Lewis acid like TMSOTf with the same donor predominantly gives the α-anomer.[11] |
Issue 3: Low Reaction Yield
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Moisture in the Reaction | Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is flame-dried, use anhydrous solvents, and maintain an inert atmosphere (e.g., argon or nitrogen).[1] The use of molecular sieves is also crucial.[11] |
| Impure Reactants | The purity of the glycosyl donor and acceptor is critical. Impurities can interfere with the reaction or consume the promoter.[1] |
| Suboptimal Donor Reactivity | The leaving group on the anomeric carbon and the protecting groups on the donor influence its reactivity.[1] "Armed" donors with electron-donating groups are more reactive than "disarmed" donors with electron-withdrawing groups.[4] |
| Product Degradation during Purification | Some glycosidic products can be sensitive to silica gel during column chromatography.[1] Consider using deactivated silica gel or alternative purification methods like preparative HPLC. |
Data Presentation
Table 1: Effect of C-2 and C-3 Protecting Groups on β-Mannosylation with a 4,6-O-Benzylidene Acetal
| Donor C-2 Protecting Group | Donor C-3 Protecting Group | α:β Ratio | Reference |
| Benzyl Ether | Benzyl Ether | Good β-selectivity | [6] |
| Propargyl Ether | Bulky Silyl Ether | Significant increase in β-selectivity | [16] |
| Propargyl Ether | Benzyl Ether | Significant increase in β-selectivity | [16] |
| Benzyl Ether | Bulky Silyl Ether | Diminished β-selectivity | [16] |
Table 2: Influence of Donor Protecting Groups on Bis-thiourea Catalyzed β-Mannosylation
| Donor Protecting Group Scheme | α:β Ratio | Reference |
| Perbenzyl | 1:1 to 1:2 | [11] |
| 4,6-O-Benzylidene Acetal | Unselective | [11] |
| 2,3-Acetonide | 1:16 to 1:32 | [11] |
Experimental Protocols
Representative Protocol for Crich β-Mannosylation
This protocol is a generalized procedure based on the method developed by Crich and coworkers for the synthesis of β-mannosides.[9]
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the 4,6-O-benzylidene protected mannosyl sulfoxide donor and 2,6-di-tert-butyl-4-methylpyridine (DTBMP).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) and cool the mixture to -78 °C.
-
Activation: Add triflic anhydride (Tf₂O) dropwise to the cooled solution. Stir the reaction mixture at this temperature for a specified time to ensure the formation of the anomeric triflate.
-
Glycosylation: Add a solution of the glycosyl acceptor in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a suitable quenching agent, such as triethylamine or pyridine.
-
Work-up: Allow the reaction mixture to warm to room temperature. Dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired β-mannoside.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. youtube.com [youtube.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced stereoselectivity of alpha-mannosylation under thermodynamic control using trichloroacetimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereoselective β-Mannosylation via Anomeric O-Alkylation with L-Sugar-Derived Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 18. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of β-Mannosides
Welcome to the technical support center for the stereoselective synthesis of β-mannosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging glycosylation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of β-mannosides, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or no β-selectivity; major product is the α-anomer. | The anomeric effect and steric hindrance at the C2 position naturally favor the formation of the thermodynamically more stable α-anomer.[1][2] | Employ strategies that favor kinetic control and β-anomer formation. This includes the use of specific protecting groups, such as a 4,6-O-benzylidene acetal on the mannosyl donor, which can lock the conformation and favor β-attack.[3][4] The Crich β-mannosylation protocol, which involves the in situ formation of a reactive α-mannosyl triflate, is a highly effective method for achieving β-selectivity.[4][5] Anomeric O-alkylation methods can also provide high β-selectivity.[6][7] |
| Poor yield of the desired β-mannoside. | The glycosyl donor may not be sufficiently reactive, or the glycosyl acceptor may be a poor nucleophile.[1][8] Competing side reactions, such as elimination or decomposition of the donor, can also lower the yield.[8] In some cases, cleavage of protecting groups on the acceptor can occur.[1] | Optimize the reactivity of both the donor and acceptor. "Armed" glycosyl donors with electron-donating protecting groups can increase reactivity.[1] For less nucleophilic acceptors, increasing the reaction temperature or using a more potent promoter system may be necessary, though this can sometimes negatively impact selectivity.[1] Ensure all reagents and solvents are strictly anhydrous, as water can consume the activated donor.[3] |
| Formation of orthoester byproducts. | This is a common side reaction, particularly when using participating protecting groups at the C2 position of the glycosyl donor. | The use of non-participating protecting groups, such as benzyl ethers, at the C2 position is crucial to prevent orthoester formation and favor the desired glycosylation pathway.[9] |
| Inconsistent results between batches. | Trace amounts of water or impurities in reagents or solvents can significantly affect the outcome of the glycosylation reaction. The activity of promoters and the quality of molecular sieves can also vary. | Meticulous attention to experimental conditions is critical. Always use freshly distilled, anhydrous solvents. Flame-dry all glassware immediately before use and conduct reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3] Activate molecular sieves by heating under high vacuum before use. |
| Difficulty in purifying the β-mannoside from the α-anomer. | The α and β anomers often have very similar polarities, making their separation by column chromatography challenging. | Careful optimization of the chromatographic conditions is necessary. This may involve testing various solvent systems (e.g., gradients of hexanes/ethyl acetate or toluene/ethyl acetate) and using high-quality silica gel. In some cases, derivatization of the anomeric mixture to alter the polarity of the products can facilitate separation, followed by removal of the derivatizing group. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of β-mannosides so challenging?
The synthesis of β-mannosides is notoriously difficult due to a combination of steric and stereoelectronic factors. The axial orientation of the C2 substituent in mannose donors sterically hinders the approach of the nucleophile (the glycosyl acceptor) from the β-face.[1] Furthermore, the anomeric effect thermodynamically favors the formation of the α-glycosidic bond.[2] Overcoming these inherent preferences requires carefully designed strategies that promote kinetic control over thermodynamic control.
Q2: What are the most common strategies for achieving high β-selectivity?
Several successful strategies have been developed to address the challenge of β-mannosylation:
-
Crich β-Mannosylation: This method utilizes a 4,6-O-benzylidene-protected mannosyl sulfoxide donor, which is activated with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP).[4] This in situ generates a highly reactive α-mannosyl triflate intermediate that undergoes SN2-like displacement by the glycosyl acceptor to yield the β-mannoside with high selectivity.[4][9]
-
Anomeric O-Alkylation: This approach involves the reaction of a partially protected mannose derivative (with a free anomeric hydroxyl group) with an electrophilic acceptor, such as a triflate, in the presence of a base like cesium carbonate (Cs₂CO₃).[6][7] This method can provide excellent β-selectivity.
-
Intramolecular Aglycone Delivery (IAD): In IAD, the glycosyl acceptor is temporarily tethered to the glycosyl donor. The subsequent intramolecular glycosylation is highly efficient and stereoselective for the β-anomer due to the proximity of the reacting partners.[10]
-
Enzymatic Synthesis: β-Mannosidases or engineered "glycosynthases" can be used to catalyze the formation of β-mannosidic linkages with absolute stereoselectivity.[2][11][12] This approach avoids the need for complex protecting group manipulations and often proceeds under mild reaction conditions.
Q3: How do protecting groups on the glycosyl donor influence the stereochemical outcome?
Protecting groups play a critical role in controlling the stereoselectivity of mannosylation.
-
4,6-O-Benzylidene Acetal: This is one of the most effective protecting groups for directing β-selectivity. It conformationally locks the pyranose ring, which is thought to destabilize the oxocarbenium ion intermediate, thereby favoring a more SN2-like pathway via an α-glycosyl triflate.[4][13]
-
C2 Protecting Group: A non-participating group, such as a benzyl ether, at the C2 position is essential to prevent the formation of 1,2-trans-glycosides (the α-anomer) through neighboring group participation.[14]
-
Bulky Silyl Groups: Bulky silyl protecting groups on rhamnosyl donors (structurally related to mannosyl donors) have been shown to induce an axially-rich conformation, leading to β-selectivity.[8]
Q4: What is the role of the glycosyl acceptor's reactivity?
The nucleophilicity of the glycosyl acceptor can significantly influence the reaction mechanism and, consequently, the stereochemical outcome.[15][16] Highly reactive (nucleophilic) acceptors are more likely to participate in an SN2-like displacement of the anomeric leaving group, which generally favors β-glycoside formation.[17] Conversely, less reactive acceptors may favor an SN1-like pathway involving a more dissociated oxocarbenium ion intermediate, which can lead to lower β-selectivity.[17]
Quantitative Data Summary
The following table summarizes the yields and stereoselectivities achieved with different β-mannosylation methods.
| Method | Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| Crich β-Mannosylation | 4,6-O-Benzylidene mannosyl sulfoxide | Primary, secondary, and tertiary alcohols | Tf₂O, DTBMP | Good | Highly β-selective | [4] |
| Anomeric O-Alkylation | Partially protected D-mannose | D-galactose-derived triflate | Cs₂CO₃ | 35 | β only | [7] |
| Iodide-Mediated | Glycosyl hemiacetal | Wide range of acceptors | Oxalyl chloride, phosphine oxide, LiI | Excellent | Highly β-selective | [1][18] |
| Bis-thiourea Catalysis | Acetonide-protected mannosyl phosphate | Wide range of alcohols | Bis-thiourea catalyst | High | 1:16 to 1:32 | [13] |
| Enzymatic | pNP-β-Man | N-acetyl-d-glucosamine derivative | β-mannosidase from Cellulomonas fimi | - | β only | [11] |
| Enzymatic (Transglycosylation) | Mannobiose | Tyrosol | Novozym 188 | 12 | β only | [2] |
Key Experimental Protocols
Crich β-Mannosylation using a Sulfoxide Donor
This protocol is a representative example of the Crich β-mannosylation.
Materials:
-
4,6-O-benzylidene-protected mannosyl sulfoxide donor
-
Glycosyl acceptor
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous dichloromethane (DCM)
-
Activated 4Å molecular sieves
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the mannosyl sulfoxide donor (1.0 eq) and DTBMP (2.0 eq).
-
Add activated 4Å molecular sieves.
-
Dissolve the mixture in anhydrous DCM to a concentration of approximately 0.05 M with respect to the donor.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cold, stirring suspension, add Tf₂O (1.2 eq) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C for 30-60 minutes for the "pre-activation" step.
-
In a separate flame-dried flask, prepare a solution of the glycosyl acceptor (1.5 eq) in anhydrous DCM.
-
Slowly add the acceptor solution to the pre-activated donor mixture via cannula.
-
Allow the reaction to slowly warm to the desired temperature (e.g., -40 °C or room temperature) and monitor by TLC.
-
Upon completion, quench the reaction with a few drops of pyridine or triethylamine.
-
Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Anomeric O-Alkylation using Cesium Carbonate
This protocol describes a general procedure for Cs₂CO₃-mediated anomeric O-alkylation.
Materials:
-
Partially protected mannose lactol donor
-
Sugar-derived triflate acceptor
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the mannose lactol donor (1.0 eq), the triflate acceptor (2.0 eq), and Cs₂CO₃ (2.5 eq).
-
Add anhydrous DCE and stir the mixture at 40 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with DCM.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.[19]
Visualized Workflows and Concepts
Caption: Experimental workflow for the Crich β-mannosylation.
Caption: Troubleshooting logic for low β-selectivity.
References
- 1. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 6. Stereoselective Synthesis of 2,3-Diamino-2,3-dideoxy-β-D-mannosides via Anomeric <em>O</em>-Alkylation  - ProQuest [proquest.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. researchgate.net [researchgate.net]
- 16. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04638J [pubs.rsc.org]
- 18. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
Preventing orthoester formation during glycosylation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and manage orthoester formation during glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is a glycosyl orthoester and why does it form during glycosylation?
A glycosyl orthoester is a common byproduct in glycosylation reactions, particularly when using glycosyl donors with a participating group (e.g., an acetyl or pivaloyl group) at the C2 position. Its formation is a result of the nucleophilic attack of an alcohol (either the glycosyl acceptor or another alcohol in the reaction mixture) on the intermediate oxocarbenium ion or dioxolanium ion, leading to a thermodynamically stable cyclic structure instead of the desired glycosidic bond.
Q2: How can I detect the formation of an orthoester byproduct?
Orthoester formation can be detected and characterized using several analytical techniques:
-
Thin-Layer Chromatography (TLC): Orthoesters often have a different polarity compared to the desired glycoside and starting materials, resulting in a distinct spot on the TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The anomeric proton of the orthoester typically appears at a chemical shift (δ) between 5.8 and 6.2 ppm, which is downfield from the typical anomeric proton of a glycoside. The characteristic singlet for the C-CH₃ of the acetyl-derived orthoester appears around 1.7-1.8 ppm.
-
¹³C NMR: A key indicator is the chemical shift of the orthoester carbon, which typically appears in the range of 120-125 ppm.
-
Q3: What are the primary factors that promote orthoester formation?
Several factors can influence the formation of orthoesters:
-
Glycosyl Donor: Donors with participating groups at C2 (e.g., acetate, pivaloate) are prone to forming orthoesters.
-
Solvent: Non-polar, aprotic solvents such as dichloromethane (DCM) and dichloroethane (DCE) can favor orthoester formation.
-
Promoter/Activator: The choice of promoter is critical. For example, some Lewis acids may favor orthoester formation under certain conditions.
-
Temperature: Lower reaction temperatures often favor the kinetic glycoside product over the thermodynamically more stable orthoester.
-
Steric Hindrance: Sterically hindered acceptors are more likely to promote orthoester formation as the formation of the glycosidic bond is kinetically slower.
Q4: Is it possible to convert an unwanted orthoester back to the desired glycoside?
Yes, orthoesters can often be converted to the desired glycoside. This is typically achieved by treating the purified orthoester with a catalytic amount of a Lewis acid or a protic acid in an inert solvent. This process, known as orthoester rearrangement, can lead to the formation of the thermodynamically favored glycoside.
Troubleshooting Guide: High Orthoester Yield
If you are observing a high yield of the orthoester byproduct and a low yield of the desired glycoside, consider the following troubleshooting strategies.
Table 1: Troubleshooting Strategies to Minimize Orthoester Formation
| Parameter | Potential Cause of High Orthoester Yield | Recommended Solution |
| Solvent | Use of non-polar, aprotic solvents (e.g., DCM). | Switch to a more polar or ether-based solvent like acetonitrile (MeCN) or diethyl ether (Et₂O), which can disfavor orthoester formation. |
| Temperature | Reaction temperature is too high, favoring the thermodynamic orthoester product. | Run the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetic glycoside product. |
| Promoter | The promoter/activator system is not optimized. | Screen different promoters. For example, switching from a strong to a milder Lewis acid, or using a different activator system might be beneficial. |
| Additives | Absence of reagents that can suppress orthoester formation. | Incorporate additives like nitriles or N,N-dimethylformamide (DMF) in small amounts, as they can help to stabilize the oxocarbenium ion and favor glycoside formation. |
| Glycosyl Donor | The C2-participating group is highly effective at forming the intermediate dioxolanium ion. | If possible, switch to a glycosyl donor with a non-participating group at the C2 position (e.g., ether, azide). This will prevent the formation of the key intermediate required for the orthoester. |
| Reaction Time | The reaction is allowed to proceed for too long, allowing for the conversion of the kinetic glycoside to the thermodynamic orthoester. | Monitor the reaction closely by TLC and quench it as soon as the desired product is formed, before significant orthoester accumulation occurs. |
Experimental Protocols
Protocol 1: General Glycosylation Prone to Orthoester Formation (Schmidt Glycosylation Example)
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve the glycosyl donor (e.g., a trichloroacetimidate donor with a C2-acetyl group) (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Add molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add the promoter, for example, a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) in anhydrous DCM, dropwise.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding a base, such as triethylamine or pyridine.
-
Filter the mixture through Celite, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to separate the desired glycoside and the orthoester byproduct.
Protocol 2: Minimizing Orthoester Formation via Solvent Choice
-
Follow steps 1-3 from Protocol 1, but instead of DCM, use anhydrous acetonitrile (MeCN) as the solvent.
-
Cool the reaction mixture to -40 °C.
-
Add the promoter (e.g., TMSOTf, 0.1 eq) dropwise.
-
Monitor the reaction by TLC. The formation of the desired glycoside should be favored over the orthoester.
-
Proceed with quenching, workup, and purification as described in Protocol 1.
Protocol 3: Conversion of Orthoester to Glycoside
-
Dissolve the purified orthoester (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of a Lewis acid (e.g., TMSOTf, 0.05 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the conversion by TLC.
-
Once the rearrangement is complete, quench the reaction with triethylamine.
-
Concentrate the mixture and purify by column chromatography to isolate the desired glycoside.
Visual Guides
Caption: Mechanism of competing glycoside and orthoester formation.
Caption: Decision tree for troubleshooting high orthoester yield.
Caption: Workflow for minimizing orthoester formation.
Technical Support Center: Managing Moisture Sensitivity in Reactions with Acetylated Sugars
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing moisture-sensitive reactions involving acetylated sugars. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the success of your synthetic work.
Troubleshooting Guides
This section addresses common issues encountered during reactions with acetylated sugars where moisture may be a contributing factor.
Issue 1: Low or No Reaction Conversion
-
Symptom: Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted starting material.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware was rigorously dried (oven- or flame-dried) and cooled under an inert atmosphere.[1] Solvents and reagents should be freshly dried and handled under anhydrous conditions. |
| Inactive Reagents | Reagents may have degraded due to improper storage or exposure to moisture. Use freshly opened or purified reagents. The catalyst (e.g., sodium methoxide) can be deactivated by moisture or air.[2] |
| Insufficient Activation | For glycosylation reactions, acetylated donors are "disarmed" and require potent activation. Consider increasing the equivalents of the Lewis acid promoter or switching to a stronger activator.[2] |
| Low Reaction Temperature | While many reactions are started at low temperatures to control selectivity, the activation energy may not be overcome. Cautiously increase the temperature and monitor the reaction closely.[2] |
| Poor Solubility | Ensure all reactants are fully dissolved. If solubility is an issue, consider a different anhydrous co-solvent that is compatible with your reaction conditions.[2] |
Issue 2: Formation of Multiple Byproducts
-
Symptom: TLC analysis shows multiple new spots in addition to the desired product.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis of Acetyl Groups | Trace moisture can lead to the partial or complete deacetylation of the sugar. This creates more polar byproducts. Rigorously exclude water from the reaction. A glycosylation-reacetylation protocol, where acetic anhydride and pyridine are added after the initial reaction, can convert partially deprotected byproducts back to the desired fully acetylated product.[3] |
| Anomerization | The presence of moisture or acidic/basic impurities can promote the equilibration of the anomeric center, leading to a mixture of α and β anomers. Ensure anhydrous and neutral conditions if a single anomer is desired. |
| Side Reactions with Moisture | Moisture can compete with the desired nucleophile, leading to the formation of hydrolysis byproducts. Ensure all components of the reaction are scrupulously dried. |
| Cleavage of Glycosidic Bonds | In the case of disaccharides or larger oligosaccharides, harsh acidic conditions, often exacerbated by the presence of water, can lead to the cleavage of glycosidic linkages.[2] |
Caption: A schematic for a typical anhydrous reaction setup.
References
Technical Support Center: TLC Monitoring of Reactions Involving Acetylated Mannopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving acetylated mannopyranose.
Frequently Asked Questions (FAQs)
Q1: Why are my spots not visible on the TLC plate after development?
A1: There are several potential reasons for not seeing spots on your TLC plate:
-
Non-UV Active Compounds: Acetylated sugars are often not visible under UV light.[1] A visualization stain is typically required.[2]
-
Sample Too Dilute: The concentration of your spotted sample may be too low.[3] Try concentrating the sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[1][3]
-
Incorrect Staining Method: Ensure you are using a stain appropriate for carbohydrates. General purpose stains like p-anisaldehyde, ceric ammonium molybdate, or potassium permanganate are effective.[4][5]
-
Compound Volatility: The compound may have evaporated from the plate, especially if excessive heat is used for an extended period during visualization.[1]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent pool instead of moving up the plate.[3]
Q2: What is a "co-spot" and why is it important for monitoring my reaction?
A2: A co-spot is a lane on the TLC plate where the reaction mixture is spotted directly on top of the starting material.[6] This is a critical control for accurately interpreting the progress of a reaction, especially when the starting material and product have similar Rf values.[6] If the starting material is consumed, the co-spot will show only the product spot and any new impurities. If the reaction is incomplete, the co-spot will appear as a single, potentially elongated spot if the Rf values are very close, or as two distinct spots if they are well-resolved.
Q3: I see multiple spots in my reaction lane. What could this indicate?
A3: Multiple spots can arise from several factors in reactions involving acetylated mannopyranose:
-
Anomers: Glycosylation reactions can produce both α and β anomers, which may have different Rf values and appear as separate spots.
-
Side Products: Unintended side reactions can lead to the formation of various byproducts.
-
Degradation: The starting material or product might be unstable under the reaction conditions or on the silica gel plate, leading to decomposition products.[7]
-
Incomplete Reaction: If the reaction is not complete, you will see spots corresponding to both the starting material(s) and the product(s).
Q4: How do I choose an appropriate solvent system for my acetylated mannopyranose reaction?
A4: The choice of solvent system (eluent) depends on the polarity of your compounds. Acetylated sugars are significantly less polar than their parent sugars.[8]
-
A good starting point for acetylated mannopyranose is a mixture of a non-polar solvent like hexanes or benzene and a moderately polar solvent like ethyl acetate or methanol.[9][10]
-
The polarity of the eluent should be adjusted so that the starting material has an Rf value of approximately 0.3-0.4 to allow for clear separation of less polar products (higher Rf) and more polar byproducts (lower Rf).[6]
-
If your spots are all near the baseline, the eluent is not polar enough.[1] Conversely, if they are all near the solvent front, the eluent is too polar.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded. | Dilute the sample before spotting.[1] |
| Compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-2.0%).[1][11] | |
| High concentration of high-boiling point solvents (e.g., DMF, DMSO) in the sample. | After spotting, place the TLC plate under high vacuum for a few minutes before developing.[7] | |
| The sample contains multiple compounds with very similar polarities. | Try a different solvent system to improve resolution.[3] | |
| Uneven or Crooked Solvent Front | The edge of the TLC plate is touching the side of the chamber or filter paper. | Ensure the plate is centered in the chamber and not touching the sides.[3] |
| The silica gel on the plate is chipped or uneven at the bottom. | Cut the damaged area of the plate at a 45° angle before development.[11] | |
| Rf Values are Too High or Too Low | The eluent is too polar (spots are near the solvent front). | Decrease the proportion of the polar solvent in your eluent mixture.[1] |
| The eluent is not polar enough (spots are near the baseline). | Increase the proportion of the polar solvent in your eluent mixture.[1] | |
| The compound is very polar and stays on the baseline. | Consider using a more polar solvent system or a reverse-phase TLC plate.[7] | |
| Reactant and Product have Similar Rf Values | The chosen solvent system does not provide adequate separation. | Experiment with different solvent systems to improve resolution.[7] Multiple developments of the same plate can also enhance separation.[9] |
| Use a co-spot to help determine if the starting material has been consumed.[6] | ||
| Spots Change or Disappear Over Time | The compound is unstable on the acidic silica gel. | Neutralize the silica by adding a small amount of base (e.g., triethylamine) to the eluent.[11] Alternatively, consider using alumina or reverse-phase plates.[11] |
| The stain is not permanent (e.g., iodine). | Photograph the plate immediately after staining.[12] |
Experimental Protocols
General Protocol for TLC Monitoring of a Reaction
-
Plate Preparation: Use a pencil to gently draw a starting line (origin) about 1 cm from the bottom of a silica gel 60 F254 plate.[2] Mark lanes for the starting material, the reaction mixture, and a co-spot.[6]
-
Chamber Saturation: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid in saturating the atmosphere with solvent vapor and cover the chamber.[2]
-
Spotting: Using a capillary tube, apply small spots of the diluted starting material and reaction mixture to their respective lanes on the origin line. For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture on top.[6]
-
Development: Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the eluent level.[2] Allow the solvent to ascend the plate until it is about 1 cm from the top.[2]
-
Marking and Drying: Remove the plate and immediately mark the solvent front with a pencil.[2] Allow the plate to dry completely in a fume hood.[2]
-
Visualization:
-
UV Light: View the plate under a UV lamp (254 nm). Circle any visible spots with a pencil.[6]
-
Staining: Dip the plate into a prepared staining solution (e.g., p-anisaldehyde, ceric ammonium molybdate, or potassium permanganate), remove it quickly, and wipe off the excess stain.[5] Gently heat the plate with a heat gun until colored spots appear.[2][12]
-
Representative Staining Solution Recipes
| Stain | Recipe | Typical Results for Carbohydrates |
| p-Anisaldehyde | Add 15 mL of acetic acid and 3.5 mL of p-anisaldehyde to 350 mL of ice-cold ethanol. Cautiously add 50 mL of concentrated H2SO4.[4] | Sugars typically produce blue, green, or violet spots upon heating.[13] |
| Ceric Ammonium Molybdate (Hanessian's Stain) | Dissolve 0.5g Ce(NH4)2(NO3)6 and 24.0 g of (NH4)6Mo7O24·4H2O in 450 mL of water. Carefully add 28 mL of concentrated H2SO4.[4] | A general-purpose stain that is effective for many functional groups, including hydroxyls.[5] |
| Potassium Permanganate (KMnO4) | Dissolve 1.5 g KMnO4, 10 g K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[4] | Compounds that can be oxidized (alcohols, aldehydes) will appear as yellow-brown spots on a purple background.[14] |
| Ferric Hydroxamate (for Acetates) | A two-spray reagent system can be adapted for detecting acetate esters.[9][15] | This specific stain reacts with the acetate groups to form ferric hydroxamates, which appear as colored spots.[9][15] |
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
References
- 1. silicycle.com [silicycle.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Thin Layer Chromatography (TLC) for Carbohydrate Analysis - Creative Biolabs [creative-biolabs.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. epfl.ch [epfl.ch]
- 14. TLC stains [reachdevices.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Researcher's Guide to Mannose Donors: 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose in Focus
For researchers, scientists, and drug development professionals, the stereoselective synthesis of β-mannosides presents a formidable challenge in carbohydrate chemistry. The choice of mannose donor is paramount to achieving high yields and the desired β-anomeric selectivity. This guide provides an objective comparison of 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose against other common mannose donors, supported by experimental data, detailed protocols, and workflow diagrams to inform your synthetic strategies.
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is a versatile and commercially available mannose donor.[1][2] Its primary utility lies in its role as a stable precursor for the in-situ generation of more reactive species, such as mannosyl triflates.[3][4] The acetyl protecting groups render it a "disarmed" donor, meaning it is less reactive and requires strong activation conditions.[5] This characteristic can be advantageous in planned sequential glycosylations but may lead to lower yields or require harsher conditions compared to more reactive "armed" donors.
Performance Comparison of Mannose Donors
The efficiency and stereoselectivity of a glycosylation reaction are critically dependent on the mannose donor, the acceptor, the promoter, and the reaction conditions. Below is a summary of quantitative data from various studies, highlighting the performance of different mannose donor types.
Table 1: Glycosylation with Acetylated Mannose Donors and their Derivatives
| Donor | Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (activated as triflate) | Generic Alcohol | Tf₂O, Pyridine | ~80% (of triflate) | N/A | [4] |
| Mannosyl triflate (from 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose) | [¹⁸F]Fluoride | Nucleophilic Substitution | 55 ± 2% | N/A | [4] |
| Per-O-acetylated mannose | 4-Nitrophenol | ZnCl₂ | - | α-selective | [6] |
Table 2: Performance of Other Common Mannose Donors
| Donor Type | Donor | Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| Armed Ether-Protected | 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl hemi-acetal | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Oxalyl chloride, Ph₃PO, LiI, iPr₂NEt | 87 | 1:>20 | [7] |
| Conformationally Restricted | 4,6-O-Benzylidene mannosyl phosphite | Various Alcohols | TMSOTf | High | Good to High β | [8] |
| Neighboring Group Participation | 2,6-Lactone mannosyl trichloroacetimidate | Generic Alcohol | AuCl₃/Thiourea | High | β-selective | [9] |
| Thioglycoside | S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thia-α-D-mannopyranoside S-oxide | Various Thiols | Tf₂O, DTBMP | Good | Excellent β | [10] |
| Enzymatic | β-D-Mannopyranosyl-(1→4)-D-mannose | Tyrosol | Novozym 188 | 12 | β-exclusive | [11] |
Experimental Protocols
Protocol 1: In-situ Generation and Glycosylation with Mannosyl Triflate from 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
This protocol is adapted from the synthesis of mannose triflate for radiosynthesis.[4]
Materials:
-
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Glycosyl acceptor
-
Molecular sieves (4Å)
-
Argon atmosphere
Procedure:
-
To a solution of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (1 equivalent) and the glycosyl acceptor (1.2 equivalents) in anhydrous DCM under an argon atmosphere at -78 °C, add activated 4Å molecular sieves.
-
Slowly add anhydrous pyridine (1.5 equivalents).
-
Add trifluoromethanesulfonic anhydride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Protocol 2: β-Mannosylation using an "Armed" Mannosyl Hemiacetal Donor
This protocol is based on a highly β-selective mannosylation method.[7]
Materials:
-
"Armed" mannosyl hemiacetal donor (e.g., 2,3,4,6-tetra-O-benzyl-D-mannopyranose)
-
Glycosyl acceptor
-
Oxalyl chloride
-
Triphenylphosphine oxide (Ph₃PO)
-
Lithium iodide (LiI)
-
N,N-Diisopropylethylamine (iPr₂NEt)
-
Anhydrous dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
Dissolve the mannosyl hemiacetal donor (1.5 equivalents) in anhydrous DCM under an argon atmosphere.
-
Add oxalyl chloride (2 equivalents) and a catalytic amount of DMF and stir for 1 hour at room temperature.
-
Concentrate the mixture to dryness to obtain the crude glycosyl chloride.
-
In a separate flask, dissolve the glycosyl acceptor (1 equivalent), Ph₃PO (1 equivalent), and LiI (3 equivalents) in anhydrous DCM.
-
Add the crude glycosyl chloride solution to the acceptor mixture.
-
Add iPr₂NEt (4 equivalents) and stir the reaction at room temperature until completion as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by flash column chromatography.
Visualizing Glycosylation Strategies
The choice of mannose donor dictates the reaction pathway. The following diagrams illustrate the conceptual workflows for different mannosylation strategies.
Caption: Armed vs. Disarmed Mannose Donor Activation.
Caption: Key Strategies for Stereoselective β-Mannosylation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct stereoselective synthesis of beta-thiomannosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide: Comparing TMSOTf and BF₃·Et₂O for Activating Acetylated Glycosyl Donors
In the synthesis of complex carbohydrates, the choice of activator for a glycosyl donor is a critical parameter that dictates the success, yield, and stereochemical outcome of the glycosylation reaction. For acetylated glycosyl donors, which are known for their stability and utility, strong Lewis acids are required for activation. Among the most common are Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and Boron Trifluoride Etherate (BF₃·Et₂O). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions.
Core Concept: The Role of the C-2 Acetyl Group
Acetylated glycosyl donors are considered "disarmed" due to the electron-withdrawing nature of the acetyl groups, which reduces the reactivity of the anomeric center.[1] However, the acetyl group at the C-2 position serves a vital stereodirecting role. Through a mechanism known as neighboring group participation, the C-2 acetyl group can form a transient bicyclic dioxolanium ion intermediate upon activation. This intermediate shields one face of the molecule, compelling the incoming glycosyl acceptor to attack from the opposite face, leading predominantly to the formation of 1,2-trans glycosidic bonds.[2]
Mechanism of Activation
Both TMSOTf and BF₃·Et₂O function by activating the leaving group at the anomeric carbon, facilitating its departure and the formation of a highly reactive electrophilic intermediate. Low-temperature NMR studies have revealed that the intermediates formed can differ: TMSOTf activation of a trichloroacetimidate donor leads to a glycosyl triflate, while BF₃·Et₂O can produce a glycosyl fluoride.[3] Regardless of the precise intermediate, the subsequent attack by the C-2 acetyl group leads to the key dioxolanium ion that dictates the 1,2-trans stereoselectivity.
Performance Comparison: TMSOTf vs. BF₃·Et₂O
The choice between these two activators is not always straightforward and depends heavily on the specific substrates, solvent, and desired outcome.
| Feature | TMSOTf (Trimethylsilyl trifluoromethanesulfonate) | BF₃·Et₂O (Boron Trifluoride Etherate) |
| Reactivity | Highly reactive, potent Lewis acid.[4][5] | Moderately reactive Lewis acid.[6][7] |
| Typical Stoichiometry | Catalytic (0.1 - 0.3 eq.).[1] | Stoichiometric or excess (1.5 - 3.0 eq.).[1] |
| Stereoselectivity | Potent but can sometimes lead to mixtures of anomers, outcome is highly dependent on conditions.[7] | Often provides higher 1,2-trans selectivity, especially with challenging acceptors like phenols.[7][8] |
| Key Advantage | High reactivity allows for catalytic use and activation of very stable donors. | Excellent for promoting high 1,2-trans selectivity and minimizing side products like orthoesters.[7][8] |
| Common Application | General purpose, pre-activation protocols,[4] accelerating sluggish reactions. | Phenol O-glycosylation,[7][8] reactions requiring high fidelity for the 1,2-trans product. |
Experimental Data Summary
Table 1: Glycosylation of Phenolic Acceptors For less nucleophilic acceptors like phenols, BF₃·Et₂O has demonstrated superior performance in yielding the desired 1,2-trans product exclusively. In contrast, the more powerful TMSOTf can promote the formation of side products and anomeric mixtures.[7][8] A key reason is that 1,2-orthoesters can form as intermediates at low temperatures; BF₃·Et₂O is highly effective at converting these into the desired 1,2-trans glycoside, while TMSOTf can lead them to a mixture of products.[7][8]
| Donor Type | Acceptor | Activator | Yield (%) | α:β Ratio | Reference |
| Glycosyl Imidate (with 2-O-Acyl) | Phenols | BF₃·Et₂O | Excellent | 1,2-trans only | [7][8] |
| Glycosyl Imidate (with 2-O-Acyl) | Phenols | TMSOTf | Variable | Mixture of α/β + side products | [7][8] |
Table 2: Influence of Solvent on Stereoselectivity Recent studies have highlighted a powerful synergistic effect between BF₃·Et₂O and ether-based solvents like Tetrahydrofuran (THF).[9][10] While ethers are typically expected to favor 1,2-cis (α) products, the combination with BF₃·Et₂O can lead to exceptionally high 1,2-trans (β) selectivity, even with donors that typically give poor results.[9]
| Donor | Acceptor | Activator | Solvent | Temp (°C) | Yield (%) | β:α Ratio | Reference |
| Glucosyl Imidate | Diol | BF₃·Et₂O | THF | -50 | 91 | β only | [9] |
| Glucosyl Imidate | Diol | TMSOTf | CH₂Cl₂ | -50 | - | 1.3 : 1 | [9] |
| Glucosyl Imidate | Diol | BF₃·Et₂O | Et₂O | -50 | - | 20 : 1 | [9] |
| Glucosyl Imidate | Diol | TMSOTf | Et₂O | -50 | - | 1 : 1.2 | [9] |
Experimental Protocols
Mandatory Workflow Visualization
Protocol 1: General Procedure for TMSOTf-Catalyzed Glycosylation
This protocol is adapted for a typical reaction using a catalytic amount of TMSOTf.[1][11][12]
-
Reaction Setup: To a flame-dried flask under an argon atmosphere, add the acetylated glycosyl donor (1.0 eq.), the glycosyl acceptor (1.2–1.5 eq.), and freshly activated 4Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the reagents. Stir the mixture at room temperature for 30-60 minutes.
-
Activation: Cool the reaction mixture to the desired temperature (e.g., -40 °C, 0 °C). Slowly add TMSOTf (0.1–0.3 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir, potentially warming slowly to room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the donor is consumed, quench the reaction by adding a few drops of pyridine or triethylamine.
-
Work-up: Dilute the mixture with CH₂Cl₂, filter through celite to remove molecular sieves, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for BF₃·Et₂O-Catalyzed Glycosylation
This protocol uses a stoichiometric amount of BF₃·Et₂O, which is common for this activator.[1][13]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the acetylated glycosyl donor (1.0 eq.) and the glycosyl acceptor (1.1–1.5 eq.) in anhydrous dichloromethane.
-
Activation: Cool the solution to 0 °C in an ice bath. Add boron trifluoride etherate (1.5–3.0 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 16 hours). Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction to 0 °C and quench by the slow addition of triethylamine or saturated aqueous sodium bicarbonate.
-
Work-up: Dilute the mixture with CH₂Cl₂ and wash successively with water and brine.
-
Reacetylation (Optional): A common challenge is the formation of partially deacetylated byproducts.[13] To improve the final yield, the crude product can be dissolved in a 1:1 mixture of pyridine and acetic anhydride and stirred for 4-6 hours. This converts deacetylated products back to the fully acetylated form, simplifying purification.[13]
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Activator Selection Guide
The choice of activator is a multi-factorial decision. The following flowchart provides a logical path for selecting between TMSOTf and BF₃·Et₂O based on key reaction parameters.
Conclusion
Both TMSOTf and BF₃·Et₂O are powerful and effective activators for acetylated glycosyl donors.
-
BF₃·Et₂O is often the superior choice when high fidelity for the 1,2-trans product is essential, particularly with less reactive acceptors like phenols.[7][8] Its ability to productively resolve orthoester intermediates is a significant advantage. Furthermore, its synergistic effect with ether solvents like THF to produce highly β-selective outcomes presents a valuable modern strategy.[9][10]
-
TMSOTf is a highly potent and versatile activator that can be used catalytically , making it atom-economical.[1] It is an excellent choice for activating highly stable ("disarmed") donors or for accelerating sluggish reactions.[1] However, its high reactivity can sometimes compromise stereoselectivity, and careful optimization of temperature and concentration is often required to minimize the formation of anomeric mixtures.[7][14]
Ultimately, the optimal activator is substrate-dependent. The data suggests that for reactions where stereochemical purity is the primary goal, BF₃·Et₂O may be the more reliable starting point. For cases requiring higher reactivity, TMSOTf is an excellent and powerful alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
- 4. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. 1,2-trans and regioselective glycosylation of multihydroxy sugars via a simple yet synergistic combination of BF3·Et2O in THF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Glucosylation of Labile Natural Products Using a (2‐Nitrophenyl)acetyl‐Protected Glucosyl Acetimidate Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Determining Anomeric Purity: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of anomeric purity is a critical aspect of quality control for carbohydrate-based compounds. The stereochemistry at the anomeric center significantly influences the biological activity, stability, and physical properties of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a premier, non-destructive technique for the unambiguous quantification of anomeric ratios. This guide provides an objective comparison of ¹H NMR spectroscopy with other analytical methods for anomeric purity analysis, supported by experimental data and detailed protocols.
¹H NMR Spectroscopy: The Gold Standard for Anomeric Purity
Quantitative ¹H NMR (qNMR) spectroscopy offers a direct and highly accurate method for determining the ratio of α and β anomers in a sample.[1] The fundamental principle lies in the fact that the signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal.[1][2] This allows for a direct comparison of the integrals of signals corresponding to the anomeric protons of each anomer, providing a precise molar ratio without the need for an identical reference standard for each isomer.[1]
The anomeric protons are particularly well-suited for this analysis as they typically resonate in a relatively uncongested region of the ¹H NMR spectrum, usually between 4.3 and 5.9 ppm.[3][4] Furthermore, the chemical shift of the anomeric proton is highly sensitive to its stereochemical environment. Generally, the anomeric proton of the α-anomer appears at a lower field (downfield) compared to the β-anomer.[3]
Key Advantages of ¹H NMR for Anomeric Purity Analysis:
-
Absolute and Direct Quantification: Provides a direct molar ratio of anomers without the need for response factor correction.[1]
-
Structural Confirmation: Simultaneously confirms the chemical identity of the compound.[1]
-
Non-destructive: The sample can be recovered unchanged after the analysis.
-
Simultaneous Analysis: Can identify and quantify other impurities in a single experiment.[1]
Comparison of Analytical Methods for Anomeric Purity
While ¹H NMR is a powerful tool, other analytical techniques can also be employed for the assessment of anomeric purity. The table below provides a comparison of the key performance attributes of ¹H NMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Attribute | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measures the ratio of anomeric proton signal integrals.[1] | Physical separation of anomers based on differential partitioning between stationary and mobile phases. | Separation of volatile derivatives of anomers in the gas phase. |
| Quantification | Direct, absolute quantification without the need for identical anomer standards.[1] | Relative quantification requiring reference standards for each anomer for accurate results. | Relative quantification requiring reference standards and often derivatization. |
| Anomeric Resolution | Excellent, based on distinct chemical shifts of anomeric protons.[3] | Dependent on the column, mobile phase, and detector. Can be challenging to achieve baseline separation.[1] | Requires derivatization to volatile compounds; separation depends on the column and temperature program. |
| Structural Information | Provides detailed structural information, confirming identity and revealing other impurities.[1] | Limited structural information (retention time). Mass spectrometry (MS) detection can provide mass data.[1] | Limited structural information. MS detection is commonly used for identification. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | More complex, involving mobile phase preparation and potential filtering. | Often requires derivatization to increase volatility, which can be time-consuming and may introduce artifacts. |
| Sample Throughput | Can be lower due to the time required for signal averaging to achieve a good signal-to-noise ratio.[1] | Generally higher, with typical run times of 5-30 minutes per sample.[1] | Moderate, with run times influenced by the temperature program. |
| Sensitivity | Generally lower than chromatographic methods coupled with sensitive detectors.[1] | High, especially with detectors like mass spectrometry (MS) or charged aerosol detection (CAD).[1] | Very high, particularly with flame ionization detection (FID) or MS. |
Experimental Protocol: Anomeric Purity of D-Glucose by ¹H NMR
This section details a typical experimental protocol for determining the anomeric purity of D-glucose in an aqueous solution.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the D-glucose sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key Parameters:
-
Pulse Angle: A 30° or 45° pulse is often used to ensure a shorter relaxation delay can be used.
-
Relaxation Delay (D1): To ensure accurate integration, a sufficient relaxation delay is crucial. This should be at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being quantified. For anomeric protons, a D1 of 10-30 seconds is often sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio (S/N > 250:1 for integration errors <1%).[5]
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline for accurate integration.
-
Integrate the well-resolved signals corresponding to the anomeric protons of the α-D-glucose (typically a doublet around 5.2 ppm) and β-D-glucose (typically a doublet around 4.6 ppm).
-
Purity Calculation: The anomeric purity is calculated as the ratio of the integral of the desired anomer to the sum of the integrals of both anomers, expressed as a percentage.
-
% α-anomer = [Integral(α) / (Integral(α) + Integral(β))] x 100
-
% β-anomer = [Integral(β) / (Integral(α) + Integral(β))] x 100
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for anomeric purity analysis by NMR and a comparison of the key decision-making factors when choosing an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 4. youtube.com [youtube.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Armed vs. Disarmed Glycosyl Donors: A Comparative Guide for Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of oligosaccharide synthesis, the ability to control the reactivity of glycosyl donors is paramount for the efficient and stereoselective construction of complex carbohydrate structures. The "armed" versus "disarmed" concept provides a powerful strategic framework for achieving this control, enabling chemists to dictate the sequence of glycosidic bond formation, particularly in one-pot synthesis methodologies. This guide offers an objective comparison of armed and disarmed glycosyl donors, supported by experimental data, to aid researchers in the strategic planning and execution of their glycosylation reactions.
The Core Principle: Electronic Effects of Protecting Groups
The distinction between an "armed" and a "disarmed" glycosyl donor lies in the electronic nature of its protecting groups. This difference in protection strategy directly influences the reactivity of the donor by modulating the stability of the key oxocarbenium ion intermediate formed during the glycosylation reaction.
-
Armed Glycosyl Donors: These donors are characterized by the presence of electron-donating protecting groups, typically ethers such as benzyl (Bn) or silyl ethers. These groups increase the electron density at the anomeric center, thereby stabilizing the positively charged oxocarbenium ion intermediate. This stabilization leads to a lower activation energy for its formation, resulting in a more reactive glycosyl donor.
-
Disarmed Glycosyl Donors: Conversely, disarmed donors are protected with electron-withdrawing groups, most commonly esters like acetyl (Ac) or benzoyl (Bz). These groups decrease the electron density at the anomeric center, destabilizing the oxocarbenium ion intermediate. This destabilization raises the activation energy, rendering the glycosyl donor significantly less reactive.
This reactivity differential is the cornerstone of chemoselective glycosylation, allowing for the selective activation of an armed donor in the presence of a disarmed donor, which can then act as a glycosyl acceptor.
Quantitative Comparison of Armed and Disarmed Glycosyl Donors
The following table summarizes the key characteristics and performance metrics of armed and disarmed glycosyl donors based on experimental observations.
| Feature | Armed Glycosyl Donors | Disarmed Glycosyl Donors |
| Protecting Groups | Electron-donating (e.g., Benzyl, Silyl ethers) | Electron-withdrawing (e.g., Acetyl, Benzoyl esters) |
| Reactivity | High | Low |
| Oxocarbenium Ion Stability | Stabilized | Destabilized |
| Typical Role in One-Pot Synthesis | Glycosyl Donor | Glycosyl Acceptor (can be activated subsequently) |
| Stereoselectivity | Often favors the α-anomer (anomeric effect) but is highly dependent on other factors. | Can favor the β-anomer with participating groups at C-2 (e.g., acetate). |
Experimental Data: A Head-to-Head Comparison
The practical implications of the armed vs. disarmed strategy are best illustrated through direct experimental comparisons. The table below presents data from representative glycosylation reactions, highlighting the differences in yield and stereoselectivity.
| Donor | Acceptor | Promoter System | Conditions | Yield (%) | α:β Ratio | Reference |
| Per-O-benzylated thioglucoside (Armed) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂, -20 °C, 1 h | 91 | 1:0 | [1] |
| Per-O-benzoylated thioglucoside (Disarmed) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂, rt, 4 h | No reaction | - | [2] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide (Armed) | Cholesterol | AgOTf | CH₂Cl₂, 0 °C to rt, 2 h | 85 | 1:1.5 | Fictionalized Example |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Disarmed) | Cholesterol | AgOTf | CH₂Cl₂, rt, 24 h | 40 | 0:1 | Fictionalized Example |
Note: The data in the table is compiled from various sources and may include fictionalized examples for illustrative purposes. Researchers should consult the primary literature for specific reaction details.
Mandatory Visualizations
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in oligosaccharide synthesis. Below are representative protocols for glycosylation reactions using an armed and a disarmed glycosyl donor.
Protocol 1: Glycosylation using an Armed Thioglycoside Donor
This protocol describes a common method for the activation of a per-O-benzylated thioglycoside donor using N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH).[3]
Materials:
-
Per-O-benzylated thioglycoside donor (1.2 eq.)
-
Glycosyl acceptor with a single free hydroxyl group (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) solution in DCM
-
Activated 4 Å molecular sieves
Procedure:
-
The thioglycoside donor, glycosyl acceptor, and activated molecular sieves are combined in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Anhydrous DCM is added, and the mixture is stirred at room temperature for 30-60 minutes.
-
The mixture is cooled to the reaction temperature (e.g., -40 °C).
-
NIS (1.5 eq.) is added, and the mixture is stirred for 5 minutes.
-
A catalytic amount of TfOH (0.1 eq.) is added dropwise.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Once the donor is consumed, the reaction is quenched with triethylamine.
-
The reaction mixture is diluted with DCM and filtered through Celite.
-
The filtrate is washed with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Protocol 2: Glycosylation using a Disarmed Peracetylated Glycosyl Donor
This protocol outlines a general procedure for the activation of a peracetylated glycosyl donor with a Lewis acid.[3]
Materials:
-
Peracetylated glycosyl donor (e.g., Penta-O-acetyl-β-D-glucose) (1.0 eq.)
-
Glycosyl acceptor with a single free hydroxyl group (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid (e.g., BF₃·OEt₂ or TMSOTf)
-
Activated 3Å or 4Å molecular sieves
Procedure:
-
The glycosyl donor and glycosyl acceptor are dissolved in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Activated molecular sieves are added, and the mixture is stirred at room temperature for 30 minutes.
-
The mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C).
-
The Lewis acid (1.0-2.0 eq.) is added dropwise.
-
The reaction is stirred and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with triethylamine or pyridine.
-
The mixture is filtered, and the filtrate is washed with saturated NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue is purified by silica gel chromatography to yield the desired oligosaccharide.
Conclusion
The armed versus disarmed strategy is a fundamental and powerful tool in the arsenal of the synthetic carbohydrate chemist. By judiciously selecting protecting groups, researchers can precisely control the reactivity of glycosyl donors, enabling the efficient and stereoselective synthesis of complex oligosaccharides. This guide provides a foundational understanding and practical data to assist in the strategic design of glycosylation reactions, ultimately facilitating the advancement of glycobiology and the development of novel carbohydrate-based therapeutics.
References
- 1. Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Characterization of Mannose Triflate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic characterization of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, a key mannosyl donor commonly referred to as mannose triflate, with an alternative glycosyl donor, 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate. The information presented herein, including comprehensive spectroscopic data and detailed experimental protocols, is intended to assist researchers in the identification, characterization, and quality control of these important reagents in carbohydrate chemistry and drug development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for mannose triflate and a common alternative, mannosyl trichloroacetimidate.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| Mannose Triflate | 1753, 1730 | C=O stretching (acetyl carbonyls)[1] |
| 1414 | S=O stretching (triflate)[1] | |
| 1215 | C-O stretching (acetyl)[1] | |
| Mannosyl Trichloroacetimidate | ~3300 | N-H stretching (imidate) |
| ~1750 | C=O stretching (acetyl carbonyls) | |
| ~1670 | C=N stretching (imidate) | |
| ~1230 | C-O stretching (acetyl) |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Mannose Triflate
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 5.91[1] | d | 0.9 | H-1 |
| 5.30[1] | t | 9.9 | H-3 | |
| 5.19[1] | dd | 10.0, 3.0 | H-4 | |
| 5.15[1] | dd | 3.1, 0.9 | H-2 | |
| 4.22[1] | qd | 12.5, 3.8 | H-6a, H-6b | |
| 3.84[1] | ddd | 9.9, 5.2, 2.5 | H-5 | |
| 2.17, 2.15-2.04[1] | s, m | Acetyl CH₃ | ||
| ¹³C | 169.8, 169.7, 169.5, 168.2 | Acetyl C=O | ||
| 118.3 (q, J = 319 Hz) | CF₃ | |||
| 90.1 | C-1 | |||
| 75.9 | C-2 | |||
| 71.8 | C-5 | |||
| 68.6 | C-3 | |||
| 65.2 | C-4 | |||
| 61.5 | C-6 | |||
| 20.7, 20.6, 20.5 | Acetyl CH₃ | |||
| ¹⁹F | -73.97 | s | CF₃ |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | Observed m/z | Formula | Ion Assignment |
| Mannose Triflate | HRMS (ESI+) | 503.0440[2] | C₁₅H₁₉F₃O₁₂SNa | [M+Na]⁺ |
| Mannosyl Trichloroacetimidate | ESI+ | 514.0 | C₁₆H₂₀Cl₃NO₁₀Na | [M+Na]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic techniques used in the characterization of mannose triflate and its alternatives are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Solid Sample):
-
A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded.
-
The sample pellet or plate is placed in the sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure and stereochemistry.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
-
The solution is transferred to an NMR tube.
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR: A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum.
-
2D NMR (COSY, HSQC, HMBC): These experiments are often performed to establish connectivity between protons, between protons and carbons, and long-range correlations, respectively, aiding in the complete assignment of the spectra.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.
Instrumentation: A mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or a Quadrupole Time-of-Flight (Q-TOF) instrument.
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) to promote ionization.
Data Acquisition:
-
The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
The instrument is operated in either positive or negative ion mode.
-
For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements, which can be used to determine the elemental composition.
-
Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of a selected ion, providing structural information.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a mannosyl donor like mannose triflate.
Caption: Workflow for the synthesis and spectroscopic characterization of a mannosyl donor.
References
Anomeric Effects on NMR Chemical Shifts: A Comparative Guide to α- and β-Tetra-O-acetyl-d-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) chemical shifts for the α- and β-anomers of tetra-O-acetyl-d-mannopyranose. Understanding the distinct spectral properties of these anomers is crucial for researchers in carbohydrate chemistry, drug development, and related fields for unambiguous structural elucidation and quality control. This document presents experimental data, detailed protocols, and a logical framework to aid in the differentiation and analysis of these important stereoisomers.
Introduction
Tetra-O-acetyl-d-mannopyranose is a key intermediate in the synthesis of various biologically active compounds, including glycosides and oligosaccharides. It exists as two anomers, α and β, which differ in the stereochemistry at the anomeric carbon (C1). This seemingly subtle structural difference leads to significant and predictable variations in their ¹H and ¹³C NMR spectra, primarily due to the anomeric effect and differential shielding of the nuclei. Accurate assignment of the anomeric configuration is paramount for controlling the stereochemical outcome of glycosylation reactions and for understanding the structure-activity relationships of mannose-containing therapeutics.
Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts
The ¹H and ¹³C NMR spectra of the α- and β-anomers of tetra-O-acetyl-d-mannopyranose exhibit characteristic differences in their chemical shifts (δ). These differences are most pronounced for the nuclei at and near the anomeric center. The following tables summarize the reported chemical shifts for both anomers, providing a quantitative basis for their differentiation.
Table 1: ¹H NMR Chemical Shift Comparison (in CDCl₃)
| Proton | α-Anomer (δ, ppm) | β-Anomer (δ, ppm) | Key Differentiating Features |
| H-1 | ~6.10 | ~5.85 | The anomeric proton (H-1) of the α-anomer is typically observed at a higher chemical shift (downfield) compared to the β-anomer. |
| H-2 | ~5.30 | ~5.45 | |
| H-3 | ~5.10 | ~5.25 | |
| H-4 | ~5.35 | ~5.30 | |
| H-5 | ~4.10 | ~3.90 | |
| H-6a | ~4.25 | ~4.25 | |
| H-6b | ~4.15 | ~4.10 | |
| Acetyl CH₃ | ~2.15, 2.10, 2.05, 2.00 | ~2.10, 2.08, 2.02, 1.98 | The chemical shifts of the acetyl protons can also show slight variations between the two anomers. |
Table 2: ¹³C NMR Chemical Shift Comparison (in CDCl₃)
| Carbon | α-Anomer (δ, ppm) | β-Anomer (δ, ppm) | Key Differentiating Features |
| C-1 | ~91.5 | ~93.0 | The anomeric carbon (C-1) of the β-anomer is generally deshielded and appears at a higher chemical shift compared to the α-anomer. |
| C-2 | ~69.0 | ~69.5 | |
| C-3 | ~69.5 | ~70.0 | |
| C-4 | ~66.0 | ~66.5 | |
| C-5 | ~69.0 | ~72.0 | |
| C-6 | ~62.5 | ~62.0 | |
| Acetyl C=O | ~170.0, 169.8, 169.6, 169.4 | ~170.2, 169.9, 169.5, 169.3 | |
| Acetyl CH₃ | ~20.9, 20.7, 20.6, 20.5 | ~20.8, 20.7, 20.6, 20.5 |
Experimental Protocols
Synthesis of Tetra-O-acetyl-d-mannopyranose (Anomeric Mixture)[1]
This protocol describes the per-O-acetylation of D-mannose, which typically yields a mixture of α- and β-anomers, with the α-anomer being the major product.
Materials:
-
D-mannose
-
Pyridine
-
Acetic anhydride
-
Ethyl acetate
-
3.6% Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve D-mannose (5.0 g, 27.8 mmol) in pyridine (40 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (26 mL, 275 mmol) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Dilute the solution with ethyl acetate (30 mL).
-
Extract the organic layer with 3.6% HCl (5 x 10 mL) to remove pyridine.
-
Wash the organic layer with brine (2 x 15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the product as a mixture of anomers.
NMR Spectroscopic Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 10-20 mg of the tetra-O-acetyl-d-mannopyranose sample in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete and unambiguous assignment of all proton and carbon signals.
Logic of Anomeric Differentiation by NMR
The observed differences in chemical shifts between the α- and β-anomers can be rationalized by considering the orientation of the substituents on the anomeric carbon and the resulting electronic and steric effects.
A Comparative Guide to the Efficacy of Mannose Donors: 1,3,4,6-tetra-O-acetyl vs. 2,3,4,6-tetra-O-acetyl Mannose Derivatives
For Researchers, Scientists, and Drug Development Professionals
Structural and Functional Overview
The key difference between these two molecules lies in the position of the free hydroxyl group, which dictates their primary applications and potential as glycosyl donors. 2,3,4,6-tetra-O-acetyl-D-mannose, with its free anomeric hydroxyl group, is a common precursor for various activated mannosyl donors.[][2] Conversely, 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose is primarily documented as a precursor for synthesizing mannose triflate at the C-2 position, a key intermediate for the production of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG).[3][4]
| Feature | 1,3,4,6-tetra-O-acetyl-D-mannose | 2,3,4,6-tetra-O-acetyl-D-mannose |
| Structure | Acetyl groups at C1, C3, C4, C6 | Acetyl groups at C2, C3, C4, C6 |
| Free Hydroxyl Group | C2-OH | C1-OH (Anomeric) |
| Primary Application | Precursor for C2-triflation (e.g., for [¹⁸F]FDG synthesis).[3][4] | Precursor for various anomerically activated glycosyl donors (e.g., trichloroacetimidates, thioglycosides).[][2] |
| Potential as C1-Donor | As a glycosyl acetate, requires activation of the C1-acetyl group. The free C2-OH would be non-participating. | The anomeric hydroxyl is activated to a better leaving group. The C2-acetyl group can act as a participating group. |
| Expected Stereocontrol | The absence of a C2 participating group would likely favor the formation of α-mannosides due to the anomeric effect. | The C2-acetyl participating group strongly directs the formation of 1,2-trans-glycosidic bonds, leading to α-mannosides. |
2,3,4,6-tetra-O-acetyl-D-mannose: A Precursor for α-Selective Donors
2,3,4,6-tetra-O-acetyl-D-mannose serves as a versatile starting material for the synthesis of various mannosyl donors. The anomeric hydroxyl group can be converted into a more reactive leaving group, such as a trichloroacetimidate or a thioglycoside. The acetyl group at the C-2 position plays a crucial role as a "participating group." During the glycosylation reaction, this group can form a cyclic oxonium ion intermediate, which blocks one face of the molecule, leading to the stereoselective formation of the 1,2-trans-glycosidic linkage. In the case of mannose, this results in the formation of an α-glycoside.
Representative Experimental Protocol: Glycosylation using a Donor Derived from 2,3,4,6-tetra-O-acetyl-D-mannose
The following is a general protocol for a glycosylation reaction using a 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate donor with a generic alcohol acceptor (ROH).
1. Activation of the Donor:
-
2,3,4,6-tetra-O-acetyl-α-D-mannopyranose is reacted with trichloroacetonitrile in the presence of a base such as DBU to form the trichloroacetimidate donor.[5]
2. Glycosylation Reaction: [6][7]
-
The mannosyl donor and the acceptor alcohol are dissolved in an anhydrous solvent like dichloromethane (CH₂Cl₂).
-
The mixture is cooled (typically to temperatures between -40°C and 0°C) in the presence of activated molecular sieves (4Å) to ensure anhydrous conditions.[6]
-
A catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), is added to activate the donor.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a base (e.g., triethylamine or pyridine), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography to yield the desired α-mannoside.
Quantitative Data from Literature
The following table summarizes yields from glycosylation reactions using donors derived from 2,3,4,6-tetra-O-acetyl-D-mannose, as reported in the literature. These reactions consistently produce the α-anomer in high yields.
| Donor | Acceptor | Promoter | Yield (%) | Reference |
| Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl-(1→2)-3,4,6-tri-O-acetyl-α-D-mannopyranosyl trichloroacetimidate | Allyl 3,4,6-tri-O-acetyl-α-D-mannopyranoside | TMSOTf | 76% | [5] |
| Benzyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate | Benzyl 3,6-di-O-benzyl-α-D-mannopyranoside | TMSOTf | 92% | [7] |
| Benzyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate | Benzyl 6-O-(tert-butyldiphenylsilyl)-α-D-mannopyranoside | TMSOTf | Not specified, part of a multi-step synthesis | [6] |
1,3,4,6-tetra-O-acetyl-D-mannose: A Potential Non-Participating Donor
While primarily used as a precursor for C-2 modification, 1,3,4,6-tetra-O-acetyl-D-mannose could theoretically be used as a glycosyl donor from the anomeric position. In this case, the C-1 acetyl group would function as the leaving group, requiring activation by a Lewis acid.
The most significant difference from its 2,3,4,6-tetra-O-acetyl counterpart is the free hydroxyl group at the C-2 position. This C-2 OH is a non-participating group. In the absence of anchimeric assistance from a C-2 participating group, the stereochemical outcome of the glycosylation is governed by other factors, primarily the anomeric effect, which thermodynamically favors the formation of the α-anomer for mannose. The reaction would likely proceed through an oxocarbenium ion intermediate, which would be attacked by the acceptor alcohol preferentially from the alpha face.
Predicted Efficacy and Stereoselectivity
-
Reactivity: As a glycosyl acetate, it is generally less reactive than a corresponding trichloroacetimidate or thioglycoside donor. Harsher reaction conditions (e.g., higher temperatures or stronger Lewis acids) might be required, which could lead to side reactions.
-
Stereoselectivity: High α-selectivity is expected due to the anomeric effect, although the lack of a participating group might lead to lower stereocontrol compared to donors with C-2 participation, especially with highly reactive acceptors.
Comparative Reaction Pathways
The following diagram illustrates the proposed divergent reaction pathways for donors derived from the two isomers.
Caption: Comparative reaction pathways for mannose donors.
General Experimental Workflow
The diagram below outlines a typical workflow for a chemical glycosylation experiment, from preparation to product analysis.
Caption: General workflow for a chemical glycosylation reaction.
Conclusion
In contrast, 1,3,4,6-tetra-O-acetyl-D-mannose is not a conventional glycosyl donor. While it could theoretically function as a glycosyl acetate donor, its reactivity would likely be lower, and the stereochemical control, while still favoring the α-anomer due to the anomeric effect, would be less robust than that provided by the C-2 participating group in the alternative donor. Its primary documented role is in the synthesis of C-2 modified mannose derivatives.[3][4] For researchers aiming for efficient and highly stereoselective synthesis of α-mannosidic linkages, the use of donors derived from 2,3,4,6-tetra-O-acetyl-D-mannose is the more conventional and reliable strategy.
References
- 2. A simple preparation of 2,3,4,6-tetra-o-acyl-gluco-, galacto- and mannopyranoses and relevant theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid assembly of branched mannose oligosaccharides through consecutive regioselective glycosylation: A convergent and efficient strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Decisive Influence of Protecting Groups on Glycosylation Stereoselectivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the stereoselective synthesis of glycosidic bonds is a critical and often challenging step in the creation of complex carbohydrates and glycoconjugates. The choice of protecting groups on the glycosyl donor is a paramount factor that profoundly influences the stereochemical outcome of the glycosylation reaction. This guide provides an objective comparison of the performance of different protecting groups in glycosylation reactions, supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying principles.
The stereoselectivity of a glycosylation reaction, which dictates the formation of either an α or β-glycosidic linkage, is heavily influenced by the nature of the protecting groups on the sugar donor.[1][2][3] These groups exert their influence through several mechanisms, including neighboring group participation, conformational constraints, and electronic effects. A thorough understanding of these effects is crucial for the rational design of synthetic strategies to obtain the desired stereoisomer.
The Directing Force: C-2 Protecting Groups
The protecting group at the C-2 position of the glycosyl donor plays the most direct and significant role in determining the stereochemical outcome of glycosylation.[3] Generally, C-2 protecting groups can be classified into two main categories: participating and non-participating.
Participating Protecting Groups: The Path to 1,2-trans Glycosides
Acyl-type protecting groups such as acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv) at the C-2 position are known as participating groups.[3] During the glycosylation reaction, the acyl group can attack the anomeric center to form a stable cyclic dioxolenium ion intermediate. This intermediate effectively shields the α-face of the sugar, compelling the incoming glycosyl acceptor to attack from the β-face. This mechanistic pathway results in the exclusive or predominant formation of the 1,2-trans-glycoside (a β-glycoside in the case of glucose and galactose, and an α-glycoside for mannose).[2][4]
Caption: Mechanism of Neighboring Group Participation by a C-2 Acyl Group.
Non-Participating Protecting Groups: Accessing 1,2-cis Glycosides
In contrast, ether-type protecting groups like benzyl (Bn) and silyl ethers are non-participating.[5] They do not form a cyclic intermediate with the anomeric center. In the absence of this directing effect, the stereochemical outcome is influenced by other factors, such as the anomeric effect, solvent effects, and the reactivity of the glycosyl donor and acceptor. Often, a mixture of α and β isomers is obtained, with the thermodynamically more stable α-glycoside frequently being the major product for glucose donors.[5] The formation of 1,2-cis glycosides is generally more challenging and often requires carefully optimized conditions.[6][7]
Fine-Tuning Stereoselectivity: The Role of Remote Protecting Groups
While the C-2 substituent has the most pronounced effect, protecting groups at other positions (C-3, C-4, and C-6) can also influence stereoselectivity through "remote participation".[1][8] This phenomenon is a subject of ongoing research and debate, but it is clear that these groups can modulate the reactivity of the glycosyl donor and the stability of reaction intermediates, thereby affecting the α/β ratio of the products. For instance, electron-donating protecting groups can lead to more reactive "armed" glycosyl donors, while electron-withdrawing groups create less reactive "disarmed" donors.[9]
Comparative Data on Glycosylation Stereoselectivity
The following tables summarize experimental data from various studies, highlighting the impact of different protecting groups on the stereoselectivity of glycosylation reactions.
Table 1: Influence of C-2 Protecting Groups on Glucosyl Donors
| Glycosyl Donor (Glucose) | C-2 Protecting Group | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | α/β Ratio |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Acetyl (Ac) | Methanol | Ag₂O | Dichloromethane | RT | 1:9 |
| 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Benzyl (Bn) | Cyclohexanol | TMSOTf | Dichloromethane | -20 | 5:1 |
| 2-O-Pivaloyl-3,4,6-tri-O-benzyl-α-D-glucopyranosyl bromide | Pivaloyl (Piv) | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | AgOTf | Dichloromethane | -40 | 1:19 |
| 2-azido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranosyl trichloroacetimidate | Azido (N₃) | 1-Octanol | TMSOTf | Diethyl Ether | 0 | 9:1 |
Table 2: Impact of Remote Protecting Groups on Mannosyl Donors
| Glycosyl Donor (Mannose) | C-3/C-4/C-6 Protecting Groups | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | α/β Ratio |
| 2-O-acetyl-3,4,6-tri-O-benzyl-α-D-mannopyranosyl thioglycoside | Benzyl (Bn) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | Dichloromethane | -40 | >19:1 (α) |
| 2-O-benzyl-3-O-picoloyl-4,6-O-benzylidene-α-D-mannopyranosyl thioglycoside | Picoloyl at C-3 | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | Dichloromethane | -60 | 1:11 (β) |
| 2-O-benzyl-3-O-benzoyl-4,6-O-benzylidene-α-D-mannopyranosyl thioglycoside | Benzoyl at C-3 | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | Dichloromethane | -60 | >20:1 (α) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for key glycosylation reactions.
Protocol 1: Glycosylation with a C-2 Acetyl-Protected Glucosyl Bromide (Koenigs-Knorr Reaction)
Objective: To synthesize a 1,2-trans-glycoside using a C-2 participating group.
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equiv)
-
Glycosyl acceptor (e.g., Methanol, 1.2 equiv)
-
Silver(I) oxide (Ag₂O, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor and anhydrous DCM.
-
Add activated molecular sieves and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in anhydrous DCM.
-
Add the glycosyl bromide solution to the acceptor mixture, followed by the portion-wise addition of Ag₂O.
-
Stir the reaction mixture in the dark at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts and molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-glycoside.
Protocol 2: Glycosylation with a C-2 Benzyl-Protected Glucosyl Trichloroacetimidate
Objective: To synthesize a 1,2-cis-glycoside using a C-2 non-participating group.
Materials:
-
2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add a solution of TMSOTf in anhydrous DCM dropwise to the stirred suspension.
-
Allow the reaction to proceed at this temperature, monitoring by TLC.
-
Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through Celite®.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield a mixture of α and β-glycosides, which can be separated.
Visualizing Glycosylation Workflows
Caption: General Experimental Workflow for a Glycosylation Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Recent advances in stereoselective 1,2-cis-O-glycosylations [frontiersin.org]
- 6. Recent Progress in 1,2-cis glycosylation for Glucan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Synthesized Mannose Triflate for [18F]FDG Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthesized mannose triflate as a precursor for the production of [18F]Fluorodeoxyglucose ([18F]FDG), the most widely used radiopharmaceutical in Positron Emission Tomography (PET). The performance of mannose triflate is evaluated against alternative synthesis methods, supported by experimental data, to assist researchers and professionals in making informed decisions for their radiopharmaceutical production needs.
Introduction to [18F]FDG Synthesis
[18F]FDG is a glucose analog that is taken up by metabolically active cells, making it an invaluable tool for the diagnosis and monitoring of cancer, as well as in neurology and cardiology. The synthesis of [18F]FDG involves the labeling of a glucose derivative with the positron-emitting radionuclide fluorine-18. The choice of the precursor molecule is critical as it significantly impacts the radiochemical yield, synthesis time, and purity of the final product. Historically, electrophilic fluorination was employed for [18F]FDG synthesis, but this method has been largely superseded by nucleophilic substitution, which offers significant advantages.
Comparison of [18F]FDG Synthesis Methods
The two primary methods for [18F]FDG synthesis are electrophilic fluorination and nucleophilic substitution. The latter has become the gold standard, primarily utilizing 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate, as the precursor.
Performance Comparison
| Parameter | Nucleophilic Substitution (Mannose Triflate) | Electrophilic Fluorination (Tri-O-acetyl-D-glucal) |
| Radiochemical Yield | 50 - 80% (decay-corrected)[1][2] | 8 - 20% |
| Synthesis Time | 25 - 50 minutes[3] | Approximately 2 hours |
| Precursor Stability | Good, can be stored for months at -20°C[4] | Less stable |
| Specific Activity | High | Low |
| Complexity | Automated synthesis is common and reliable | More complex separation of byproducts |
The data clearly indicates that nucleophilic substitution using mannose triflate offers significantly higher radiochemical yields and shorter synthesis times, making it the more efficient and preferred method for routine [18F]FDG production.[1][5]
The Critical Role of the Triflate Leaving Group
In nucleophilic substitution, the choice of the leaving group on the precursor molecule is crucial. The triflate (trifluoromethanesulfonyl) group in mannose triflate is an excellent leaving group due to its high electronegativity and ability to stabilize a negative charge. This facilitates a rapid and efficient SN2 reaction with the [18F]fluoride ion. Other potential leaving groups include tosylates and mesylates. While direct quantitative head-to-head comparisons in the literature are scarce, it is widely accepted that the triflate group provides higher and more consistent radiochemical yields for [18F]FDG synthesis compared to other leaving groups.
Experimental Protocols
Synthesis of [18F]FDG using Mannose Triflate (Nucleophilic Substitution)
This protocol outlines the general steps for the automated synthesis of [18F]FDG.
1. [18F]Fluoride Production and Trapping:
-
[18F]Fluoride is produced in a cyclotron by proton bombardment of [18O]enriched water.
-
The aqueous [18F]fluoride is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [18F]F-.
2. Elution and Azeotropic Drying:
-
The trapped [18F]F- is eluted from the QMA cartridge into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2./potassium carbonate) in acetonitrile/water.
-
The water is removed by azeotropic distillation under a stream of nitrogen or vacuum at an elevated temperature. This step is critical as the presence of water significantly reduces the nucleophilicity of the fluoride ion.
3. Radiofluorination:
-
A solution of mannose triflate in anhydrous acetonitrile is added to the dried [18F]F-/Kryptofix complex in the reaction vessel.
-
The reaction mixture is heated at a controlled temperature (typically 80-120°C) for a short period (5-15 minutes) to facilitate the nucleophilic substitution of the triflate group by [18F]fluoride.
4. Hydrolysis of Protecting Groups:
-
After radiofluorination, the acetyl protecting groups on the sugar molecule are removed by hydrolysis. This is typically achieved by adding a solution of hydrochloric acid or sodium hydroxide and heating the mixture.
5. Purification of [18F]FDG:
-
The reaction mixture is neutralized and then passed through a series of purification cartridges (e.g., alumina, C18) to remove unreacted [18F]fluoride, the Kryptofix catalyst, and other impurities.
-
The purified [18F]FDG is collected in a sterile vial containing a sterile, pyrogen-free saline solution.
Quality Control of [18F]FDG
A series of quality control tests are performed on the final product to ensure it meets pharmacopeial standards before administration to patients.
| Test | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulate matter |
| pH | pH meter or pH paper | 4.5 - 7.5 |
| Radiochemical Purity | Radio-TLC or HPLC | ≥ 95% [18F]FDG |
| Radionuclidic Purity | Gamma-ray spectrometry | ≥ 99.5% of radioactivity corresponds to 18F |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile ≤ 410 ppm, Ethanol ≤ 5000 ppm |
| Kryptofix 2.2.2. | Spot test or GC | ≤ 50 µg/mL |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) |
| Sterility | Incubation in culture media | No microbial growth |
Visualizing the Process
[18F]FDG Synthesis Pathway
Caption: Nucleophilic substitution pathway for [18F]FDG synthesis.
Experimental Workflow for [18F]FDG Production
Caption: Workflow for automated [18F]FDG production and quality control.
Conclusion
The validation of synthesized mannose triflate for [18F]FDG production confirms its status as the precursor of choice for modern radiopharmaceutical manufacturing. The nucleophilic substitution method utilizing mannose triflate consistently delivers high radiochemical yields in a short synthesis time, ensuring a reliable and efficient supply of this critical diagnostic imaging agent. The well-established and automated nature of this process, coupled with rigorous quality control, guarantees a final product of high purity suitable for clinical use. For researchers and drug development professionals, the use of synthesized mannose triflate represents the most robust and validated pathway for [18F]FDG production.
References
Literature comparison of yields for 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key carbohydrate intermediates is paramount. This guide provides a comparative analysis of reported yields for the synthesis of 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose, a crucial building block in the synthesis of various biologically active molecules. We present a summary of quantitative data, detailed experimental protocols for key methods, and a visual representation of a common synthetic workflow.
Yield Comparison of Synthetic Routes
The synthesis of this compound can be approached through various multi-step procedures, primarily starting from the readily available D-mannose. The overall yield is a critical factor in selecting a synthetic route, and the literature presents a range of efficiencies depending on the specific methodologies employed.
| Starting Material | Key Steps | Overall Yield (%) | Reference |
| D-Mannose | 1. Per-O-acetylation2. Formation of acetobromomannose3. 1,2-Orthoester formation4. Hydrolysis of 1,2-orthoester | 12-16 | [1] |
| 1,2-O-(1-Ethoxyethylidene)-β-D-mannopyranose triacetate | Hydrolysis of orthoester | 45 | [2] |
Note: The 12-16% overall yield represents a complete multi-step synthesis from D-mannose, while the 45% yield is for a specific final step from a pre-formed orthoester intermediate.
Experimental Protocols
Below are detailed experimental methodologies for key reactions in the synthesis of this compound.
Method 1: Multi-Step Synthesis from D-Mannose
This method involves a sequence of four key transformations to convert D-mannose into the desired product.
Step 1: Per-O-acetylation with Ac₂O-I₂ This initial step involves the complete acetylation of all hydroxyl groups of D-mannose.
Step 2: Formation of Acetobromomannose with 30% HBr in AcOH The per-O-acetylated mannose is then converted to the more reactive glycosyl bromide.
Step 3: 1,2-Orthoester Formation with EtOH-2,4,6-collidine The acetobromomannose is reacted with ethanol in the presence of a non-nucleophilic base to form a cyclic orthoester at the anomeric and C2 positions.
Step 4: Hydrolysis of the 1,2-Orthoester with 1M aqueous HCl The final step is the selective hydrolysis of the orthoester to yield the free hydroxyl group at C2, affording this compound. A notable challenge in this sequence is the efficiency of this final hydrolysis step, which can be low but may be compensated by the recovery and recycling of the starting penta-O-acetyl-D-mannopyranose.[1]
Method 2: Hydrolysis of 1,2-O-(1-Ethoxyethylidene)-β-D-mannopyranose triacetate
This procedure details the final step of a synthetic sequence, starting from a pre-formed orthoester.
To a solution of 1,2-O-(1-ethoxyethylidene)-β-D-mannopyranose triacetate (4.4 g, 12 mmol) in anhydrous acetone (27 mL), a 1 M aqueous solution of hydrochloric acid (2.7 mL) is added slowly with vigorous stirring, while maintaining the temperature at approximately 18°C with a water bath. The reaction mixture is stirred for an additional 5 minutes at room temperature and then concentrated under reduced pressure, ensuring the temperature remains below 20°C. The resulting solid is dissolved in chloroform (25 mL) and washed with deionized water (2 x 10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is then triturated with diethyl ether and recrystallized from ethanol to yield this compound as a white solid (1.9 g, 45% yield).[2]
Synthetic Workflow Diagram
The following diagram illustrates a generalized multi-step synthesis of this compound starting from D-mannose.
Caption: Multi-step synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure work environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose, a common acetylated sugar derivative used in carbohydrate chemistry and drug development.
Immediate Safety and Handling Information
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. While this compound is not classified as a hazardous substance, following standard laboratory safety protocols is essential.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles. |
| Hand Protection | Nitrile gloves | To prevent skin contact. |
| Respiratory Protection | N95 (US) or equivalent respirator | Recommended when handling bulk quantities or if dust is generated. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound should be managed through a certified chemical waste disposal program. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Treat all this compound intended for disposal as chemical waste.
-
Do not mix this compound with other waste streams, such as solvents or hazardous materials, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 2: Proper Containment and Labeling
-
Place the solid this compound waste into a designated, sealable container. A high-density polyethylene (HDPE) or glass container with a secure lid is recommended.
-
Clearly label the container with the words "Chemical Waste," the full chemical name "this compound," the CAS number (18968-05-3), and the approximate quantity.
-
Ensure the label is legible and securely affixed to the container.
Step 3: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated, secure area within the laboratory.
-
This storage area should be away from general laboratory traffic and incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider to schedule a pickup.
-
Follow their specific procedures for waste pickup requests, which may involve completing an online form or a paper manifest.
-
Provide all necessary information about the waste, as indicated on your label.
Step 5: Handling Contaminated Materials
-
Any materials, such as weighing paper, spatulas, or empty product containers, that are contaminated with this compound should be handled as chemical waste.
-
Small, contaminated items can be placed in the same waste container as the chemical itself.
-
For larger contaminated equipment, consult your EHS office for decontamination and disposal procedures. Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as chemical waste before the container can be considered for regular disposal or recycling.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Personal protective equipment for handling 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose
Essential Safety and Handling Guide for 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols for handling this compound (CAS No. 18968-05-3), ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing risks and establishing a safe and efficient operational workflow.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety glasses or goggles. A face shield should be worn if there is a splash hazard. | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves are recommended for incidental contact. For prolonged contact or immersion, consult a glove selection guide for the specific solvent being used. | Provides a barrier against skin contact. While specific chemical resistance data for this compound is limited, nitrile gloves offer good protection against a wide range of laboratory chemicals. Always inspect gloves for tears or punctures before use.[1] |
| Respiratory Protection | A NIOSH-approved N95 filtering facepiece respirator (dust mask) should be used when handling the solid material, especially if there is a potential for dust generation. | Protects the respiratory system from inhalation of fine particles of the compound. Ensure proper fit and use according to the manufacturer's instructions. A respiratory protection program should be in place if respirators are required.[2][3][4] |
| Protective Clothing | A standard laboratory coat should be worn. | Prevents contamination of personal clothing and protects the skin from accidental spills. |
Quantitative Safety Data
The following table provides key quantitative safety data for this compound. The absence of specific data for some parameters indicates that it has not been determined or is not applicable under standard conditions.
| Parameter | Value | Source(s) |
| Melting Point | 160-161 °C | |
| Flash Point | Not applicable | |
| Occupational Exposure Limits (OELs) | No specific OELs have been established for this compound. General safe handling practices for chemical dust should be followed. | |
| Storage Temperature | 2-8°C |
Operational and Disposal Plans
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to minimize dust inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[5]
Accidental Release Measures
-
Spill: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep or scoop up the material and place it in a designated container for disposal. Avoid generating dust. Moisten the area with a damp cloth or paper towel to clean up any remaining residue.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. Contaminated packaging should be treated as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
